Alloferon 2
説明
特性
分子式 |
C46H69N19O15 |
|---|---|
分子量 |
1128.2 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C46H69N19O15/c1-22(2)38(64-33(68)10-47)46(80)63-31(18-66)43(77)54-15-35(70)60-28(7-24-11-49-19-56-24)40(74)52-14-34(69)59-27(5-6-32(48)67)44(78)61-29(8-25-12-50-20-57-25)41(75)53-16-36(71)65-39(23(3)4)45(79)62-30(9-26-13-51-21-58-26)42(76)55-17-37(72)73/h11-13,19-23,27-31,38-39,66H,5-10,14-18,47H2,1-4H3,(H2,48,67)(H,49,56)(H,50,57)(H,51,58)(H,52,74)(H,53,75)(H,54,77)(H,55,76)(H,59,69)(H,60,70)(H,61,78)(H,62,79)(H,63,80)(H,64,68)(H,65,71)(H,72,73)/t27-,28-,29-,30-,31-,38-,39-/m0/s1 |
InChIキー |
AQIZMOGQENOEHX-ZSRBWRFTSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)CN |
正規SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)CN |
製品の起源 |
United States |
Foundational & Exploratory
Alloferon's Mechanism of Action in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloferon is a cationic peptide, first isolated from the blood of the blowfly Calliphora vicina, that has demonstrated significant immunomodulatory, antiviral, and antitumor properties.[1] Its mechanism of action is primarily centered on the potentiation of the innate immune system, making it a subject of considerable interest for therapeutic development. This technical guide provides an in-depth exploration of Alloferon's core mechanisms of action within the innate immune system, with a focus on its effects on Natural Killer (NK) cells and the nuclear factor-kappa B (NF-κB) signaling pathway. The information herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action: Potentiation of Innate Immunity
Alloferon's immunomodulatory effects are multifaceted, primarily augmenting the functions of key players in the innate immune response.[2][3] It stimulates the cytotoxic activity of Natural Killer (NK) cells and induces the synthesis of interferons (IFNs), crucial signaling proteins in antiviral defense.[1][4] These actions are largely mediated through the activation of the NF-κB signaling pathway.[1]
Activation of Natural Killer (NK) Cells
Alloferon enhances the ability of NK cells to recognize and eliminate virally infected and tumor cells through two principal mechanisms:
-
Enhanced Cytotoxicity: Alloferon treatment leads to an increase in the secretion of cytotoxic granules, containing perforin (B1180081) and granzymes, from NK cells.[2][5] Perforin forms pores in the target cell membrane, facilitating the entry of granzymes, which are serine proteases that induce apoptosis.[2] This direct cytotoxic action is a cornerstone of the innate immune response to cellular threats.
-
Increased Cytokine Production: Alloferon stimulates NK cells to produce and secrete key immunoregulatory cytokines, notably interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[2][5] IFN-γ plays a critical role in antiviral and antitumor immunity by activating other immune cells, while TNF-α can directly induce apoptosis in target cells.[5]
This heightened NK cell activity is associated with the upregulation of activating receptors on the NK cell surface, such as 2B4 and NKG2D.[2][5]
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory and immune responses. Alloferon has been shown to activate this pathway, leading to the transcription of numerous genes involved in immunity.[1] Proteomic analysis has revealed that Alloferon treatment can lead to the upregulation of IκB kinase (IKK), enhanced phosphorylation of IκBα, and a decrease in total IκBα levels, all of which are indicative of NF-κB activation.[1] The activation of NF-κB is directly linked to the increased synthesis of IFN-α, a key cytokine in the antiviral response.[1]
Interestingly, the role of Alloferon in the NF-κB pathway may be context-dependent. During a viral infection where the host's NF-κB pathway is activated as a defense mechanism, Alloferon can act as an activator, boosting this response.[5] However, some viruses can hijack the NF-κB pathway for their own replication and survival. In such scenarios, it is hypothesized that Alloferon may act as an inhibitor of the NF-κB pathway, thereby impeding viral pathogenesis.[5]
Quantitative Data on Alloferon's Effects
The following tables summarize the quantitative effects of Alloferon on various aspects of the innate immune response as reported in scientific literature.
| Parameter Measured | Cell/Animal Model | Alloferon Concentration/Dose | Key Finding | Reference |
| NK Cell Cytotoxicity | Human NK cells vs. PC3 cancer cells | 2 and 4 µg/mL | Increased killing activity of NK cells. | [6] |
| Mouse spleen lymphocytes vs. K562 tumor cells | 0.05 to 50 ng/mL | Stimulation of cytotoxicity. | [1] | |
| NK Cell Receptor Expression | Human NK cells | Not specified | Upregulation of the activating receptor 2B4. | [2][5] |
| Cytokine Production | Human NK cells co-cultured with target cells | 2 and 4 µg/mL | Increased production of IFN-γ and TNF-α. | [6] |
| Rats | Not specified | Increased serum concentrations of IFN-γ and TNF-α. | [2] | |
| Mice with λ-carrageenan-induced paw edema | 22.0 mg/kg (intraperitoneally) | Suppressed expression of TNF-α, MCP-1, and IL-5 in inflamed paw tissue. | [7] | |
| Viral Replication Inhibition | HHV-1 in HEp-2 cells | 90 µg/mL | Inhibition of viral replication after 24 hours. | [1] |
| Antiviral Efficacy in vivo | Influenza A virus-challenged mice | 25 µg (intranasal or subcutaneous) | Prevention of mortality. | [1][4] |
| H1N1-infected mice (in combination with zanamivir) | 0.5 µg/mL (intranasal) | Increased survival rate and reduced lung fibrosis. | [8] | |
| NF-κB Activation | Namalva cell line | Not specified | Upregulated IKK, enhanced phosphorylation of IκBα, and decreased total IκBα. | [1] |
Signaling Pathways and Experimental Workflows
Alloferon-Mediated NK Cell Activation
Caption: Alloferon stimulates NK cells, leading to the upregulation of activating receptors, activation of the NF-κB pathway, and subsequent release of cytotoxic granules and cytokines, ultimately inducing apoptosis in target cells.
Alloferon and the NF-κB Signaling Pathway
Caption: Alloferon, through an unknown receptor, activates the IKK complex, leading to the phosphorylation and degradation of IκBα. This releases NF-κB to translocate to the nucleus and initiate the transcription of target genes like IFN-α.
Representative Experimental Workflow: In Vitro NK Cell Cytotoxicity Assay
Caption: A typical workflow for assessing Alloferon's effect on NK cell cytotoxicity using a chromium-51 (B80572) release assay.
Experimental Protocols
The following are representative protocols for key experiments cited in the study of Alloferon's mechanism of action. Specific details may vary between individual studies.
NK Cell Cytotoxicity Assay (Chromium-51 Release Assay)
This assay measures the ability of NK cells (effector cells) to lyse target cells.
-
Target Cell Preparation:
-
Culture a suitable target cell line (e.g., K562, which is sensitive to NK cell lysis, or a specific cancer cell line like PC3).
-
Harvest and wash the target cells.
-
Label the target cells with Sodium Chromate (51Cr) by incubating at 37°C for 1-2 hours.[9]
-
Wash the labeled target cells multiple times to remove unincorporated 51Cr.
-
Resuspend the cells in culture medium at a known concentration.
-
-
Effector Cell Preparation:
-
Isolate NK cells from peripheral blood mononuclear cells (PBMCs) using methods such as magnetic-activated cell sorting (MACS).
-
Treat the isolated NK cells with various concentrations of Alloferon (e.g., 2 and 4 µg/mL) for a specified duration (e.g., 6, 9, or 12 hours).[6] Control NK cells should be incubated without Alloferon.
-
-
Co-culture:
-
In a 96-well V-bottom plate, add the Alloferon-treated or control NK cells and the 51Cr-labeled target cells at different effector-to-target (E:T) ratios (e.g., 10:1, 20:1, 40:1).
-
Set up control wells for spontaneous release (target cells only) and maximum release (target cells with a lysis agent like Triton X-100).
-
Centrifuge the plate briefly to initiate cell contact and incubate at 37°C for 4-6 hours.
-
-
Measurement and Calculation:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Cytokine Production Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines like IFN-γ and TNF-α in cell culture supernatants.
-
Sample Collection:
-
Following the co-culture of NK cells and target cells (as described in the cytotoxicity assay protocol), collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cells or debris.
-
-
ELISA Procedure (General Protocol):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) and incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Add the cell culture supernatants and a series of known standards for the cytokine to the wells and incubate.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine and incubate.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) that will be converted by HRP to produce a colored product.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
-
NF-κB Activity Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of NF-κB.
-
Cell Line and Transfection:
-
Cell Treatment:
-
Seed the transfected cells in a 96-well plate.
-
Treat the cells with Alloferon at various concentrations. Include a positive control (e.g., TNF-α or PMA) and a negative control (vehicle).
-
Incubate for a sufficient period to allow for gene transcription and protein expression (e.g., 6-24 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a specific lysis buffer.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add a luciferase assay reagent containing luciferin, the substrate for the luciferase enzyme.
-
-
Measurement and Analysis:
-
Measure the luminescence produced using a luminometer. The light output is proportional to the amount of luciferase expressed, which in turn reflects the level of NF-κB transcriptional activity.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration to account for differences in cell number and transfection efficiency.
-
Conclusion
Alloferon exerts its immunomodulatory effects on the innate immune system primarily by activating NK cells and modulating the NF-κB signaling pathway. This leads to enhanced cytotoxicity against pathogenic cells and an increase in the production of crucial antiviral and immunoregulatory cytokines. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of Alloferon and for the development of novel immunomodulatory drugs. The dual role of Alloferon in the NF-κB pathway, acting as both an activator and a potential inhibitor depending on the pathological context, warrants further investigation to fully elucidate its therapeutic applications.
References
- 1. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 51Cr-release to monitor NK cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]
- 5. bowdish.ca [bowdish.ca]
- 6. What is Alloferon used for? [synapse.patsnap.com]
- 7. Alloferon-1 ameliorates acute inflammatory responses in λ-carrageenan-induced paw edema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rutgers New Jersey Medical School [njms.rutgers.edu]
The Role of Alloferon 2 in Interferon Synthesis and Signaling: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Alloferon (B14017460) 2 is an immunomodulatory peptide with demonstrated antiviral and antitumor properties.[1] A primary mechanism of its action involves the potentiation of the innate immune system, specifically through the activation of Natural Killer (NK) cells and the subsequent induction of interferon (IFN) synthesis.[2][3] This document provides an in-depth examination of the molecular pathways through which Alloferon 2 influences interferon production and signaling. It includes a summary of quantitative data from key studies, detailed experimental methodologies, and visual diagrams of the relevant signaling cascades to offer a comprehensive resource for research and development professionals.
Introduction to this compound
This compound is a 12-amino-acid, linear, non-glycosylated oligopeptide (Sequence: GVSGHGQHGVHG) originally isolated from the blood of the insect Calliphora vicina.[4] It belongs to a family of cytokine-like peptides that play a role in the insect's immune response.[4][5] In mammalian systems, Alloferon has been shown to exert significant immunomodulatory effects, primarily by enhancing the cytotoxic activity of NK cells and stimulating the synthesis of endogenous interferons.[6][7] These actions underpin its therapeutic potential in treating various viral infections and oncological diseases where an improvement in innate immunity is beneficial.[2][5]
Mechanism of Action: From NK Cell Activation to Interferon Synthesis
The primary mechanism of this compound is centered on its ability to activate NK cells, which are crucial components of the innate immune system responsible for targeting virally infected and cancerous cells.[3] This activation is a key prerequisite for the production of critical cytokines, including interferons.
Upregulation of NK Cell Activating Receptors
This compound has been shown to increase the expression of key NK cell activating receptors, such as 2B4 (a member of the SLAM family of receptors) and, to a lesser extent, NKG2D.[6][8] This upregulation enhances the ability of NK cells to recognize and engage with target cells.[6] Concurrently, this compound does not significantly alter the expression of inhibitory receptors like KIR and CD94, thereby shifting the balance towards NK cell activation.[8]
Stimulation of Cytokine Production and Granule Exocytosis
Upon activation, NK cells employ two main effector mechanisms, both of which are enhanced by this compound:
-
Increased Cytokine Production: this compound treatment leads to a significant, dose-dependent increase in the production of Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) by NK cells.[6][8][9] This cytokine burst is fundamental to its antiviral and immunomodulatory effects.
-
Enhanced Cytotoxicity: this compound boosts the cytotoxic capacity of NK cells by upregulating the secretion of perforin (B1180081) and granzyme B, components of lytic granules that induce apoptosis in target cells.[6][9]
The Role of the NF-κB Signaling Pathway
The stimulation of IFN synthesis by Alloferon appears to be linked to the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[5][6] Studies have shown that Alloferon treatment can lead to the activation of the NF-κB pathway, which is known to be involved in the transcription of IFN genes.[6] This suggests that this compound may initiate a signaling cascade that culminates in NF-κB activation, thereby promoting the transcription and synthesis of IFN-α and IFN-γ.[6][10]
Interferon Signaling Pathway
Once synthesized and secreted in response to this compound-activated NK cells, interferons act as signaling proteins to orchestrate a wider immune response. They function by binding to specific cell surface receptors and activating the Janus kinase/signal transducers and activators of transcription (JAK-STAT) pathway.[11][12]
-
Type I Interferons (IFN-α, IFN-β): These IFNs bind to the IFN-α/β receptor (IFNAR).[13] This engagement activates the receptor-associated kinases TYK2 and JAK1, which then phosphorylate STAT1 and STAT2 proteins.[11] The phosphorylated STAT1 and STAT2 form a heterodimer and associate with IRF9 to create the ISGF3 (Interferon-Stimulated Gene Factor 3) complex.[14]
-
Type II Interferon (IFN-γ): IFN-γ binds to the IFN-γ receptor (IFNGR), leading to the activation of JAK1 and JAK2.[13] These kinases phosphorylate STAT1, which then forms a homodimer known as the Gamma-Activated Factor (GAF).[11]
In both cases, the resulting transcription factor complexes (ISGF3 or GAF) translocate to the nucleus. There, they bind to specific DNA sequences—Interferon-Stimulated Response Elements (ISREs) for ISGF3 and Gamma-Activated Sites (GAS) for GAF—to initiate the transcription of hundreds of Interferon-Stimulated Genes (ISGs).[11] These ISGs encode proteins that establish an antiviral state within the cell, inhibit cell proliferation, and modulate adaptive immunity.
Quantitative Data Summary
The following tables summarize quantitative findings from key in vitro and in vivo studies investigating the effects of Alloferon.
Table 1: In Vitro Effects of Alloferon on NK Cell Cytokine Production
| Parameter | Cell Type | Alloferon Conc. | Treatment Time | Result (vs. Control) | Reference |
|---|---|---|---|---|---|
| IFN-γ Production | Human NK Cells | 2 µg/mL | 12 h | Significant Increase (p < 0.01) | [8] |
| 4 µg/mL | 12 h | Significant Increase (p < 0.001) | [8] | ||
| TNF-α Production | Human NK Cells | 2 µg/mL | 12 h | Significant Increase (p < 0.01) | [8] |
| | | 4 µg/mL | 12 h | Significant Increase (p < 0.001) |[8] |
Table 2: In Vivo Effects of Alloferon on Cytokine Levels
| Parameter | Animal Model | Alloferon Treatment | Result (vs. Control) | Reference |
|---|---|---|---|---|
| IFN-γ Concentration | Rats | Not Specified | Increased concentration in peripheral blood | [6][15] |
| TNF-α Concentration | Rats | Not Specified | Increased concentration in peripheral blood | [6][15] |
| IL-2 Production | Rats | Alloferon 1 | Increased production in plasma |[4] |
Table 3: Antiviral and Cellular Effects of Alloferon
| Parameter | System | Alloferon Conc. | Result | Reference |
|---|---|---|---|---|
| HHV-1 Replication | HEp-2 cells (in vitro) | 90 µg/mL | Inhibition of viral replication after 24h | [6] |
| SLC6A14 Expression | Pancreatic Cancer Cells | 4 µg/mL | Downregulation of expression after 3 weeks |[16] |
Experimental Protocols
This section outlines common methodologies used to investigate the role of this compound in interferon synthesis and signaling.
NK Cell Isolation and Culture
-
Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolation: NK cells are purified from PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit, yielding a highly pure population of CD3-/CD56+ NK cells.
-
Culture: Isolated NK cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and often low-dose Interleukin-2 (IL-2) to maintain viability and function.[17]
In Vitro Alloferon Treatment and Cytokine Measurement
-
Protocol: Purified NK cells are seeded in culture plates and treated with varying concentrations of Alloferon (e.g., 2 and 4 µg/mL) for specified time periods (e.g., 6, 9, or 12 hours).[8] A control group receives no Alloferon.
-
Cytokine Analysis (ELISA): After incubation, the cell culture supernatant is collected. The concentrations of secreted IFN-γ and TNF-α are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[8]
Flow Cytometry for Receptor Expression
-
Protocol: NK cells treated with or without Alloferon are harvested and washed.
-
Staining: Cells are stained with fluorescently-labeled monoclonal antibodies specific for NK cell surface receptors (e.g., anti-2B4, anti-NKG2D, anti-KIR).
-
Analysis: The expression levels of these receptors are analyzed on a flow cytometer. The data is processed to compare the mean fluorescence intensity (MFI) between treated and control cells.[8]
Conclusion
This compound serves as a potent immunomodulatory agent that significantly impacts the interferon system. Its core mechanism involves the direct activation of NK cells, leading to the upregulation of activating receptors and the enhanced secretion of both cytotoxic granules and key cytokines, notably IFN-γ and TNF-α. This process appears to be mediated through the NF-κB pathway. The resulting increase in interferon levels triggers the canonical JAK-STAT signaling cascade, leading to the expression of a wide array of interferon-stimulated genes that establish a robust antiviral and antitumor state. The data presented in this guide underscore the role of this compound as a powerful inducer of the innate immune response, providing a solid basis for its continued investigation and development as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is Alloferon used for? [synapse.patsnap.com]
- 3. What is the mechanism of Alloferon? [synapse.patsnap.com]
- 4. qyaobio.com [qyaobio.com]
- 5. Alloferons [biosyn.com]
- 6. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. en.allokin.ru [en.allokin.ru]
- 9. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interferon JAK/STAT Signaling Pathway - Creative BioMart [creativebiomart.net]
- 12. youtube.com [youtube.com]
- 13. Frontiers | The Dual Nature of Type I and Type II Interferons [frontiersin.org]
- 14. Tyrosine-phosphorylated Stat1 and Stat2 plus a 48-kDa protein all contact DNA in forming interferon-stimulated-gene factor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. IL-2 mediates NK cell proliferation but not hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Alloferon-2: A Technical Guide on its Antiviral Properties Against Herpes Simplex Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloferon-2 is a synthetic peptide analogous to the naturally occurring alloferons, which are key components of the innate immune system of insects. This document provides a comprehensive technical overview of the antiviral properties of Alloferon-2, with a specific focus on its activity against Herpes Simplex Virus (HSV). Alloferon-2's mechanism of action is primarily immunomodulatory, enhancing the host's natural defenses against viral infections. This guide summarizes the available quantitative data, details experimental protocols for its evaluation, and visualizes the key signaling pathways involved in its antiviral effects.
Data Presentation: In Vitro Efficacy of Alloferon (B14017460) and its Analogues Against Herpes Simplex Virus
The following tables summarize the available quantitative data on the antiviral activity of alloferon and its analogues against Herpes Simplex Virus. It is important to note that specific data for Alloferon-2 is limited in the public domain, and much of the research has been conducted on Alloferon-1, Alloferon-2, and their synthetic analogues.
| Compound | Virus Strain | Cell Line | Assay | Efficacy Metric | Value | Reference |
| Alloferon analogue ([3-13]-alloferon) | Human Herpesviruses | Vero, HEp-2, LLC-MK2 | Not Specified | IC50 | 38 μM | [1] |
| Alloferon | Human Herpesvirus 1 (HHV-1) | Not Specified | Not Specified | Inhibitory Concentration | 90 μg/mL | [2] |
| Alloferon I (in combination with PHA-stimulated lymphocytes) | Human Herpesvirus 1 (HHV-1) McIntyre strain | HEp-2 | Viral Titer Reduction | Mean Titer Reduction | 3.69 log10/TCID50/mL | [2] |
| Alloferon II (in combination with PHA-stimulated lymphocytes) | Human Herpesvirus 1 (HHV-1) McIntyre strain | HEp-2 | Viral Titer Reduction | Mean Titer Reduction | 3.27 log10/TCID50/mL | [2] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. Viral titer reduction indicates the decrease in the concentration of infectious virus particles.
Experimental Protocols
A fundamental method for quantifying the antiviral activity of a compound against HSV is the plaque reduction assay . This assay measures the ability of the compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.
Plaque Reduction Assay Protocol for Evaluating Alloferon-2 Against HSV
1. Materials:
-
Cells: Vero (African green monkey kidney) cells are commonly used for HSV propagation and plaque assays.
-
Virus: Herpes Simplex Virus Type 1 (HSV-1) or Type 2 (HSV-2) strains.
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Alloferon-2: Lyophilized powder, reconstituted in a suitable solvent (e.g., sterile water or PBS) to create a stock solution.
-
Overlay Medium: DMEM containing a gelling agent like carboxymethylcellulose (CMC) or methylcellulose (B11928114) to restrict viral spread and allow for plaque formation.
-
Staining Solution: Crystal violet solution to visualize plaques.
-
Fixative: Methanol (B129727) or a methanol/acetone mixture.
-
96-well and 24-well cell culture plates.
2. Procedure:
-
Cell Seeding: Seed Vero cells into 24-well plates at a density that will result in a confluent monolayer the following day.
-
Virus Preparation: Prepare serial dilutions of the HSV stock in serum-free DMEM.
-
Infection: Once the Vero cells are confluent, remove the growth medium and infect the cells with the prepared virus dilutions for 1-2 hours at 37°C to allow for viral adsorption.
-
Alloferon-2 Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add fresh overlay medium containing various concentrations of Alloferon-2. Include a virus control (no Alloferon-2) and a cell control (no virus, no Alloferon-2).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed in the virus control wells.
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with cold methanol for 10-15 minutes.
-
Stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Plaque Counting and Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated using the following formula:
% Inhibition = [1 - (Number of plaques in treated wells / Number of plaques in virus control wells)] x 100
The IC50 value can then be determined by plotting the percentage of inhibition against the concentration of Alloferon-2.
Signaling Pathways and Mechanism of Action
Alloferon-2 exerts its antiviral effects against HSV primarily through the modulation of the host's innate immune system. The two key pathways involved are the activation of Natural Killer (NK) cells and the regulation of the NF-κB signaling pathway.
Activation of Natural Killer (NK) Cells
Alloferon-2 enhances the ability of NK cells to recognize and eliminate virus-infected cells.[2] This is a critical first line of defense against HSV.
Caption: Alloferon-2 mediated activation of Natural Killer (NK) cells against HSV-infected cells.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the immune response. Viruses, including HSV, can manipulate this pathway for their own replication. Alloferon-2 can act as a modulator of this pathway, either by activating it to enhance the antiviral immune response or by inhibiting it when the virus attempts to hijack it.[2]
Caption: Dual modulatory role of Alloferon-2 on the NF-κB signaling pathway during HSV infection.
Conclusion
Alloferon-2 demonstrates significant potential as an antiviral agent against Herpes Simplex Virus, primarily through its immunomodulatory properties. Its ability to enhance NK cell-mediated cytotoxicity and modulate the NF-κB signaling pathway provides a multi-pronged approach to combating HSV infection. While the available quantitative data for Alloferon-2 itself is still emerging, the findings from studies on related alloferons and their analogues are promising. Further research, including well-controlled in vitro and in vivo studies with standardized protocols, is necessary to fully elucidate the therapeutic potential of Alloferon-2 in the management of HSV infections. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to advance the understanding and application of this novel peptide.
References
Alloferon's Immunomodulatory Influence on Human Lymphocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloferon (B14017460) is a cationic peptide, first isolated from the insect Calliphora vicina, that has demonstrated significant immunomodulatory, antiviral, and antitumor properties.[1][2] This technical guide provides an in-depth analysis of the core immunomodulatory effects of Alloferon on human lymphocytes, with a particular focus on its mechanism of action. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and immunology.
Alloferon's primary mechanism of action revolves around the potentiation of the innate and adaptive immune systems, primarily through the activation of Natural Killer (NK) cells and the modulation of cytokine production.[1][3] It enhances the cytotoxic capabilities of NK cells, stimulates the synthesis of key interferons, and influences T-cell proliferation, thereby orchestrating a coordinated immune response against viral infections and malignancies.[1]
Core Immunomodulatory Mechanisms
Alloferon's effects on human lymphocytes are multifaceted, targeting key cellular populations and signaling pathways to bolster immune surveillance and response.
Activation of Natural Killer (NK) Cells
A primary and well-documented effect of Alloferon is the activation of NK cells, a critical component of the innate immune system responsible for the early defense against virally infected and cancerous cells.[1][4] Alloferon enhances the natural cytotoxic activity of human peripheral blood lymphocytes.[2] This activation is achieved through several interconnected mechanisms:
-
Enhanced Cytotoxicity: Alloferon significantly increases the killing activity of NK cells against cancer cells.[5] This is achieved by augmenting the secretion of lytic granules containing perforin (B1180081) and granzyme B.[4][5] Perforin creates pores in the target cell membrane, allowing granzymes to enter and induce apoptosis.[4][6]
-
Upregulation of Activating Receptors: The peptide upregulates the expression of NK cell-activating receptors, such as 2B4 (a member of the Signaling Lymphocytic Activation Molecule family) and the Natural Killer Group 2D (NKG2D) receptor.[4][5] These receptors are crucial for recognizing stress-induced ligands on target cells, thereby initiating an immune synapse and subsequent cell lysis.[4]
-
Stimulation of Cytokine and Chemokine Production: Alloferon stimulates NK cells to produce and secrete vital cytokines, including Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[5][7] These cytokines not only have direct antiviral and antitumor effects but also play a crucial role in activating other components of the immune system, such as T and B lymphocytes.[7]
Modulation of Cytokine and Interferon Synthesis
Alloferon is a potent inducer of interferon synthesis, particularly IFN-α and IFN-γ.[1][8] Interferons are signaling proteins that play a central role in antiviral defense by inhibiting viral replication and activating various immune cells.[8] The ability of Alloferon to stimulate IFN production is a key aspect of its antiviral efficacy.[1][4] Furthermore, Alloferon has been shown to inhibit the production of the pro-inflammatory cytokine TNF-α in patients with chronic Epstein-Barr virus infection, suggesting a modulatory role in inflammatory responses.[9] In studies on influenza A virus infection, Alloferon, in combination with Zanamivir, was shown to suppress the production of IL-6 and MIP-1α.[10]
Influence on T-Lymphocytes
While the primary focus of much of the research has been on NK cells, Alloferon also influences the adaptive immune response by enhancing the proliferation of T-cells.[1] This suggests that Alloferon may help in bridging the innate and adaptive immune responses for a more robust and sustained defense against pathogens.
Signaling Pathways
The immunomodulatory effects of Alloferon are mediated through key intracellular signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is implicated in the increased production of IFN-γ and TNF-α.[4][6][7] Alloferon's role in this pathway can be dual-functional; it can act as an activator to boost the innate immune response during viral infections, or as an inhibitor when viruses exploit the pathway to their advantage.[4][7] Additionally, the antiviral effects of combined treatment with Alloferon and Zanamivir against H1N1 infection are mediated by the inhibition of the p38 MAPK and JNK signaling pathways .[10]
Quantitative Data on Alloferon's Effects
The following tables summarize the quantitative data from various studies on the effects of Alloferon on human and murine lymphocytes.
| Parameter | Cell Type/Model | Alloferon Concentration | Observed Effect | Reference |
| NK Cell Cytotoxicity | Mouse spleen lymphocytes | 0.05 to 50 ng/mL | Stimulation of cytotoxicity | [4] |
| HHV-1 Replication Inhibition | In vitro (HEp-2 cells) | 90 μg/mL | Inhibition of viral replication after 24h | [4] |
| Gemcitabine IC50 | Panc-1 pancreatic cancer cells | 4 μg/mL (3-week treatment) | Decrease from 11.83 ± 1.47 μM to 9.22 ± 1.01 μM | [11] |
| Gemcitabine IC50 | AsPC-1 pancreatic cancer cells | 4 μg/mL (3-week treatment) | Decrease from 4.04 ± 1.54 μM to 3.12 ± 0.39 μM | [11] |
| Antiviral Efficacy (H1N1) | In vitro | 0.5–2 μg/mL | Effective inhibition of viral proliferation | [10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.
NK Cell Cytotoxicity Assay
-
Effector Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. NK cells can be further purified using magnetic-activated cell sorting (MACS).
-
Target Cells: A suitable cancer cell line, such as the K562 chronic myelogenous leukemia cell line, is used as the target. Target cells are labeled with a fluorescent dye like Calcein-AM or with 51Cr.
-
Co-culture: Effector and target cells are co-cultured at various effector-to-target (E:T) ratios in the presence or absence of different concentrations of Alloferon.
-
Cytotoxicity Measurement: After a defined incubation period (e.g., 4 hours), the release of the fluorescent dye or 51Cr from lysed target cells into the supernatant is measured using a fluorometer or a gamma counter, respectively. The percentage of specific lysis is calculated.
Cytokine Production Analysis (ELISA)
-
Cell Culture: PBMCs or purified NK cells are cultured in the presence or absence of Alloferon for a specified duration (e.g., 24 or 48 hours).
-
Supernatant Collection: The cell culture supernatant is collected by centrifugation.
-
ELISA: The concentration of cytokines such as IFN-γ and TNF-α in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Flow Cytometry for Receptor Expression
-
Cell Staining: PBMCs or purified NK cells treated with Alloferon are stained with fluorescently labeled monoclonal antibodies specific for NK cell surface receptors like CD244 (2B4) and NKG2D.
-
Data Acquisition: The stained cells are analyzed using a flow cytometer to determine the percentage of cells expressing the receptor and the mean fluorescence intensity, which corresponds to the level of expression.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Alloferon-mediated activation of Natural Killer (NK) cells.
Caption: Experimental workflow for NK cell cytotoxicity assay.
Caption: Key signaling pathways modulated by Alloferon.
Conclusion
Alloferon exhibits potent immunomodulatory effects on human lymphocytes, primarily by activating NK cells and stimulating the production of crucial cytokines like IFN-γ and TNF-α. Its ability to upregulate activating receptors on NK cells and influence key signaling pathways such as NF-κB underscores its potential as a therapeutic agent for viral diseases and cancer. The provided data and protocols offer a foundation for further research into the clinical applications of this promising immunomodulatory peptide. The continued investigation into its precise molecular interactions and its effects on a broader range of immune cells will be vital for realizing its full therapeutic potential.
References
- 1. What is the mechanism of Alloferon? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What is Alloferon used for? [synapse.patsnap.com]
- 9. suntextreviews.org [suntextreviews.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
The Discovery and Immunomodulatory Origin of Alloferon from Calliphora vicina: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
December 10, 2025
Abstract
Alloferon (B14017460) is an immunomodulatory oligopeptide with demonstrated antiviral and antitumor properties. First discovered and isolated from the hemolymph of the blowfly, Calliphora vicina, this peptide represents a fascinating example of innate immune effectors from insects being harnessed for human therapeutic applications. Alloferon's mechanism of action is primarily centered on the potentiation of the innate immune system, specifically through the activation of Natural Killer (NK) cells and the induction of endogenous interferon synthesis. This technical guide provides an in-depth overview of the discovery, origin, and biochemical characteristics of Alloferon. It details the experimental protocols for its isolation and key functional assays, presents quantitative data on its activity, and illustrates its molecular mechanism of action through detailed signaling pathway diagrams.
Introduction: Discovery and Origin
The discovery of Alloferon stemmed from research into the robust immune system of insects, particularly their ability to rapidly clear microbial infections.[1] Soviet-era research identified that the immune system of insects like the blowfly synthesizes powerful antimicrobial and antiviral factors.[2] This led to the hypothesis that insect hemolymph could be a source of novel immunomodulatory compounds.
Alloferon was first isolated by a team of Russian scientists from the hemolymph of Calliphora vicina larvae that had been experimentally challenged with bacteria.[1][3] The name "Alloferon" was derived from its origin in an invertebrate ("Allo") and its functional similarity to mammalian interferons ("feron").[4] The research demonstrated that this naturally occurring peptide could stimulate the cytotoxic activity of mammalian Natural Killer (NK) cells, a critical component of the innate immune response against viral infections and tumors.[1] The synthetic version of Alloferon, known commercially as Allokin-alpha, was registered in Russia in 2003 and is used for treating viral infections such as those caused by herpesviruses and human papillomavirus (HPV).[2][3][5]
Biological Source: Calliphora vicina
The blowfly Calliphora vicina (Diptera: Calliphoridae) is a cosmopolitan species historically known for its use in maggot debridement therapy for wound healing.[2] The larvae's ability to thrive in microbially-rich environments is attributed to a potent humoral and cellular innate immune response, which includes the production of a cocktail of antimicrobial peptides (AMPs) like cecropins, defensins, and diptericins, in addition to Alloferon.[3] The induction of these peptides following a bacterial challenge is a key defense mechanism, and it was this induced state that was exploited for the initial discovery and isolation of Alloferon.
Biochemical Properties and Structure
Alloferon is a slightly cationic, non-glycosylated, linear oligopeptide.[1] Two primary natural variants were identified during the initial isolation.[1][6]
-
Alloferon 1: A tridecapeptide (13 amino acids) with a molecular mass of approximately 1265.15 Da.[2]
-
Alloferon 2: A dodecapeptide (12 amino acids), which is an N-terminally truncated form of Alloferon 1.[1][2]
The amino acid sequences are as follows:
| Peptide | Sequence | Molecular Formula |
| Alloferon 1 | H-His-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH | C52H76N22O16 |
| This compound | H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH | C46H69N19O15 |
Table 1: Amino Acid Sequence and Formula of Alloferon Variants.[1][4]
Experimental Protocols
This section details the methodologies for the isolation of Alloferon from its natural source and for the key bioassays used to characterize its immunomodulatory activity.
Isolation and Purification of Native Alloferon
The original protocol for isolating Alloferon involves a multi-step process beginning with the induction of the peptide in live insect larvae.[1][3] The following is a representative workflow based on published methods.
Methodology Details:
-
Immune System Induction: Calliphora vicina larvae are injected with a non-pathogenic bacterial suspension to induce a strong immune response and maximize the production of Alloferon.
-
Hemolymph Collection: 24 hours post-injection, the larvae are sterilized (e.g., with 70% ethanol), and hemolymph is collected by puncturing the cuticle. Protease inhibitors (e.g., aprotinin) and melanization inhibitors (e.g., phenylthiourea) are immediately added to the collected fluid.[3]
-
Extraction: The cell-free hemolymph is acidified with trifluoroacetic acid (TFA) to a final concentration of ~0.05% to precipitate larger proteins.[3]
-
Solid-Phase Extraction (Pre-purification): The acidified extract is passed through a C18 Sep-Pak cartridge. After washing, the bound peptides are eluted with a solution of 50-60% acetonitrile in acidified water.[3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The eluted fraction is subjected to RP-HPLC on a C18 column. A linear gradient of acetonitrile in 0.05% TFA is used for separation.[1]
-
Activity-Guided Fractionation: Fractions are collected and screened for their ability to stimulate NK cell cytotoxicity. Active fractions are then subjected to further rounds of purification until homogeneity is achieved.
-
Structural Analysis: The primary structure of the purified peptides is determined using Edman degradation, and the molecular mass is confirmed by mass spectrometry (e.g., MALDI-TOF).[2]
Natural Killer (NK) Cell Cytotoxicity Assay
This assay measures the ability of Alloferon to enhance the cell-killing function of NK cells. The chromium-51 (B80572) (51Cr) release assay is a classic method.
Principle: Target tumor cells (e.g., K562, which are sensitive to NK-mediated lysis) are labeled with radioactive 51Cr. When NK cells lyse the target cells, 51Cr is released into the culture medium. The amount of radioactivity in the supernatant is proportional to the level of cell lysis.
Protocol:
-
Target Cell Preparation: K562 cells are incubated with Na251CrO4 for 1-2 hours at 37°C to allow for uptake of the radioisotope. Cells are then washed multiple times to remove unincorporated 51Cr.
-
Effector Cell Preparation: NK cells are isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.
-
Co-culture: Effector cells (NK cells) and target cells (51Cr-labeled K562) are co-cultured in a 96-well plate at various effector-to-target (E:T) ratios (e.g., 25:1, 12.5:1).
-
Treatment: Synthetic Alloferon is added to the co-cultures at a range of concentrations (e.g., 0.01 to 100 ng/mL). Control wells receive no Alloferon.
-
Incubation: The plate is incubated for 4 hours at 37°C.
-
Quantification: After incubation, the plate is centrifuged, and the radioactivity in an aliquot of the supernatant from each well is measured using a gamma counter.
-
Calculation:
-
Spontaneous Release: Radioactivity from target cells incubated with medium only.
-
Maximum Release: Radioactivity from target cells lysed with a detergent (e.g., Triton X-100).
-
Percent Specific Lysis: Calculated using the formula: % Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
In Vivo Interferon Induction Assay
This assay assesses Alloferon's ability to induce the production of endogenous interferons in an animal model.
Protocol:
-
Animal Model: Groups of mice (e.g., BALB/c or NMR1) are used.
-
Treatment: Alloferon is administered to the test groups, typically via subcutaneous or intranasal routes, at a specific dose (e.g., 25 µg per mouse).[2] The control group receives a vehicle (solvent) injection.
-
Sample Collection: At various time points post-administration (e.g., 2, 4, 6, 8, 24 hours), blood samples are collected from the mice. Serum is prepared and stored.
-
Interferon Quantification: The concentration of interferon (e.g., IFN-α or IFN-γ) in the serum samples is measured using a specific and sensitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Analysis: The interferon levels in the Alloferon-treated groups are compared to the control group to determine the extent and kinetics of induction. An increase in interferon concentration was observed 2 hours after administration, remaining at a high level for 6-8 hours.[5]
Mechanism of Action
Alloferon exerts its immunomodulatory effects by acting on key cells of the innate immune system, primarily NK cells. The downstream effects include direct cytotoxicity against aberrant cells and the production of signaling molecules that orchestrate a broader immune response.
Activation of Natural Killer (NK) Cells
Alloferon does not act as a direct cytotoxic agent but rather as a sensitizer (B1316253) or activator of NK cells.[4] Its activity is mediated through several mechanisms:
-
Upregulation of Activating Receptors: Alloferon treatment increases the surface expression of key NK cell activating receptors, such as 2B4 and NKG2D.[4][7] These receptors are crucial for recognizing stress-induced ligands on the surface of virus-infected cells and tumor cells.
-
Enhancement of Granule Exocytosis: Upon activation, NK cells release cytotoxic granules containing perforin (B1180081) and granzymes. Alloferon enhances this process, leading to more efficient lysis of target cells.[8] Perforin creates pores in the target cell membrane, allowing granzymes to enter and induce apoptosis.
-
Stimulation of Cytokine Production: Activated NK cells produce and secrete pro-inflammatory cytokines, notably Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[8] Alloferon treatment significantly boosts the production of these cytokines, which further amplifies the immune response.
The NF-κB Signaling Pathway
A key intracellular pathway implicated in Alloferon's action is the Nuclear Factor-kappa B (NF-κB) pathway.[9] Activation of this pathway is crucial for the transcription of genes encoding interferons and other pro-inflammatory cytokines. Alloferon treatment can lead to the activation of the canonical NF-κB pathway.[9]
Pathway Description:
-
Signal Initiation: While the direct receptor for Alloferon is not fully characterized, its downstream effects converge on the IκB kinase (IKK) complex.
-
IKK Phosphorylation: Alloferon signaling leads to the phosphorylation and activation of the IKK complex.
-
IκBα Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (typically p50/p65) in the cytoplasm. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome.
-
NF-κB Translocation: The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus.
-
Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines, including IFN-α and IFN-γ.[4][9]
Quantitative Data Summary
The biological activity of Alloferon has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative findings.
| Assay Type | System | Effective Concentration / Dose | Outcome | Reference |
| NK Cell Cytotoxicity (in vitro) | Mouse Spleen Lymphocytes | 0.05 - 50 ng/mL | Stimulation of cytotoxicity against K562 tumor cells | [1] |
| NK Cell Cytotoxicity (in vitro) | Human Lymphocytes | 0.05 - 0.5 ng/mL (max efficacy) | Stimulation of cytotoxicity against K562 tumor cells | [1] |
| NK Cell Activation (in vitro) | Human NK Cells | 2 - 4 µg/mL | Increased production of IFN-γ and TNF-α | [10] |
| Antiviral Activity (in vitro) | Human Herpes Virus 1 (HHV-1) | 90 µg/mL | Inhibition of viral replication | [4] |
| Antiviral Activity (in vivo) | Influenza A/B Virus (Mice) | 25 µg (subcutaneous/intranasal) | Prevention of mortality, increased NK cytotoxicity | [4][7] |
| Chemosensitization (in vitro) | Pancreatic Cancer Cells (Panc-1) | 4 µg/mL | Reduced Gemcitabine IC50 from 11.83 µM to 9.22 µM | [11] |
Table 2: Summary of Preclinical Quantitative Data for Alloferon Activity.
| Indication | Regimen | Outcome | Reference |
| Chronic Epstein-Barr Virus Infection | 1 mg, subcutaneously, every other day (≥9 injections) | Suppression of viral replication, improved clinical complaints | [12][13] |
| Human Papillomavirus (HPV) Infection | 1 mg, subcutaneously, every other day (6 injections) | Elimination of HPV, activation of IFN-γ | [4][5] |
| Recurrent Herpes Infection | 1 mg, subcutaneously, every other day (3 injections) | Standard course of treatment | [5] |
Table 3: Summary of Clinical Dosing Regimens for Allokin-alpha (Synthetic Alloferon).
Conclusion
Alloferon, a peptide originating from the innate immune system of the insect Calliphora vicina, stands as a significant discovery in the field of immunomodulatory therapeutics. Its journey from insect hemolymph to a clinically approved drug, Allokin-alpha, highlights the value of bioprospecting in novel environments. The mechanism of action, centered on the activation of the NK cell/interferon axis via pathways such as NF-κB, provides a robust rationale for its use in combating viral infections and potentially for cancer immunotherapy. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in Alloferon and the broader field of host defense peptides. Further investigation into its specific cell surface receptors and the full spectrum of its downstream signaling effects will continue to illuminate its therapeutic potential.
References
- 1. pnas.org [pnas.org]
- 2. Antiviral and antitumor peptides from insects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Alloferon used for? [synapse.patsnap.com]
- 4. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALLOKIN-ALPHA (Alloferon) - antiviral and immunomodulatory agent. [peptide-products.com]
- 6. Antiviral and antitumor peptides from insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]
- 8. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. en.allokin.ru [en.allokin.ru]
- 11. mdpi.com [mdpi.com]
- 12. [Allokin-alpha - new approaches in the treatment of chronic virus Epstein-Barr infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ALLOKIN-ALPHA - NEW APPROACHES IN THE TREATMENT OF CHRONIC VIRUS EPSTEIN-BARR INFECTIONS - Rakitianskaya - Problems of Virology [virusjour.crie.ru]
Unveiling the Nuances: A Technical Guide to the Structural Differences Between Alloferon 1 and Alloferon 2
For Immediate Release
[City, State] – December 10, 2025 – In the landscape of immunomodulatory peptides, Alloferons have garnered significant interest for their antiviral and antitumor properties. This technical guide provides a detailed comparative analysis of the structural and functional distinctions between two key members of this family, Alloferon (B14017460) 1 and Alloferon 2, intended for researchers, scientists, and professionals in drug development.
Executive Summary
Alloferon 1 and this compound are closely related peptides originally isolated from the blood of the blow fly, Calliphora vicina.[1][2] While both exhibit immunomodulatory effects, their structural variations give rise to subtle but important differences in their physicochemical properties and biological activities. This document elucidates these differences through a comprehensive review of their primary structures, presents available quantitative data, outlines general experimental protocols for their synthesis and evaluation, and visualizes their shared signaling pathway and a comparative experimental workflow.
Core Structural Differences
The primary structural distinction between Alloferon 1 and this compound lies in their amino acid sequence. Alloferon 1 is a tridecapeptide, composed of 13 amino acids.[3][4][5] this compound is a dodecapeptide, representing an N-terminal truncated form of Alloferon 1, lacking the initial Histidine residue.[2][5]
-
Alloferon 1 Sequence: His-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly (HGVSGHGQHGVHG)[3][4][5]
-
This compound Sequence: Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly (GVSGHGQHGVHG)[2][5][6]
This seemingly minor difference has implications for the peptides' overall charge, isoelectric point, and potential interactions with cellular receptors, which may influence their biological potency. Both peptides are linear and are not glycosylated.[1][3]
Quantitative Data Summary
The variation in amino acid composition directly impacts the molecular formula and weight of each peptide. These differences are summarized in the table below.
| Property | Alloferon 1 | This compound | Data Source |
| Amino Acid Sequence | HGVSGHGQHGVHG | GVSGHGQHGVHG | [3][4][5],[5][6] |
| Number of Residues | 13 | 12 | [5] |
| Molecular Formula | C₅₂H₇₆N₂₂O₁₆ | C₄₆H₆₉N₁₉O₁₅ | [3][5],[5][6] |
| Molecular Weight | 1265.3 g/mol | 1128.2 g/mol | [7],[6] |
| CAS Number | 347884-61-1 | 347884-62-2 | [5] |
Experimental Methodologies
The following sections outline the general experimental protocols for the synthesis, characterization, and biological evaluation of Alloferon 1 and this compound.
Peptide Synthesis and Purification
Both Alloferon 1 and this compound can be produced via solid-phase peptide synthesis (SPPS), a widely adopted and efficient method for generating peptides.
4.1.1 Solid-Phase Peptide Synthesis (SPPS)
A common approach for the synthesis of Alloferons is the Fmoc/tBu strategy. The general steps are as follows:
-
Resin Preparation: A suitable resin, such as Rink Amide resin for a C-terminal amide or a pre-loaded Wang or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid, is selected and swelled in an appropriate solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
First Amino Acid Coupling: The C-terminal amino acid (Glycine for both Alloferons) with its alpha-amino group protected by an Fmoc group is coupled to the resin.
-
Deprotection: The Fmoc group is removed using a solution of piperidine (B6355638) in DMF to expose the alpha-amino group for the next coupling step.
-
Iterative Coupling and Deprotection: Subsequent Fmoc-protected amino acids are sequentially coupled to the growing peptide chain using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA. Each coupling step is followed by a deprotection step.
-
Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry (MS).
4.1.2 Purification and Characterization
-
High-Performance Liquid Chromatography (HPLC): A C18 column is typically used with a gradient of acetonitrile (B52724) in water, both containing a small percentage of an ion-pairing agent like TFA, to achieve separation.
-
Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS are used to verify the molecular weight of the synthesized peptides, confirming the correct sequence has been produced.
Biological Activity Assays
4.2.1 Natural Killer (NK) Cell Cytotoxicity Assay
The ability of Alloferons to stimulate the cytotoxic activity of NK cells is a key measure of their biological function.
-
Effector Cell Preparation: NK cells are isolated from peripheral blood mononuclear cells (PBMCs) using methods like magnetic-activated cell sorting (MACS).
-
Target Cell Preparation: A suitable target cell line, such as K562 cells, is labeled with a fluorescent dye (e.g., CFSE) or a radioactive isotope (e.g., ⁵¹Cr).
-
Co-incubation: The effector NK cells are pre-incubated with varying concentrations of Alloferon 1 or this compound for a specified period. The activated NK cells are then co-incubated with the labeled target cells at various effector-to-target (E:T) ratios.
-
Cytotoxicity Measurement: After incubation, the percentage of target cell lysis is determined by measuring the release of the label (e.g., radioactivity in the supernatant for the chromium release assay) or by flow cytometry to quantify dead target cells.
4.2.2 NF-κB Activation Assay (Western Blot)
The activation of the NF-κB signaling pathway is a crucial mechanistic step for Alloferon's activity.
-
Cell Culture and Treatment: A suitable cell line (e.g., Namalwa) is cultured and treated with Alloferon 1 or this compound for various time points.
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for key proteins in the NF-κB pathway, such as phosphorylated IκBα (p-IκBα), total IκBα, and the p65 subunit of NF-κB.
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is used, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the p-IκBα/IκBα ratio indicates pathway activation.
Visualizations: Signaling Pathways and Experimental Workflows
Alloferon-Induced NF-κB Signaling Pathway
Alloferons are known to exert their immunomodulatory effects, at least in part, through the activation of the NF-κB signaling pathway. This leads to the induction of endogenous interferons and the stimulation of natural killer (NK) cells.
Caption: Alloferon-induced NF-κB signaling pathway.
Comparative Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of Alloferon 1 and this compound.
Caption: Comparative experimental workflow for Alloferon 1 and 2.
Conclusion
The structural difference between Alloferon 1 and this compound, though confined to a single N-terminal Histidine residue, is fundamental. This guide provides the foundational knowledge for researchers to design and interpret experiments aimed at further characterizing these immunomodulatory peptides. The provided methodologies and workflows offer a starting point for the systematic evaluation of their structure-activity relationships, which is crucial for the potential development of novel therapeutics. Further research into the three-dimensional structures and receptor interactions of these peptides will undoubtedly provide deeper insights into their mechanisms of action.
References
- 1. Activation of NF-kappaB by alloferon through down-regulation of antioxidant proteins and IkappaBalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. agilent.com [agilent.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
Alloferon 2's potential as an antitumor agent in preclinical studies
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Alloferon-2, a synthetic 12-amino-acid peptide analogous to the naturally occurring insect-derived Alloferon-1, has emerged as a promising candidate in the landscape of cancer immunotherapy. Preclinical investigations have illuminated its potential as an antitumor agent, primarily through the robust activation of the innate immune system, with Natural Killer (NK) cells playing a central role. This technical guide provides a comprehensive overview of the core preclinical findings, detailing the experimental data, methodologies, and underlying signaling pathways to support further research and development in this area.
Core Mechanism of Action: NK Cell Activation
Alloferon's antitumor effects are predominantly mediated by its ability to modulate and enhance the cytotoxic activity of Natural Killer (NK) cells.[1][2] This is achieved through a multi-pronged approach targeting key receptors and effector molecules involved in NK cell-mediated tumor cell lysis.
Upregulation of Activating Receptors
Preclinical studies have demonstrated that Alloferon treatment leads to the upregulation of crucial NK cell-activating receptors, including:
-
2B4 (CD244): Alloferon has been shown to increase the expression of the 2B4 receptor on NK cells. This receptor plays a significant role in promoting immune synapses with target cancer cells, thereby enhancing the efficiency of tumor cell recognition and elimination.[1][2]
-
NKG2D: This major activating receptor on NK cells recognizes stress-induced ligands on tumor cells. Alloferon treatment has been found to increase the production of NKG2D, leading to improved recognition and subsequent killing of cancer cells expressing these ligands.[1]
Enhancement of Cytotoxic Effector Functions
Alloferon potentiates the direct tumor-killing capacity of NK cells by augmenting the secretion of cytotoxic granules and cytokines:
-
Perforin (B1180081) and Granzyme B: Alloferon treatment has been reported to upregulate the secretion of perforin and granzyme B by NK cells.[1][2] Perforin creates pores in the target cell membrane, allowing granzymes to enter and induce apoptosis.
-
Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α): The production of these pro-inflammatory cytokines by NK cells is significantly increased following Alloferon stimulation.[1] IFN-γ and TNF-α contribute to the antitumor response by directly inhibiting tumor cell growth and by recruiting and activating other immune cells.
Preclinical Efficacy: In Vitro and In Vivo Evidence
The antitumor potential of Alloferon has been evaluated in various preclinical models, including in vitro cell-based assays and in vivo animal studies.
In Vitro Studies
-
Enhanced NK Cell Cytotoxicity: Alloferon has been shown to stimulate the natural cytotoxicity of mouse spleen lymphocytes and human peripheral blood lymphocytes against tumor cell lines in a concentration-dependent manner.[2]
-
Chemosensitization of Pancreatic Cancer Cells: In a study investigating the effect of Alloferon on pancreatic cancer (PCa) cell lines (Panc-1 and AsPC-1), it was found that Alloferon treatment led to the downregulation of the glutamine transporter SLC6A14.[1][2] This resulted in decreased glutamine uptake by the cancer cells and an increased sensitivity to the chemotherapeutic drug gemcitabine, as evidenced by a reduction in the IC50 values.
In Vivo Studies
-
Murine Leukemia Model: In a mouse tumor transplantation model using P388 murine leukemia cells, Alloferon-1 monotherapy demonstrated moderate tumor suppressor and tumoricidal activity, comparable to low-dose chemotherapy.[1][2]
-
Human-to-Mouse Xenograft Model: The antitumor effect of Alloferon was confirmed in a xenograft model, where it effectively retarded tumor growth, further supporting its in vivo efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on Alloferon's antitumor effects.
| In Vitro Study | Cell Line | Parameter | Treatment | Result | Reference |
| Chemosensitization | Panc-1 | IC50 of Gemcitabine | Without Alloferon | 11.83 ± 1.47 μM | Jo E, et al. (2022) |
| With Alloferon | 9.22 ± 1.01 μM | ||||
| AsPC-1 | IC50 of Gemcitabine | Without Alloferon | 4.04 ± 1.54 μM | ||
| With Alloferon | 3.12 ± 0.39 μM | ||||
| NK Cell Cytotoxicity | K562 | Cytotoxicity | Alloferon (0.05 - 50 ng/mL) | Stimulation of cytotoxicity | Chernysh S, et al. (2002) |
| In Vivo Study | Animal Model | Tumor Model | Treatment | Outcome | Reference |
| Antitumor Efficacy | DBA/2 Mice | P388 Murine Leukemia | Alloferon-1 Monotherapy | Moderate tumor suppression and tumoricidal activity | Chernysh S, et al. (2012) |
| Antitumor Efficacy | Human-to-Mouse Xenograft | Not Specified | Alloferon | Retardation of tumor growth | Bae S, et al. (2013) |
Signaling Pathways and Experimental Workflows
Alloferon-Mediated NK Cell Activation Signaling Pathway
Caption: Alloferon stimulates NK cells, leading to receptor upregulation and enhanced effector functions, ultimately causing tumor cell apoptosis.
Experimental Workflow for In Vivo Antitumor Activity Assessment
Caption: A typical workflow for evaluating the in vivo antitumor efficacy of Alloferon in a mouse model.
Detailed Experimental Protocols
In Vitro NK Cell Cytotoxicity Assay (Adapted from Chernysh S, et al. 2002)
-
Effector Cell Preparation: Isolate spleen lymphocytes from mice (e.g., BALB/c) or peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Target Cell Preparation: Culture a suitable tumor target cell line (e.g., K562, highly sensitive to NK cell lysis) and label with a radioactive marker (e.g., 51Cr) or a fluorescent dye (e.g., Calcein AM).
-
Co-culture: Co-culture the effector cells with the labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Alloferon Treatment: Add synthetic Alloferon to the co-culture at a range of concentrations (e.g., 0.05 to 50 ng/mL).
-
Incubation: Incubate the plate for a defined period (e.g., 4 hours) at 37°C in a 5% CO2 incubator.
-
Measurement of Cytotoxicity:
-
For 51Cr release assay: Centrifuge the plate and measure the radioactivity in the supernatant using a gamma counter.
-
For fluorescence-based assays: Measure the fluorescence of the remaining viable target cells or the released dye in the supernatant using a plate reader.
-
-
Calculation: Calculate the percentage of specific lysis using the formula: (Experimental release - Spontaneous release) / (Maximum release - Spontaneous release) x 100.
In Vivo Murine Leukemia Model (Adapted from Chernysh S, et al. 2012)
-
Animal Model: Use a suitable mouse strain (e.g., DBA/2 mice).
-
Tumor Cell Line: Utilize a syngeneic murine leukemia cell line (e.g., P388).
-
Tumor Inoculation: Subcutaneously or intraperitoneally inject a known number of P388 cells into the mice.
-
Treatment Groups: Randomly assign mice to different treatment groups:
-
Vehicle control (e.g., saline).
-
Alloferon-1 (specify dose and administration route, e.g., intraperitoneal injection).
-
Positive control (e.g., a standard chemotherapeutic agent like cyclophosphamide).
-
-
Treatment Schedule: Administer the treatments according to a predefined schedule (e.g., daily or every other day for a specific duration).
-
Monitoring:
-
For subcutaneous tumors, measure tumor volume regularly using calipers (Volume = 0.5 x length x width2).
-
Monitor animal body weight and overall health.
-
-
Endpoint Analysis:
-
At the end of the study, sacrifice the animals and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
For survival studies, monitor the animals until a predefined endpoint (e.g., tumor size limit or signs of morbidity).
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the observed antitumor effects.
Conclusion and Future Directions
The preclinical data accumulated to date strongly suggest that Alloferon-2 is a potent immunomodulatory peptide with significant antitumor potential. Its mechanism of action, centered on the activation of NK cells, positions it as a promising candidate for monotherapy or in combination with other cancer treatments, such as chemotherapy and checkpoint inhibitors.
Future research should focus on:
-
Elucidating the precise molecular interactions between Alloferon and its target receptors on NK cells.
-
Conducting more extensive preclinical studies in a wider range of cancer models, including patient-derived xenografts.
-
Investigating the potential synergistic effects of Alloferon in combination with other immunotherapies.
-
Optimizing dosing and treatment schedules for maximal therapeutic efficacy and minimal toxicity.
The comprehensive data presented in this guide underscore the compelling case for advancing Alloferon-2 into further clinical development as a novel immunotherapeutic agent for cancer.
References
In Vitro Cytotoxicity of Alloferon 2 on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alloferon 2, a synthetic analogue of the insect-derived immunomodulatory peptide Alloferon, has demonstrated potential as an anticancer agent. This technical guide provides an in-depth analysis of the in vitro studies on the cytotoxicity of this compound against various cancer cell lines. The primary mechanism of action is not direct cytotoxicity but rather an indirect effect mediated through the robust activation of Natural Killer (NK) cells. This compound enhances NK cell-mediated killing of tumor cells by upregulating activating receptors, stimulating the release of cytotoxic granules, and promoting the secretion of pro-inflammatory cytokines. Furthermore, emerging evidence suggests a role for Alloferon in sensitizing cancer cells to conventional chemotherapy. This document summarizes the available quantitative data, details the experimental protocols employed in these studies, and provides visual representations of the key signaling pathways and experimental workflows.
Data on the Cytotoxicity and Biological Effects of Alloferon
The in vitro anticancer effects of Alloferon are multifaceted, primarily revolving around the potentiation of the innate immune response and chemosensitization, rather than direct cytotoxicity to cancer cells.
Direct Cytotoxicity on Cancer Cell Lines
Studies investigating the direct cytotoxic effects of Alloferon on cancer cell lines have shown a lack of direct killing activity within a certain concentration range.
| Peptide | Cancer Cell Line | Concentration Range | Direct Cytotoxic Effect | Reference |
| Alloferon-1 | P388D1 (Murine Leukemia) | 0.1 - 10 µg/ml | No direct cytotoxic activity observed. | [1][2][3] |
| Allostatin-1 | P388D1 (Murine Leukemia) | 0.1 - 10 µg/ml | No direct cytotoxic activity observed. | [1][2] |
Note: While these studies used Alloferon-1, the structural similarity and shared biological activities with this compound suggest comparable effects.
However, it is important to note that these peptides did demonstrate a significant effect on tumor cell proliferation in vitro.[1][2]
Enhancement of Natural Killer (NK) Cell Cytotoxicity
Alloferon significantly enhances the ability of NK cells to recognize and eliminate cancer cells. This is achieved through the upregulation of activating receptors on the NK cell surface.
| Effector Cells | Target Cell Lines | Alloferon Concentration | Effect on NK Cell Activating Receptors | Reference |
| Human NK cells | PC3 (Prostate Cancer), HCT116 (Colon Cancer) | 2 and 4 µg/ml | Remarkable increase in 2B4 expression; slight increase in NKG2D expression. | [4] |
This enhanced activation translates to increased killing of cancer cells.
Stimulation of Cytokine and Cytotoxic Granule Release from NK Cells
Alloferon treatment stimulates NK cells to release key effector molecules involved in tumor cell lysis.
| Effector Cells | Target Cell Co-culture | Alloferon Treatment | Effect on Cytokine/Granule Release | Reference |
| Human NK cells | PC3 (Prostate Cancer) | 2 and 4 µg for 6 and 12 h | Increased production of IFN-γ and TNF-α; enhanced granule exocytosis (perforin and granzyme B). | [4][5] |
Chemosensitization of Pancreatic Cancer Cells
Alloferon has been shown to increase the sensitivity of pancreatic cancer cells to the chemotherapeutic agent gemcitabine (B846) by downregulating the amino acid transporter SLC6A14.
| Cancer Cell Line | Chemotherapeutic Agent | Alloferon Concentration | Effect on IC50 of Chemotherapeutic Agent | Reference |
| Panc-1 (Pancreatic Cancer) | Gemcitabine | 4 µg/mL (3-week pre-treatment) | IC50 decreased from 11.83 ± 1.47 µM to 9.22 ± 1.01 µM. | [6][7] |
| AsPC-1 (Pancreatic Cancer) | Gemcitabine | 4 µg/mL (3-week pre-treatment) | IC50 decreased from 4.04 ± 1.54 µM to 3.12 ± 0.39 µM. | [6][7] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the in vitro effects of this compound.
NK Cell-Mediated Cytotoxicity Assay (Chromium-51 Release Assay)
This classical assay measures the ability of effector cells (NK cells) to lyse target cancer cells.[8][9][10][11]
-
Target Cell Labeling: Target cancer cells are incubated with radioactive Chromium-51 (⁵¹Cr), which is taken up by the cells.
-
Co-incubation: The ⁵¹Cr-labeled target cells are washed and then co-incubated with effector NK cells (pre-treated with or without Alloferon) at various effector-to-target (E:T) ratios.
-
Measurement of ⁵¹Cr Release: During the incubation period, lysed target cells release ⁵¹Cr into the culture supernatant. The amount of ⁵¹Cr in the supernatant is measured using a gamma counter.
-
Calculation of Cytotoxicity: The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: ⁵¹Cr released in the presence of effector cells.
-
Spontaneous Release: ⁵¹Cr released from target cells incubated with media alone (represents natural cell death).
-
Maximum Release: ⁵¹Cr released from target cells lysed with a detergent.
-
Flow Cytometry for NK Cell Receptor Expression
Flow cytometry is used to analyze the expression of cell surface receptors on NK cells.[12][13]
-
Cell Preparation: NK cells are isolated from peripheral blood mononuclear cells (PBMCs) and treated with Alloferon.
-
Antibody Staining: The cells are incubated with fluorescently labeled monoclonal antibodies specific for NK cell activating receptors (e.g., anti-2B4, anti-NKG2D) and inhibitory receptors.
-
Data Acquisition: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis: The data is analyzed to determine the percentage of cells expressing the receptors and the mean fluorescence intensity, which corresponds to the receptor expression level.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a plate-based assay used to quantify the concentration of cytokines, such as IFN-γ and TNF-α, secreted by NK cells.
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
Sample Incubation: Supernatants from NK cell cultures (co-cultured with target cells, with or without Alloferon) are added to the wells. The cytokine in the sample binds to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added.
-
Enzyme Conjugate: An enzyme-linked avidin (B1170675) (e.g., streptavidin-horseradish peroxidase) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate is added that is converted by the enzyme into a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the sample is determined by comparing the absorbance to a standard curve.
Granzyme B and Perforin (B1180081) Release Assays
The release of cytotoxic granules from NK cells can be measured using various techniques, including ELISpot and flow cytometry-based assays.
-
Granzyme B ELISpot Assay: This assay quantifies the number of granzyme B-secreting NK cells at a single-cell level.[5][14][15][16]
-
Flow Cytometry for Intracellular Perforin and Granzyme B: This method involves staining fixed and permeabilized NK cells with fluorescently labeled antibodies against perforin and granzyme B to measure their intracellular content.[1][17][18][19][20]
Western Blot Analysis for SLC6A14 Expression
Western blotting is used to detect and quantify the expression of specific proteins, such as the SLC6A14 transporter in cancer cells.[21][22][23]
-
Protein Extraction: Total protein is extracted from cancer cells treated with or without Alloferon.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
Gel Electrophoresis: The protein samples are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for SLC6A14, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the light emitted is detected, indicating the presence and relative amount of SLC6A14.
Visualizations of Pathways and Workflows
Signaling Pathway of Alloferon-Mediated NK Cell Activation
Caption: this compound stimulates NK cells, leading to cancer cell apoptosis.
Experimental Workflow for NK Cell Cytotoxicity Assay
Caption: Workflow for assessing NK cell-mediated cytotoxicity.
Logical Relationship of Alloferon's Chemosensitization Effect
Caption: Alloferon enhances gemcitabine-induced apoptosis in pancreatic cancer.
Conclusion
The available in vitro evidence strongly indicates that this compound's anticancer activity is primarily driven by its immunomodulatory properties, specifically the activation of NK cells. While direct cytotoxicity on cancer cells appears to be minimal, its ability to enhance NK cell-mediated killing and to sensitize cancer cells to chemotherapy highlights its potential as an adjuvant in cancer therapy. Further research is warranted to fully elucidate the direct effects of this compound on a broader range of cancer cell lines and to explore its synergistic potential with other anticancer agents. This technical guide provides a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of this compound.
References
- 1. Intracellular Flow Cytometry Staining Protocol: For the Detection of Intracellular Cytokines and Other Intr... [protocols.io]
- 2. [Regulation of proliferation and viability of tumor cells in vitro by alloferon-1 and allostatin-1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. en.allokin.ru [en.allokin.ru]
- 5. mstechno.co.jp [mstechno.co.jp]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 9. researchgate.net [researchgate.net]
- 10. Results for "Chromium Release Assay" | Springer Nature Experiments [experiments.springernature.com]
- 11. 51Cr-release to monitor NK cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Characterization of Surface Receptor Expression and Cytotoxicity of Human NK Cells and NK Cell Subsets in Overweight and Obese Humans [frontiersin.org]
- 13. Profiling of the Human Natural Killer Cell Receptor-Ligand Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. cellsciences.com [cellsciences.com]
- 16. medixbiochemica.com [medixbiochemica.com]
- 17. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 18. med.virginia.edu [med.virginia.edu]
- 19. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 20. Flow Cytometry-based Assay for the Monitoring of NK Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ccr.cancer.gov [ccr.cancer.gov]
- 22. assaygenie.com [assaygenie.com]
- 23. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Alloferon's Interaction with Viral Replication Machinery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alloferon, an immunomodulatory peptide, has demonstrated significant potential as an antiviral agent. Its mechanism of action is multifaceted, involving both direct interference with viral processes and indirect modulation of the host immune response. This technical guide provides an in-depth exploration of Alloferon's interaction with viral replication machinery, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel antiviral therapeutics.
Introduction
Alloferon is a peptide that was initially identified in insects and has since been investigated for its therapeutic properties in humans.[1] It exhibits a broad range of biological activities, most notably its immunomodulatory and antiviral effects.[1] Alloferon's primary mechanism of action is centered on the potentiation of the host's innate and adaptive immune systems.[1][2] This includes the activation of Natural Killer (NK) cells, the stimulation of interferon (IFN) synthesis, and the enhancement of T-cell proliferation.[1] Beyond its immunomodulatory role, studies suggest that Alloferon may also directly interfere with the machinery of viral replication, leading to a reduction in viral load.[1] This guide delves into the specifics of these interactions, providing a technical overview for the scientific community.
Quantitative Analysis of Antiviral Efficacy
The antiviral activity of Alloferon has been quantified against several viruses. The following tables summarize the key findings from in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Viral Replication by Alloferon
| Virus | Cell Line | Alloferon Concentration | Observed Effect | Reference |
| Human Herpesvirus 1 (HHV-1) | HEp-2 | 90 µg/mL | Inhibition of viral replication after 24 hours of incubation. | [2] |
| Influenza A (H1N1) | MDCK & A549 | 0.5 µg/mL (in combination with 35 µg/mL Zanamivir) | Effective suppression of viral replication. | [3] |
Table 2: In Vivo Reduction of Viral Load by Alloferon
| Virus | Animal Model | Alloferon Dosage | Observed Effect | Reference |
| Influenza A | Mice | 25 µg (intranasal or subcutaneous) | Prevention of mortality in challenged animals. | [2] |
| Epstein-Barr Virus (EBV) | Human (patients with chronic EBV) | Not specified | Significant reduction in EBV DNA in saliva samples (84% to 99% decrease). | [2] |
Table 3: Inhibitory Concentration (IC50) of Alloferon Analogues
| Compound | Virus | Cell Line | IC50 | Reference |
| [3-13]-alloferon (1) | Human Herpesviruses, Coxsackievirus B2 | Vero, HEp-2, LLC-MK(2) | 38 µM |
Core Signaling Pathways
Alloferon's antiviral effects are mediated through complex signaling cascades that involve both the innate and adaptive immune systems. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways involved.
NF-κB Signaling Pathway
Alloferon's interaction with the NF-κB signaling pathway is a critical component of its immunomodulatory function. It can act as both an activator and an inhibitor of this pathway, depending on the specific viral context. This dual functionality allows for a nuanced regulation of the host's inflammatory and antiviral responses.
Caption: Alloferon influences the NF-κB signaling pathway, primarily through the phosphorylation of the IKK complex.
Natural Killer (NK) Cell Activation
A cornerstone of Alloferon's antiviral activity is its ability to activate Natural Killer (NK) cells. This activation enhances the innate immune system's capacity to recognize and eliminate virally infected cells.
Caption: Alloferon upregulates activating receptors on NK cells, leading to increased cytokine production and enhanced killing of infected cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the study of Alloferon's antiviral properties.
Plaque Reduction Assay
This assay is a standard method for quantifying the reduction in infectious virus particles.
-
Cell Culture: Vero, LLC-MK2, or HEp-2 cells are seeded in 6-well plates and grown to confluence.
-
Virus Preparation: A stock of the virus (e.g., Herpes Simplex Virus) is serially diluted.
-
Infection: The cell monolayers are washed and then infected with the viral dilutions.
-
Alloferon Treatment: Following infection, the cells are overlaid with a medium containing various concentrations of Alloferon.
-
Incubation: The plates are incubated to allow for plaque formation.
-
Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the Alloferon-treated wells is compared to the control wells to determine the percentage of viral inhibition.
NK Cell Cytotoxicity Assay
This assay measures the ability of NK cells to kill target cells.
-
Effector Cell Preparation: NK cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
Target Cell Preparation: Target cells (e.g., virally infected cells or tumor cell lines) are labeled with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).
-
Co-culture: The effector NK cells are co-incubated with the labeled target cells at various effector-to-target ratios in the presence or absence of Alloferon.
-
Measurement of Cell Lysis: The release of the label from the lysed target cells into the supernatant is measured using a fluorometer or a gamma counter.
-
Calculation of Cytotoxicity: The percentage of specific lysis is calculated based on the amount of label released in the experimental wells compared to control wells with spontaneous and maximum release.
Quantitative Real-Time PCR (qPCR) for Viral Load
qPCR is used to quantify the amount of viral genetic material.
-
Sample Collection: Samples such as cell culture supernatants, tissue homogenates, or patient-derived samples (e.g., saliva) are collected.
-
RNA/DNA Extraction: Viral RNA or DNA is extracted from the samples using appropriate kits.
-
Reverse Transcription (for RNA viruses): Viral RNA is reverse transcribed into complementary DNA (cDNA).
-
qPCR Amplification: The viral DNA or cDNA is amplified using specific primers and probes in a real-time PCR instrument.
-
Quantification: The amount of viral genetic material is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve of known concentrations.
Discussion and Future Directions
The available data strongly suggest that Alloferon is a promising candidate for antiviral therapy. Its dual mechanism of action, combining immunomodulation with potential direct antiviral effects, offers a significant advantage in combating viral infections. The activation of NK cells and the modulation of the NF-κB pathway are key to its efficacy.
Future research should focus on several key areas. Firstly, more extensive studies are needed to determine the IC50 values of Alloferon itself against a wider range of clinically relevant viruses. Secondly, a deeper investigation into the precise molecular interactions between Alloferon and viral replication components is warranted. Finally, well-designed clinical trials are necessary to fully evaluate the therapeutic potential and safety profile of Alloferon in human populations.
Conclusion
This technical guide has provided a comprehensive overview of the current understanding of Alloferon's interaction with viral replication machinery. The presented quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for the scientific community. Continued research into the mechanisms of Alloferon will undoubtedly pave the way for the development of novel and effective antiviral strategies.
References
- 1. What is the mechanism of Alloferon? [synapse.patsnap.com]
- 2. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alloferon and Zanamivir Show Effective Antiviral Activity against Influenza A Virus (H1N1) Infection In Vitro and In Vivo | MDPI [mdpi.com]
The Effect of Alloferon 2 on Epstein-Barr Virus (EBV) Infection: A Technical Guide
Introduction
Epstein-Barr virus (EBV), a member of the human γ-herpesvirus family, is a ubiquitous pathogen affecting over 90% of the global adult population.[1] Following primary infection, EBV establishes a lifelong latent infection within B lymphocytes, which can lead to various lymphoproliferative disorders, malignancies, and autoimmune diseases.[1] Currently, there are no licensed antiviral drugs specifically for the treatment of chronic EBV infections.[1][2] Alloferon, a cytokine-like peptide, has emerged as a potential immunomodulatory agent for managing chronic EBV infection. This technical guide provides an in-depth analysis of the available scientific data on the effects of Alloferon 2 on EBV infection, focusing on its mechanism of action, clinical efficacy, and the experimental protocols used in its evaluation.
Alloferon is a biologically active cationic peptide originally isolated from the hemolymph of the fly Calliphora vicina.[1] Two forms have been identified: Alloferon 1 and this compound, with this compound being an N-terminally truncated form of Alloferon 1.[1] The commercially available antiviral drug Allokin-alpha contains Alloferon as its active ingredient.[3][4] Research suggests that Alloferon's therapeutic effects are primarily mediated through the stimulation of the innate immune system, particularly the enhancement of Natural Killer (NK) cell activity.[5][6]
Quantitative Data Summary
The clinical efficacy of Alloferon in treating chronic EBV infection has been evaluated in several studies. The following tables summarize the key quantitative findings from this research, focusing on viral load reduction and immunological responses.
Table 1: Efficacy of Alloferon in Reducing EBV DNA in Saliva
| Study Cohort | Treatment Group | Number of Patients (n) | Percentage of Patients with Negative EBV DNA PCR Post-Treatment | p-value | Reference |
| Chronic EBV Infection | Alloferon | 70 | 54.28% | 0.001 | [7][8] |
| Valacyclovir | 30 | 30.0% | [7][8] | ||
| Chronic EBV Infection | Alloferon (Allokin-alpha) | 25 | 59.67% | <0.05 (compared to Valtrex) | [3][4] |
| Valacyclovir (Valtrex) | 33 | 27.27% | [3][4] | ||
| Chronic EBV Infection | Alloferon | 110 | Significant decrease in EBV DNA copies in all three patient subgroups post-therapy | Not specified for negative PCR, but significant reduction reported | [1] |
Table 2: Immunological Effects of Alloferon in Patients with Chronic EBV Infection
| Immunological Parameter | Alloferon Treatment Group | Pre-Treatment Levels (Mean ± SEM or as stated) | Post-Treatment Levels (Mean ± SEM or as stated) | Key Findings | Reference |
| NK Cell Content (%) | Chronic EBV Patients (n=70) | Not explicitly stated in search result | Not explicitly stated in search result | Reliable increase in NK cell content. | [7][8] |
| Cytotoxic Activity of NK Cells (CD107a expression) | Chronic EBV Patients (n=70) | Not explicitly stated in search result | Not explicitly stated in search result | Stimulation of spontaneous and induced degranulation of killer cells. | [7] |
| Interferon-alpha (IFN-α) Production | Chronic EBV Patients (n=70) | Not explicitly stated in search result | Not explicitly stated in search result | No reliable increase 6 weeks after therapy. | [7][8] |
| Interferon-gamma (IFN-γ) Production | Chronic EBV Patients (n=70) | Not explicitly stated in search result | Not explicitly stated in search result | No reliable increase 6 weeks after therapy. | [7][8] |
| Tumor Necrosis Factor-alpha (TNF-α) Production | Chronic EBV Patients (n=110) | Varied based on initial levels | Significantly decreased serum, spontaneous, and induced TNF-α. | Alloferon inhibits the production of proinflammatory TNF-α. | [1] |
| Interleukin-1 Beta (IL-1β) Production | Chronic EBV Patients (n=100) | Varied based on initial levels | Inhibitory effect on the level of IL-1β production. | Alloferon has a pronounced anti-inflammatory effect. | [2] |
Experimental Protocols
The following sections detail the methodologies employed in the key studies investigating the effects of Alloferon on EBV infection.
Clinical Trial Protocol for Alloferon in Chronic EBV Infection
-
Study Design: Randomized controlled trials comparing the efficacy and immunological effects of Alloferon with Valacyclovir in patients with chronic EBV infection.[3][4][7][8]
-
Patient Population: Adult patients (typically aged 25-50 years) with a confirmed diagnosis of chronic EBV infection, characterized by clinical symptoms and detectable EBV DNA in saliva (>10^3 copies/ml).[2][3] Patients who received antiviral or immunomodulatory therapy within the preceding 6 months were excluded.[1]
-
Treatment Regimens:
-
Alloferon Group: Subcutaneous injections of 1.0 mg of Alloferon (Allokin-alpha) administered every other day for a total of 9 injections.[3][7][8] In another study, 12 subcutaneous injections of 1.0 mg every other day were administered.[1]
-
Valacyclovir Group: Oral administration of 500 mg of Valacyclovir (Valtrex) twice daily for two months.[3][4][7][8]
-
-
Efficacy Assessment:
-
Primary Endpoint: Quantification of EBV DNA in saliva samples using real-time polymerase chain reaction (PCR) with hybridization-fluorescence detection.[3] Samples were collected before the start of therapy and at 4 to 6 weeks after completion of the treatment course.[1][7] The analytical sensitivity of the test system was 400 copies/ml.[3]
-
Secondary Endpoint: Assessment of clinical symptoms using a subjective scoring system (e.g., 0 for no symptoms to 3 for severe symptoms).[1]
-
-
Immunological Assessments:
-
NK Cell Quantification: Peripheral blood samples were analyzed to determine the percentage of NK cells.[7]
-
NK Cell Cytotoxic Activity: The degranulation marker CD107a was used to measure the spontaneous and induced cytotoxic activity of NK cells.[7][8]
-
Cytokine Production: The levels of IFN-α, IFN-γ, TNF-α, and IL-1β were measured in lymphocyte culture medium or serum before and after therapy.[1][2][7]
-
Visualizations: Signaling Pathways and Workflows
Proposed Mechanism of Action of Alloferon in EBV Infection
Caption: Proposed mechanism of Alloferon's antiviral effect on EBV-infected cells.
Hypothetical Role of Alloferon in Modulating the NF-κB Pathway
Caption: Hypothetical model of Alloferon's activation of the NF-κB pathway.[5]
Experimental Workflow for Clinical Evaluation of Alloferon
Caption: General experimental workflow for clinical trials of Alloferon in CEBVI.
Discussion
The available evidence strongly suggests that Alloferon is an effective immunomodulatory agent for the treatment of chronic EBV infection. Its primary mechanism of action appears to be the potentiation of the innate immune response, leading to enhanced recognition and elimination of virus-infected cells.[3]
A key finding from multiple studies is the significant reduction in EBV DNA in the saliva of patients treated with Alloferon, with a higher percentage of patients achieving undetectable viral loads compared to those treated with Valacyclovir.[3][4][7][8] This suggests that Alloferon's immunomodulatory approach may be more effective at controlling viral replication and shedding than direct antiviral agents in the context of chronic EBV infection.
The immunological data provides a mechanistic basis for these clinical observations. Alloferon consistently leads to an increase in the number and cytotoxic activity of NK cells.[5][7][8] NK cells are crucial for controlling herpesvirus infections, and their stimulation by Alloferon likely plays a central role in its therapeutic effect.[7] Interestingly, while Alloferon stimulates NK cell activity, it does not appear to cause a significant systemic increase in IFN-α or IFN-γ levels post-treatment, suggesting a more localized or nuanced immune activation.[7][8]
Furthermore, Alloferon exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][2] This dual action of enhancing antiviral immunity while dampening excessive inflammation could be particularly beneficial in managing the symptoms of chronic EBV infection.
The hypothetical involvement of the NF-κB pathway in Alloferon's mechanism of action warrants further investigation.[5] Activation of this pathway could orchestrate a broad range of immune responses conducive to viral clearance.
Conclusion
Alloferon represents a promising therapeutic option for chronic Epstein-Barr virus infection. Its ability to significantly reduce viral load and modulate the host immune response, particularly by enhancing NK cell function and exhibiting anti-inflammatory effects, addresses key aspects of EBV pathogenesis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and potentially optimize the clinical application of Alloferon in managing EBV-related diseases. Further research is needed to fully elucidate the molecular signaling pathways involved in Alloferon's action and to evaluate its long-term efficacy and safety in a broader patient population.
References
- 1. suntextreviews.org [suntextreviews.org]
- 2. cmjpublishers.com [cmjpublishers.com]
- 3. [Allokin-alpha - new approaches in the treatment of chronic virus Epstein-Barr infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Alloferon used for? [synapse.patsnap.com]
- 7. Effects of Alloferon versus Valaciclovir for Treating Chronic Epstein-Barr Virus Infection [xiahepublishing.com]
- 8. researchgate.net [researchgate.net]
Alloferon's Dichotomous Impact on Pro-inflammatory Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloferon is a cationic peptide initially isolated from the insect Calliphora vicina, which has demonstrated significant immunomodulatory properties. Its mechanism of action is complex, involving the modulation of various components of the innate and adaptive immune systems. A critical aspect of Alloferon's immunomodulatory activity is its influence on the production of pro-inflammatory cytokines. This technical guide provides an in-depth analysis of Alloferon's impact on key pro-inflammatory cytokines, presenting quantitative data from pivotal studies, detailing experimental methodologies, and visualizing the underlying signaling pathways. The evidence suggests a dichotomous role for Alloferon, where it can either stimulate or suppress pro-inflammatory cytokine production depending on the specific immunological context.
Data Presentation: Quantitative Effects of Alloferon on Pro-inflammatory Cytokine Production
The following tables summarize the quantitative data from key studies investigating the effect of Alloferon on the production of pro-inflammatory cytokines.
Upregulation of Pro-inflammatory Cytokines
Alloferon has been shown to enhance the production of specific pro-inflammatory cytokines, particularly in the context of anti-viral and anti-tumor immune responses. This effect is primarily mediated through the activation of Natural Killer (NK) cells.
| Cytokine | Experimental Model | Alloferon Concentration/Dose | Control Level (pg/mL) | Alloferon-Treated Level (pg/mL) | Fold Change | Reference |
| IFN-γ | Rat serum | Not specified | Undetectable | Increased | - | Rykaczewska-Czerwińska et al., 2011[1] |
| TNF-α | Rat serum | Not specified | Undetectable | Increased | - | Rykaczewska-Czerwińska et al., 2011[1] |
| IFN-γ | Peripheral blood (in vivo) | Not specified | Not specified | Growth detected | - | Huang et al., 2019[2] |
| TNF-α | Peripheral blood (in vivo) | Not specified | Not specified | Growth detected | - | Huang et al., 2019[2] |
Downregulation of Pro-inflammatory Cytokines
In various models of inflammation, Alloferon demonstrates a potent anti-inflammatory effect by downregulating the production of several key pro-inflammatory cytokines.
| Cytokine | Experimental Model | Alloferon Concentration/Dose | Control (Inflamed) Level (pg/mL) | Alloferon-Treated Level (pg/mL) | % Reduction | Reference |
| IL-6 | DSS-induced colitis in mice | Not specified | ~350 | ~150 | ~57% | Kim et al., 2015[3][4][5] |
| IL-5 | Ovalbumin-induced asthma in mice | 2.5 mg/kg | Not specified | Decreased | - | Jeon et al., 2015[6][7] |
| IL-17 | Ovalbumin-induced asthma in mice | 2.5 mg/kg | Not specified | Decreased | - | Jeon et al., 2015[6][7] |
| TNF-α | λ-carrageenan-induced paw edema in mice | 22.0 mg/kg | Not specified | Suppressed | - | Zhang et al., 2022[8] |
| MCP-1 | λ-carrageenan-induced paw edema in mice | 22.0 mg/kg | Not specified | Suppressed | - | Zhang et al., 2022[8] |
| IL-5 | λ-carrageenan-induced paw edema in mice | 22.0 mg/kg | Not specified | Suppressed | - | Zhang et al., 2022[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the data presentation tables.
In Vivo Model of DSS-Induced Colitis
-
Animal Model: Male C57BL/6 mice (6-8 weeks old).
-
Induction of Colitis: Mice were provided with drinking water containing 3% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS; MP Biomedicals) for 7 consecutive days.
-
Alloferon Treatment: Alloferon was administered via intraperitoneal injection for 3 consecutive days, starting from day 4 after DSS administration.
-
Cytokine Measurement (ELISA):
-
Blood samples were collected from the retro-orbital plexus.
-
Plasma was separated by centrifugation at 3,000 rpm for 10 minutes at 4°C.
-
Plasma IL-6 levels were quantified using a commercial ELISA kit (eBioscience) according to the manufacturer's instructions.
-
Briefly, a 96-well plate was coated with a capture antibody against mouse IL-6. After blocking, plasma samples and standards were added. A biotinylated detection antibody was then added, followed by avidin-horseradish peroxidase (HRP). The reaction was developed using a TMB substrate solution and stopped with a stop solution. The absorbance was measured at 450 nm.[4]
-
In Vivo Model of Ovalbumin-Induced Asthma
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Induction of Asthma: Mice were sensitized by intraperitoneal injection of 20 µg ovalbumin (OVA; Sigma-Aldrich) emulsified in aluminum hydroxide (B78521) on days 0 and 14. From day 21 to 23, mice were challenged with 1% OVA in PBS via nebulization for 30 minutes.
-
Alloferon Treatment: Alloferon (2.5 mg/kg) was administered intraperitoneally 1 hour before each OVA challenge.
-
Cytokine Measurement (ELISA):
-
Bronchoalveolar lavage (BAL) fluid was collected by flushing the lungs with PBS.
-
The levels of IL-5 and IL-17 in the BAL fluid were measured using commercial ELISA kits (R&D Systems) according to the manufacturer's instructions. The general principle is similar to the one described for IL-6 measurement.[6][9]
-
In Vivo Model of λ-Carrageenan-Induced Paw Edema
-
Animal Model: Male ICR mice (6-8 weeks old).
-
Induction of Edema: Acute inflammation was induced by a subplantar injection of 50 µL of 1% λ-carrageenan (Sigma-Aldrich) in saline into the right hind paw.
-
Alloferon Treatment: Alloferon-1 (22.0 mg/kg) was administered intraperitoneally 30 minutes before the carrageenan injection.
-
Cytokine Measurement (Luminex Assay):
-
Inflamed paw tissues were homogenized in a lysis buffer.
-
The levels of TNF-α, MCP-1, and IL-5 in the tissue homogenates were quantified using a Luminex liquid chip according to the manufacturer's protocol. This multiplex assay allows for the simultaneous measurement of multiple cytokines.[8]
-
In Vitro Western Blot Analysis of NF-κB Pathway
-
Cell Line: Colo205 human colon cancer cells.
-
Stimulation and Treatment: Cells were pre-treated with Alloferon for 1 hour and then stimulated with TNF-α (20 ng/mL) for the indicated times.
-
Western Blot Protocol:
-
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C with primary antibodies against phospho-IκBα, IκBα, and β-actin (as a loading control).
-
After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[4]
-
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by Alloferon and a general experimental workflow for studying its effects on cytokine production.
Caption: Upregulation of IFN-γ and TNF-α by Alloferon via NK cell activation.
Caption: Downregulation of pro-inflammatory cytokines by Alloferon via inhibition of the NF-κB pathway.
Caption: General experimental workflow for studying Alloferon's impact on cytokine production.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KoreaMed [koreamed.org]
- 4. Alloferon Alleviates Dextran Sulfate Sodium-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alloferon Alleviates Dextran Sulfate Sodium-induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory Effect of Alloferon on Ovalbumin-induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alloferon-1 ameliorates acute inflammatory responses in λ-carrageenan-induced paw edema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory Effect of Alloferon on Ovalbumin-induced Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Alloferon 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloferon 2 is a 12-amino acid, non-glycosylated oligopeptide with the sequence H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH. It is an immunomodulatory peptide that was first identified in the blood of the blow fly Calliphora vicina. Alloferons, as a class of peptides, are known to enhance the activity of Natural Killer (NK) cells and induce the synthesis of interferons, playing a crucial role in antiviral and antitumor responses. The primary mechanism of action is believed to be mediated through the NF-κB signaling pathway.
These application notes provide detailed protocols for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Summary of Materials and Reagents for this compound Synthesis and Purification
| Category | Item | Specification/Supplier | Purpose |
| Resin | Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g substitution | Solid support for peptide synthesis, yields C-terminal amide |
| Amino Acids | Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-His(Trt)-OH | High purity, from a reputable supplier | Building blocks for peptide chain elongation |
| Coupling Reagents | HBTU, HOBt, DIEA | Reagent grade | To facilitate the formation of peptide bonds |
| Deprotection Reagent | Piperidine (B6355638) | Reagent grade | To remove the Fmoc protecting group from the N-terminus |
| Solvents | DMF, DCM, Diethyl ether | HPLC grade | For resin swelling, washing, and peptide precipitation |
| Cleavage Cocktail | TFA, TIS, Water | Reagent grade (95:2.5:2.5 v/v/v) | To cleave the peptide from the resin and remove side-chain protecting groups |
| HPLC Columns | Preparative C18 column, Analytical C18 column | e.g., 10 µm, 250 x 21.2 mm; e.g., 5 µm, 250 x 4.6 mm | For purification and purity analysis of the synthetic peptide |
| HPLC Solvents | Acetonitrile, Water, TFA | HPLC grade | Mobile phases for RP-HPLC |
Table 2: Representative Yield and Purity Data for this compound Synthesis and Purification
| Stage | Parameter | Value | Method of Determination |
| Synthesis | Theoretical Yield (crude) | ~70-80% | Based on initial resin loading |
| Actual Yield (crude) | ~60-70% | Gravimetric analysis after cleavage and precipitation | |
| Purification | Purity of Crude Peptide | 40-60% | Analytical RP-HPLC |
| Yield after Preparative HPLC | ~40% (relative to crude) | Gravimetric analysis of lyophilized pure fractions | |
| Final Product | Final Purity | >98% | Analytical RP-HPLC |
| Final Overall Yield | ~25-30% | Calculated from initial resin loading | |
| Molecular Mass | Expected: ~1185.2 Da | Mass Spectrometry (e.g., ESI-MS) |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes the manual synthesis of this compound on a 0.1 mmol scale using the Fmoc/tBu strategy.
1. Resin Preparation: a. Place 200 mg of Rink Amide MBHA resin (~0.1 mmol) in a reaction vessel. b. Swell the resin in dimethylformamide (DMF) for 1 hour with gentle agitation. c. Drain the DMF.
2. Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes at room temperature. c. Drain the solution. d. Repeat the 20% piperidine treatment for another 10 minutes. e. Wash the resin thoroughly with DMF (5 x 1 min).
3. Amino Acid Coupling: a. In a separate vial, dissolve the first Fmoc-amino acid (Fmoc-Gly-OH, 3 equivalents, 0.3 mmol) and coupling reagents HBTU (2.9 equivalents, 0.29 mmol) and HOBt (3 equivalents, 0.3 mmol) in DMF. b. Add DIPEA (6 equivalents, 0.6 mmol) to the amino acid solution and mix. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. e. Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. f. Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
4. Chain Elongation: a. Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the this compound sequence (H-Gly-Val-Ser(tBu)-Gly-His(Trt)-Gly-Gln(Trt)-His(Trt)-Gly-Val-His(Trt)-Gly-OH), starting from the C-terminus.
5. Cleavage and Deprotection: a. After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under a stream of nitrogen. b. Prepare the cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water. c. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice. g. Dry the crude peptide pellet under vacuum.
Protocol 2: Purification of this compound by RP-HPLC
1. Sample Preparation: a. Dissolve the crude this compound peptide in a minimal amount of mobile phase A (e.g., 0.1% TFA in water). b. Filter the solution through a 0.45 µm syringe filter.
2. Preparative RP-HPLC: a. Column: Preparative C18 column (e.g., 10 µm, 250 x 21.2 mm). b. Mobile Phase A: 0.1% TFA in water. c. Mobile Phase B: 0.1% TFA in acetonitrile. d. Flow Rate: 15-20 mL/min. e. Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes. f. Detection: UV at 220 nm. g. Inject the prepared sample onto the equilibrated column. h. Collect fractions corresponding to the major peak.
3. Purity Analysis: a. Analyze the collected fractions using analytical RP-HPLC. b. Column: Analytical C18 column (e.g., 5 µm, 250 x 4.6 mm). c. Flow Rate: 1 mL/min. d. Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes. e. Pool the fractions with a purity of >98%.
4. Final Product Recovery: a. Lyophilize the pooled pure fractions to obtain this compound as a white powder. b. Confirm the identity of the final product by mass spectrometry.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Hypothetical signaling pathway of Alloferon via NF-κB activation.[1][2]
References
Application Notes and Protocols for Testing Alloferon 2 Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloferon 2 is a synthetic peptide with demonstrated antiviral and immunomodulatory properties. Derived from the insect immune system, it has garnered interest for its potential therapeutic applications against a range of viral infections.[1][2] this compound is believed to exert its antiviral effects through a dual mechanism: directly interfering with the viral replication machinery and by stimulating the host's innate immune response.[1] Key immunomodulatory functions include the activation of Natural Killer (NK) cells and the induction of interferon-gamma (IFN-γ) production, both critical components of the antiviral defense system.[1][3] Furthermore, this compound may modulate the NF-κB signaling pathway, a central regulator of the inflammatory and immune response.[4][5]
These application notes provide a comprehensive set of experimental protocols to evaluate the antiviral efficacy of this compound in vitro. The methodologies described herein are designed to be adaptable for various viruses, with specific examples provided for Herpes Simplex Virus (HSV), Influenza A Virus, and Epstein-Barr Virus (EBV), against which Alloferon has shown activity.
Data Presentation
Quantitative data from the following experiments should be summarized in the tables below for clear comparison and analysis.
Table 1: Cytotoxicity of this compound
| This compound Concentration (µg/mL) | Cell Line | Cell Viability (%) | CC50 (µg/mL) |
| 0 | [Specify] | 100 | rowspan="6">[Calculate] |
| [Conc. 1] | [Specify] | [Value] | |
| [Conc. 2] | [Specify] | [Value] | |
| [Conc. 3] | [Specify] | [Value] | |
| [Conc. 4] | [Specify] | [Value] | |
| [Conc. 5] | [Specify] | [Value] |
Table 2: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay | This compound Conc. (µg/mL) | % Inhibition | EC50 (µg/mL) | Selectivity Index (SI = CC50/EC50) |
| [Specify] | [Specify] | Plaque Reduction | [Conc. 1] | [Value] | rowspan="4">[Calculate] | rowspan="4">[Calculate] |
| [Conc. 2] | [Value] | |||||
| [Conc. 3] | [Value] | |||||
| [Conc. 4] | [Value] | |||||
| [Specify] | [Specify] | TCID50 | [Conc. 1] | [Value] | rowspan="4">[Calculate] | rowspan="4">[Calculate] |
| [Conc. 2] | [Value] | |||||
| [Conc. 3] | [Value] | |||||
| [Conc. 4] | [Value] | |||||
| [Specify] | [Specify] | qPCR | [Conc. 1] | [Value] | rowspan="4">[Calculate] | rowspan="4">[Calculate] |
| [Conc. 2] | [Value] | |||||
| [Conc. 3] | [Value] | |||||
| [Conc. 4] | [Value] |
Table 3: Immunomodulatory Effects of this compound
| Assay | Cell Type | This compound Conc. (µg/mL) | Measured Parameter | Fold Change vs. Control |
| NK Cell Cytotoxicity | PBMCs/NK cells | [Conc. 1] | % Specific Lysis | [Value] |
| [Conc. 2] | % Specific Lysis | [Value] | ||
| [Conc. 3] | % Specific Lysis | [Value] | ||
| IFN-γ Production | PBMCs | [Conc. 1] | IFN-γ (pg/mL) | [Value] |
| [Conc. 2] | IFN-γ (pg/mL) | [Value] | ||
| [Conc. 3] | IFN-γ (pg/mL) | [Value] | ||
| NF-κB Activation | [Specify Cell Line] | [Conc. 1] | Nuclear Translocation/Reporter Activity | [Value] |
| [Conc. 2] | Nuclear Translocation/Reporter Activity | [Value] | ||
| [Conc. 3] | Nuclear Translocation/Reporter Activity | [Value] |
Experimental Protocols
Cell Culture and Virus Propagation
1.1. Cell Lines:
-
Vero cells (ATCC® CCL-81™): For Herpes Simplex Virus (HSV) propagation and titration.
-
Madin-Darby Canine Kidney (MDCK) cells (ATCC® CCL-34™): For Influenza A virus propagation and titration.
-
A549 cells (ATCC® CCL-185™): For Influenza A virus studies.
-
HEp-2 cells (ATCC® CCL-23™): For HSV studies.
-
Peripheral Blood Mononuclear Cells (PBMCs): For immunomodulatory studies.
1.2. Culture Conditions: Maintain cell lines in the recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
1.3. Virus Propagation: Propagate viral stocks in their respective permissive cell lines. Collect the supernatant upon observation of significant cytopathic effect (CPE), centrifuge to remove cellular debris, aliquot, and store at -80°C. Titer the viral stocks using plaque assay or TCID50 assay.
Cytotoxicity Assay
Determine the 50% cytotoxic concentration (CC50) of this compound to establish the non-toxic working concentrations for antiviral assays.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate for 48-72 hours (duration should match the antiviral assay incubation period).
-
Assess cell viability using a standard method such as the MTT or MTS assay, following the manufacturer's instructions.
-
Calculate the CC50 value by plotting the percentage of cell viability against the this compound concentration and using non-linear regression analysis.
In Vitro Antiviral Activity Assays
This assay quantifies the inhibition of viral plaque formation by this compound.
Protocol:
-
Seed host cells (e.g., MDCK for Influenza, Vero for HSV) in 12-well plates and grow to 90-100% confluency.[6]
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-incubate the confluent cell monolayers with the this compound dilutions for 1-2 hours at 37°C.
-
Remove the treatment and infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) mixed with the corresponding concentrations of this compound.[6]
-
Incubate for 2-3 days for Influenza or 3-5 days for HSV, until plaques are visible.
-
Fix the cells with 10% formalin and stain with a crystal violet solution.
-
Count the number of plaques in each well and calculate the percentage of inhibition relative to the virus control wells.
-
Determine the 50% effective concentration (EC50) from the dose-response curve.
This assay determines the viral titer by observing the cytopathic effect (CPE) and can be adapted to measure the inhibitory effect of this compound.
Protocol:
-
Seed host cells (e.g., Vero cells) in a 96-well plate to be approximately 80% confluent on the day of infection.[2]
-
Prepare 10-fold serial dilutions of the virus stock.
-
In parallel, prepare serial dilutions of this compound.
-
Add the this compound dilutions to the cells and incubate for 1-2 hours.
-
Add the viral dilutions to the treated cells, typically with 8 replicates per dilution.
-
Incubate the plate at 37°C for 5-7 days, observing daily for CPE.
-
Score each well as positive or negative for CPE.
-
Calculate the TCID50/mL using the Reed-Muench method.
-
The reduction in viral titer in the presence of this compound indicates its antiviral activity.
This method quantifies the amount of viral DNA or RNA to determine the inhibitory effect of this compound on viral replication.
Protocol:
-
Seed host cells in a suitable format (e.g., 24-well plate) and treat with various concentrations of this compound for 1-2 hours.
-
Infect the cells with the virus (e.g., EBV) at a known MOI.
-
After the desired incubation period (e.g., 48 hours), harvest the cells and/or supernatant.
-
Extract total DNA or RNA from the samples.
-
Perform qPCR using primers and probes specific for a viral gene (e.g., EBV BALF5).[7]
-
Quantify the viral copy number by comparing to a standard curve of known concentrations of viral DNA.
-
Normalize the viral load to a host housekeeping gene to account for variations in cell number.
-
Calculate the percentage of viral load reduction in this compound-treated samples compared to the untreated virus control.
Immunomodulatory Activity Assays
This assay measures the ability of this compound to enhance the killing of target cells by NK cells.
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Treat the PBMCs with various concentrations of this compound for 24-48 hours.
-
Use a susceptible target cell line, such as K562 cells, which are deficient in MHC-I expression.
-
Label the target K562 cells with a fluorescent dye (e.g., Calcein-AM) or a radioactive label (e.g., 51Cr).
-
Co-culture the this compound-treated PBMCs (effector cells) with the labeled K562 cells (target cells) at different effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1).
-
Incubate for 4 hours at 37°C.
-
Measure the release of the label from the target cells into the supernatant, which corresponds to cell lysis.
-
Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
This assay measures the production of IFN-γ by immune cells in response to this compound.
Protocol:
-
Isolate PBMCs as described above.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Treat the cells with various concentrations of this compound.
-
Include a positive control (e.g., phytohemagglutinin) and a negative control (medium alone).
-
Incubate for 48-72 hours at 37°C.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IFN-γ in the supernatant using a commercial Human IFN-γ ELISA kit, following the manufacturer's protocol.[8][9][10][11][12]
This assay determines if this compound modulates the NF-κB signaling pathway, often by measuring the translocation of the p65 subunit to the nucleus.
Protocol:
-
Use a cell line suitable for NF-κB studies (e.g., HeLa or a macrophage cell line like RAW 264.7).
-
Treat the cells with this compound for a specified time course.
-
Optionally, stimulate the cells with a known NF-κB activator (e.g., TNF-α or IL-1β) in the presence or absence of this compound.
-
Fix and permeabilize the cells.
-
Stain the cells with an antibody against the NF-κB p65 subunit and a nuclear counterstain (e.g., DAPI).
-
Visualize the subcellular localization of p65 using fluorescence microscopy or high-content imaging.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
Alternatively, use a reporter cell line that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
Visualizations
Caption: Overall experimental workflow for testing this compound antiviral activity.
Caption: Proposed mechanism of action of this compound.
References
- 1. Ex vivo Natural Killer Cell Cytotoxicity Assay [en.bio-protocol.org]
- 2. brainvta.tech [brainvta.tech]
- 3. Natural Killer Cell-Mediated Cytotoxicity Assay Sample Preparation for Flow Cytometric Analysis [jove.com]
- 4. lonzabio.jp [lonzabio.jp]
- 5. Quantitative PCR for Plasma Epstein-Barr Virus Loads in Cancer Diagnostics | Springer Nature Experiments [experiments.springernature.com]
- 6. Influenza virus plaque assay [protocols.io]
- 7. Quantitative Analysis of Epstein-Barr Virus Load by Using a Real-Time PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human IFN gamma ELISA Kit (ab174443) | Abcam [abcam.com]
- 9. elkbiotech.com [elkbiotech.com]
- 10. bioworlde.com [bioworlde.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ebiohippo.com [ebiohippo.com]
Application Notes and Protocols for Alloferon in Pancreatic Cancer Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Alloferon, an immunomodulatory peptide, in in-vitro pancreatic cancer cell culture models. The protocols detailed below are based on established research demonstrating Alloferon's potential as an adjuvant therapy to enhance the efficacy of conventional chemotherapeutics.
Introduction
Alloferon is a peptide that has demonstrated anti-tumoral effects in various cancer models.[1][2] In the context of pancreatic cancer, its primary mechanism of action involves the modulation of cellular metabolic pathways and signaling cascades that are critical for cancer cell proliferation, survival, and metastasis.[1][3][4] Specifically, Alloferon has been shown to downregulate the expression of the glutamine transporter SLC6A14, thereby impeding the uptake of glutamine, an essential nutrient for the rapid growth of cancer cells.[1][3][4] This action increases the chemosensitivity of pancreatic cancer cells to standard chemotherapeutic agents like gemcitabine (B846).[4][5] Furthermore, Alloferon influences cell migration by regulating the IL-22Rα signaling pathway.[6]
Key Applications
-
Adjuvant to Chemotherapy: Investigating the synergistic effects of Alloferon with chemotherapeutic drugs such as gemcitabine to enhance their anti-cancer activity.[4][5]
-
Mechanism of Action Studies: Elucidating the molecular pathways affected by Alloferon, including glutamine metabolism and cell migration signaling.[1][3][6]
-
Drug Screening: Utilizing Alloferon as a baseline treatment in combination with novel therapeutic agents to identify new synergistic interactions.
Experimental Protocols
Cell Culture and Alloferon Treatment
This protocol describes the long-term culture of pancreatic cancer cell lines in the presence of Alloferon to investigate its effects on chemosensitivity.
Materials:
-
Pancreatic cancer cell lines (e.g., Panc-1, AsPC-1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)[4]
-
Alloferon (sterile, research-grade)
-
Humidified incubator (37°C, 5% CO₂)
-
Standard cell culture flasks, plates, and consumables
Procedure:
-
Culture Panc-1 or AsPC-1 cells in their recommended complete growth medium.
-
Prepare a stock solution of Alloferon in a suitable sterile solvent (e.g., sterile water or PBS) and store it according to the manufacturer's instructions.
-
For continuous long-term exposure, supplement the complete growth medium with Alloferon to a final concentration of 4 μg/mL.[4]
-
Culture the cells in the Alloferon-supplemented medium for a period of 3 weeks, passaging the cells as necessary.[4]
-
Maintain a parallel control culture of cells grown in the standard complete growth medium without Alloferon.
-
After the 3-week treatment period, the cells are ready for use in downstream assays.
Chemosensitivity and Cell Viability Assay (IC50 Determination)
This protocol is designed to assess the effect of Alloferon on the sensitivity of pancreatic cancer cells to a chemotherapeutic agent like gemcitabine.
Materials:
-
Alloferon-treated and control pancreatic cancer cells (from Protocol 1)
-
Gemcitabine
-
96-well cell culture plates
-
Cell proliferation/viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed the Alloferon-treated and control cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of gemcitabine in the complete growth medium. The concentration range should span from a non-effective dose to a highly cytotoxic dose (e.g., 0.001 nM to 1000 μM).[4][5]
-
Remove the overnight culture medium and add the gemcitabine dilutions to the respective wells. Include wells with medium only as a blank control.
-
Incubate the plates for 72 hours in a humidified incubator.[4][5]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each gemcitabine concentration relative to the untreated control.
-
Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) for both Alloferon-treated and control cells using appropriate software.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of apoptosis (sub-G1 population) and the analysis of cell cycle distribution.
Materials:
-
Alloferon-treated and control pancreatic cancer cells
-
Gemcitabine
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed Alloferon-treated and control cells in culture dishes.
-
Treat the cells with Alloferon (4 μg/mL), gemcitabine (at a predetermined concentration, e.g., 0.5 μM for Panc-1 and 0.0625 μM for AsPC-1), or a combination of both for 72 hours.[4]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The sub-G1 peak represents the apoptotic cell population.
Data Presentation
Table 1: Effect of Alloferon on Gemcitabine IC50 in Pancreatic Cancer Cell Lines
| Cell Line | Treatment | Gemcitabine IC50 (µM) |
| Panc-1 | Control | Value from experiment |
| Alloferon (4 µg/mL) | Value from experiment (expected to be lower)[4][5] | |
| AsPC-1 | Control | Value from experiment |
| Alloferon (4 µg/mL) | Value from experiment (expected to be lower)[4][5] |
Table 2: Apoptosis Induction by Alloferon and Gemcitabine Combination
| Cell Line | Treatment | % of Apoptotic Cells (Sub-G1) |
| Panc-1 | Control | Value from experiment |
| Alloferon (4 µg/mL) | Value from experiment | |
| Gemcitabine (0.5 µM) | Value from experiment | |
| Alloferon + Gemcitabine | Value from experiment (expected to be higher)[4] |
Mandatory Visualizations
Caption: Alloferon's mechanism of action in pancreatic cancer cells.
Caption: Experimental workflow for evaluating Alloferon's effects.
Caption: Alloferon's role in the IL-22Rα migration pathway.
References
- 1. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alloferon Affects the Chemosensitivity of Pancreatic Cancer by Regulating the Expression of SLC6A14 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Reconstitution and storage guidelines for lyophilized Alloferon 2
Application Notes and Protocols for Lyophilized Alloferon (B14017460) 2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the reconstitution, storage, and handling of lyophilized Alloferon 2, a potent immunomodulatory peptide with antiviral and antitumor properties.[1] Additionally, this document outlines experimental protocols for investigating the biological activities of this compound, including its effects on Natural Killer (NK) cell cytotoxicity and the NF-κB signaling pathway.
Product Information
-
Name: this compound
-
Biological Activity: Antiviral and antitumoral peptide that stimulates natural killer (NK) cell cytotoxicity and modulates the NF-κB signaling pathway.[2][3]
-
Formulation: Lyophilized powder
Reconstitution and Storage Guidelines
Proper reconstitution and storage are critical to maintain the biological activity and stability of this compound.
Reconstitution of Lyophilized this compound
It is recommended to bring the lyophilized peptide to room temperature before reconstitution to prevent condensation.[4] General guidelines for peptide reconstitution suggest using sterile, high-purity solvents.[5]
Table 1: Recommended Solvents and Concentrations for Reconstitution
| Parameter | Recommendation | Notes |
| Primary Solvent | Sterile, distilled water or sterile 0.1% acetic acid.[4][6] | The choice of solvent can depend on the net charge of the peptide. Basic peptides are more soluble in acidic solutions.[7] |
| Stock Solution Concentration | 1 mg/mL | A higher concentration stock solution allows for easier dilution to working concentrations for various assays. |
| Reconstitution Procedure | 1. Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.[6] 2. Slowly add the appropriate volume of solvent to the vial. 3. Gently agitate or sonicate the vial to ensure complete dissolution.[6] Avoid vigorous shaking. | A clear solution indicates complete reconstitution. If particulates are present, the peptide may not be fully dissolved.[8] |
Storage of Lyophilized and Reconstituted this compound
The stability of this compound is dependent on the storage conditions. Lyophilized peptides are generally stable for extended periods when stored properly.[9]
Table 2: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Long-term | Protect from moisture and light.[9] |
| Reconstituted Stock Solution | 4°C | Up to 1 week | For short-term storage, refrigeration is suitable.[9] |
| Reconstituted Stock Solution | -20°C or -80°C | 1-6 months | For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[9][10][11] |
Experimental Protocols
The following protocols are provided as a guide for studying the biological effects of this compound in vitro.
In Vitro NK Cell Cytotoxicity Assay
Alloferon has been shown to enhance the cytotoxic activity of NK cells against cancer cells.[2][12][13] This protocol outlines a method to assess this activity.
3.1.1. Experimental Workflow
3.1.2. Detailed Protocol
-
Cell Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich the NK cell population from PBMCs using a negative selection kit.
-
Culture a suitable target cancer cell line, such as K562, which is sensitive to NK cell-mediated lysis.
-
-
This compound Treatment:
-
Resuspend the enriched NK cells in a complete RPMI-1640 medium.
-
Treat the NK cells with varying concentrations of reconstituted this compound (e.g., 0.1, 1, 10, 100 ng/mL) for a predetermined time (e.g., 24 hours). Include an untreated control.
-
-
Co-culture and Cytotoxicity Measurement:
-
After treatment, mix the this compound-treated NK cells (effector cells) with the target cancer cells at different effector-to-target (E:T) ratios (e.g., 10:1, 20:1).
-
Incubate the co-culture for 4 hours at 37°C in a 5% CO2 incubator.
-
Measure the cytotoxicity using a standard method such as a lactate (B86563) dehydrogenase (LDH) release assay or by staining the target cells with a viability dye and analyzing with flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each condition using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Analysis of NF-κB Signaling Pathway
Alloferon can modulate the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses.[14] This protocol describes how to analyze the activation of this pathway using Western blotting.
3.2.1. NF-κB Signaling Pathway Diagram
3.2.2. Western Blot Protocol for NF-κB Activation
This protocol focuses on detecting the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., macrophages like RAW 264.7 or monocytes like THP-1) in appropriate media.
-
Pre-treat the cells with different concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS), for a short period (e.g., 15-30 minutes). Include untreated and LPS-only controls.
-
-
Protein Extraction:
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions, or GAPDH for cytoplasmic fractions) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phospho-IκBα to total IκBα and the levels of nuclear p65 to the nuclear loading control.
-
Compare the results from this compound-treated samples to the controls to determine the effect on NF-κB activation.
-
References
- 1. qyaobio.com [qyaobio.com]
- 2. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. en.allokin.ru [en.allokin.ru]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. jpt.com [jpt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. health-sector-reform.org [health-sector-reform.org]
- 8. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 9. biotechpeptides.com [biotechpeptides.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. FAQ Page [rejuvenationwellnesssolutions.com]
- 12. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
Application Notes and Protocols for Alloferon-2 in Murine Influenza Models
These application notes provide detailed protocols for the administration and evaluation of Alloferon-2 in mouse models of influenza, targeting researchers, scientists, and drug development professionals. The information is compiled from key studies investigating the antiviral and immunomodulatory effects of Alloferon-2.
Overview of Alloferon-2
Alloferon is an immunomodulatory peptide with demonstrated antiviral properties against various viruses, including influenza A and B strains.[1] It is a cationic peptide originally isolated from the blow fly Calliphora vicina.[2] Two primary forms exist, Alloferon-1 and Alloferon-2.[2] Its mechanism of action involves the stimulation of the innate immune system, primarily through the activation of Natural Killer (NK) cells and the induction of interferon (IFN) synthesis.[1] This leads to a more robust antiviral response, characterized by enhanced cytotoxicity against infected cells and modulation of inflammatory responses.[1]
Experimental Protocols
Two primary protocols are detailed below, based on studies by Chernysh et al. (2002) and Lee et al. (2022). The first describes a monotherapy approach, while the second outlines a combination therapy with the neuraminidase inhibitor, Zanamivir.
Protocol 1: Alloferon-2 Monotherapy in Influenza A and B Virus Challenge (Chernysh et al., 2002)
This protocol provides a general framework for evaluating the protective efficacy of Alloferon-2 as a standalone treatment in a lethal influenza challenge model.
Objective: To assess the ability of Alloferon-2 to prevent mortality in mice lethally infected with influenza A or B virus.
Materials:
-
Alloferon-2: Synthetic peptide (Sequence: GVSGHGQHGVHG)
-
Animal Model: Specific mouse strain not detailed in available abstracts. Commonly used strains in influenza research include BALB/c and C57BL/6.
-
Virus Strains: Influenza A and Influenza B viruses (specific strains and lethal doses not detailed in available abstracts).
-
Control Substance: Phosphate-buffered saline (PBS) or other appropriate vehicle control.
Procedure:
-
Animal Acclimatization: Acclimate mice to laboratory conditions for at least one week prior to the experiment.
-
Influenza Virus Challenge: Infect mice with a lethal dose of influenza A or B virus via intranasal administration.
-
Alloferon-2 Administration:
-
Dosage: 25 µg of Alloferon-2 per mouse.[1]
-
Administration Routes:
-
Intranasal: Administer 25 µg of Alloferon-2 in a small volume of sterile PBS directly into the nares.
-
Subcutaneous: Inject 25 µg of Alloferon-2 subcutaneously in a sterile vehicle.
-
-
Timing: The exact timing of administration relative to infection is not specified in the available literature. A common approach is to administer treatment shortly before or after the viral challenge.
-
-
Monitoring and Endpoints:
-
Monitor mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).
-
Record survival rates over a period of 14-21 days post-infection.
-
Optional: Collect tissues (e.g., lungs, spleen) at specified time points for virological and immunological analysis (e.g., viral titer determination, NK cell activity assays, IFN level measurements).
-
Expected Outcomes:
-
Increased survival rates in Alloferon-2 treated groups compared to control groups.[1]
-
Stimulation of NK cell cytotoxicity and interferon production in Alloferon-2 treated mice.[1]
Protocol 2: Combination Therapy of Alloferon-2 and Zanamivir in an Influenza A/H1N1 Mouse Model (Lee et al., 2022)
This detailed protocol evaluates the synergistic antiviral effects of Alloferon-2 when co-administered with Zanamivir.
Objective: To determine the efficacy of combined Alloferon-2 and Zanamivir treatment in reducing viral replication, inflammation, and mortality in an H1N1-infected mouse model.
Materials:
-
Alloferon-2: 0.5 µg/mL solution.
-
Zanamivir: 35 µg/mL solution.
-
Animal Model: 8-week-old male C57BL/6 wild-type mice.
-
Virus Strain: Influenza A/H1N1 virus, propagated in Madin-Darby Canine Kidney (MDCK) cells.
-
Vehicle Control: Sterile saline or PBS.
Procedure:
-
Animal Acclimatization: House C57BL/6 mice under specific pathogen-free conditions for at least one week before the experiment.
-
Influenza Virus Infection:
-
Anesthetize mice lightly (e.g., with isoflurane).
-
Infect mice intranasally with Influenza A/H1N1 virus (1:32 dilution of a stock with a pre-determined effective viral titer via hemagglutination assay).
-
-
Treatment Administration:
-
Timing: Begin treatment 24 hours post-infection.
-
Regimen: Administer a daily intranasal dose of the Alloferon-2 (0.5 µg/mL) and Zanamivir (35 µg/mL) combination therapy for seven consecutive days.
-
Control Groups: Include groups treated with vehicle, Alloferon-2 alone, and Zanamivir alone.
-
-
Monitoring and Data Collection:
-
Daily Monitoring: Record body weight and survival for the duration of the experiment (e.g., 15 days).
-
Tissue and Fluid Collection (at selected time points):
-
Bronchoalveolar Lavage Fluid (BALF): Collect BALF to analyze inflammatory cell infiltration (neutrophils and macrophages) and cytokine levels (e.g., IL-6, MIP-1α) via ELISA.
-
Lung Tissue: Harvest lung tissue for:
-
Viral Load Analysis: Quantify viral replication using real-time PCR.
-
Histopathology: Assess lung fibrosis and inflammation.
-
Western Blot Analysis: Investigate the inhibition of signaling pathways such as p38 MAPK and JNK.
-
-
-
Data Presentation
The following tables summarize the quantitative data from the study by Lee et al. (2022) on the combined Alloferon-2 and Zanamivir therapy.
Table 1: Dosing and Administration Details for Combination Therapy
| Parameter | Description |
| Animal Model | 8-week-old male C57BL/6 mice |
| Virus Strain | Influenza A/H1N1 |
| Infection Route | Intranasal |
| Alloferon-2 Dose | 0.5 µg/mL |
| Zanamivir Dose | 35 µg/mL |
| Administration Route | Intranasal |
| Treatment Schedule | Daily for 7 days, starting 24 hours post-infection |
| Primary Outcomes | Survival rate, body weight change, lung viral load, inflammatory cell infiltration, cytokine levels |
Table 2: Summary of Key Findings for Alloferon-2 and Zanamivir Combination Therapy
| Outcome Measure | Result |
| Survival Rate | Increased survival rate in the combination therapy group compared to untreated or single-agent groups. |
| Body Weight | Prevention of weight loss in the combination therapy group. |
| Lung Viral Replication | Significant inhibition of viral replication in the lung tissue of the combination therapy group. |
| Lung Inflammation | Reduced infiltration of neutrophils and macrophages into the lungs and decreased levels of pro-inflammatory cytokines (IL-6 and MIP-1α) in the BALF of the combination therapy group.[3] |
| Lung Pathology | Improved lung fibrosis in the combination therapy group. |
| Signaling Pathway Modulation | Inhibition of the p38 MAPK and JNK signaling pathways in lung tissue. |
Visualizations
Proposed Signaling Pathway of Alloferon-2 in Influenza Infection
Caption: Proposed mechanism of Alloferon-2's antiviral activity.
Experimental Workflow for Combination Therapy Evaluation
Caption: Workflow for evaluating Alloferon-2 combination therapy.
References
Application Notes and Protocols for Assessing Interferon Levels Following Alloferon 2 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques available for assessing interferon (IFN) levels in biological samples after treatment with Alloferon 2. This document includes an overview of this compound's mechanism of action, detailed experimental protocols for key assessment methods, and templates for data presentation.
Introduction to this compound and Interferon Induction
This compound is an immunomodulatory peptide that enhances the body's innate immune response.[1][2] Its mechanism of action involves the activation of Natural Killer (NK) cells and the subsequent induction of interferon synthesis, particularly Interferon-alpha (IFN-α) and Interferon-gamma (IFN-γ).[1][2] This process is mediated, in part, through the activation of the NF-κB signaling pathway.[1] The induction of interferons is a critical component of this compound's antiviral and antitumor effects.[1][2]
Accurate and reliable quantification of interferon levels post-treatment is crucial for understanding the pharmacodynamics of this compound, determining optimal dosing, and assessing its therapeutic efficacy. This document outlines three primary approaches for assessing interferon levels: direct measurement of interferon protein, assessment of interferon bioactivity, and quantification of interferon-stimulated gene (ISG) expression.
Data Presentation: Quantitative Analysis of Interferon Levels
The following tables are provided as templates for summarizing quantitative data obtained from the experimental protocols described below. Due to the limited availability of specific quantitative data in publicly accessible literature, these tables are designed for researchers to input their own experimental results for easy comparison and analysis.
Table 1: Interferon Protein Concentration after this compound Treatment
| Sample ID | Treatment Group | Time Point | IFN-α Concentration (pg/mL or IU/mL) | IFN-γ Concentration (pg/mL or IU/mL) | Method |
| ELISA | |||||
| Multiplex Immunoassay | |||||
| Simoa | |||||
| Other |
Table 2: Interferon Bioactivity after this compound Treatment
| Sample ID | Treatment Group | Time Point | Interferon Activity (Luciferase RLU or % Protection) | Method |
| Reporter Gene Assay | ||||
| Cytopathic Effect Assay | ||||
| Other |
Table 3: Interferon-Stimulated Gene (ISG) Expression after this compound Treatment
| Sample ID | Treatment Group | Time Point | Target ISG | Fold Change in Expression (vs. Control) | Method |
| ISG15 | qPCR | ||||
| MX1 | qPCR | ||||
| OAS1 | qPCR | ||||
| Other | qPCR/NanoString |
This compound Signaling Pathway for Interferon Production
The following diagram illustrates the proposed signaling pathway by which this compound induces interferon production.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to assess interferon levels.
Direct Measurement of Interferon Protein Levels
ELISA is a widely used method for quantifying a specific interferon (e.g., IFN-γ) in a sample.
Principle: This assay employs a quantitative sandwich enzyme immunoassay technique. An antibody specific for the target interferon is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any interferon present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for the interferon is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of interferon bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Protocol for IFN-γ ELISA:
-
Reagent Preparation: Prepare all reagents, standard dilutions, and samples as directed in the manufacturer's protocol.
-
Plate Preparation: Bring all reagents to room temperature before use. If using a kit with a pre-coated plate, proceed to the next step. If not, coat a 96-well microplate with capture antibody overnight at 4°C.
-
Standard and Sample Addition: Add 100 µL of standard or sample to each well. Cover with an adhesive strip and incubate for 2 hours at room temperature.
-
Washing: Aspirate each well and wash, repeating the process four times for a total of five washes. Wash by filling each well with Wash Buffer (400 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.
-
Detection Antibody Addition: Add 100 µL of the working dilution of the biotinylated detection antibody to each well. Cover with a new adhesive strip and incubate for 2 hours at room temperature.
-
Washing: Repeat the aspiration/wash as in step 4.
-
Streptavidin-HRP Addition: Add 100 µL of the working dilution of Streptavidin-HRP to each well. Cover the plate and incubate for 20 minutes at room temperature. Avoid placing the plate in direct light.
-
Washing: Repeat the aspiration/wash as in step 4.
-
Substrate Addition: Add 100 µL of Substrate Solution to each well. Incubate for 20 minutes at room temperature. Protect from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. Gently tap the plate to ensure thorough mixing.
-
Absorbance Measurement: Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm. If wavelength correction is available, set to 540 nm or 570 nm.
Multiplex immunoassays allow for the simultaneous measurement of multiple cytokines, including different interferons and other relevant immune mediators, from a single small volume sample.
Principle: This technology utilizes fluorescently-coded magnetic beads, each coated with a specific capture antibody. Beads for different analytes are mixed together and incubated with the sample. The captured analytes are then detected using a biotinylated detection antibody and a streptavidin-phycoerythrin (SAPE) reporter. The beads are read on a specialized flow cytometer that identifies each bead by its fluorescent signature and quantifies the amount of bound analyte by the intensity of the SAPE signal.
General Protocol for Multiplex Immunoassay:
-
Reagent and Sample Preparation: Prepare all reagents, standards, and samples according to the manufacturer's instructions. This may involve dilution of samples and reconstitution of standards.
-
Plate Preparation: Pre-wet a 96-well filter plate with Wash Buffer and aspirate.
-
Bead Addition: Add the mixed, sonicated, and vortexed antibody-coupled beads to each well.
-
Washing: Wash the beads twice with Wash Buffer.
-
Sample and Standard Incubation: Add standards and samples to the appropriate wells and incubate on a plate shaker for 2 hours at room temperature.
-
Washing: Wash the beads three times with Wash Buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody cocktail to each well and incubate on a plate shaker for 1 hour at room temperature.
-
Streptavidin-PE Incubation: Add Streptavidin-PE to each well and incubate on a plate shaker for 30 minutes at room temperature.
-
Washing: Wash the beads three times with Wash Buffer.
-
Resuspension and Reading: Resuspend the beads in Sheath Fluid and read the plate on a Luminex instrument.
-
Data Analysis: Analyze the data using the instrument's software to determine the concentration of each analyte in the samples.
Assessment of Interferon Bioactivity
Reporter gene assays measure the biological activity of interferons by quantifying the expression of a reporter gene (e.g., luciferase) that is under the control of an interferon-stimulated response element (ISRE).
Principle: Cells that are engineered to contain a reporter gene construct are exposed to samples containing interferons. The interferons bind to their receptors on the cell surface, initiating a signaling cascade that leads to the activation of transcription factors that bind to the ISRE and drive the expression of the reporter gene. The amount of reporter protein produced is proportional to the biological activity of the interferons in the sample.
Protocol for Luciferase-Based Reporter Gene Assay:
-
Cell Seeding: Seed a suitable reporter cell line (e.g., HEK293T cells transfected with an ISRE-luciferase plasmid) in a 96-well white, clear-bottom plate at a density of 2-5 x 10^4 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Sample Treatment: The next day, remove the culture medium and add 100 µL of fresh medium containing the test samples (e.g., serum or plasma from this compound-treated subjects) or interferon standards.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
-
Luminescence Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (from untreated cells) from all readings. Plot a standard curve using the interferon standards and determine the interferon activity in the samples by interpolating from the standard curve.
Quantification of Interferon-Stimulated Gene (ISG) Expression
qPCR is a sensitive method to measure the expression levels of specific ISGs, which are upregulated in response to interferon signaling.
Principle: Total RNA is extracted from cells or tissues of interest and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for a PCR reaction with primers specific for the target ISG. The amplification of the PCR product is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The level of gene expression is quantified by comparing the amplification of the target gene to that of a housekeeping gene.
Protocol for qPCR of ISGs:
-
Sample Collection and RNA Extraction:
-
Collect peripheral blood mononuclear cells (PBMCs) or other relevant cells from subjects before and after this compound treatment.
-
Extract total RNA from the cells using a commercially available RNA extraction kit according to the manufacturer's protocol.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the total RNA using a reverse transcription kit according to the manufacturer's instructions. Typically, 1 µg of total RNA is used per reaction.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target ISG (e.g., ISG15, MX1, OAS1), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye).
-
Also prepare reactions for a housekeeping gene (e.g., GAPDH, ACTB) to normalize the data.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Calculate the relative expression of the target ISG using the ΔΔCt method. The fold change in gene expression is typically calculated as 2-ΔΔCt.
-
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the described experimental protocols.
References
Application Notes and Protocols: Alloferon in Combination with Chemotherapy for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloferon is an immunomodulatory peptide with demonstrated anti-tumor and antiviral properties.[1][2] Its mechanism of action primarily involves the activation of the innate immune system, particularly Natural Killer (NK) cells, and the modulation of key signaling pathways involved in cell survival and proliferation.[3][4] Preclinical studies have highlighted the potential of Alloferon as an adjuvant in chemotherapy, suggesting it can enhance the efficacy of conventional cytotoxic drugs and increase the chemosensitivity of cancer cells.[1][5] This document provides detailed application notes and experimental protocols for researchers investigating the synergistic effects of Alloferon in combination with chemotherapy for cancer research.
Mechanism of Action: Alloferon in Oncology
Alloferon's anti-cancer effects are multi-faceted and primarily mediated through the stimulation of the host's immune response. Key mechanisms include:
-
Activation of Natural Killer (NK) Cells: Alloferon enhances the cytotoxic activity of NK cells, which are crucial for eliminating tumor cells.[2][4] This is achieved by upregulating the expression of activating receptors on NK cells, such as 2B4 and NKG2D, and increasing the secretion of cytotoxic granules containing perforin (B1180081) and granzyme B.[1][2]
-
Modulation of Signaling Pathways: Alloferon can influence the NF-κB signaling pathway, which plays a critical role in inflammation, immunity, and cancer.[1] Depending on the cellular context, Alloferon may either activate or inhibit this pathway.[1]
-
Interferon (IFN) Induction: Alloferon stimulates the production of interferons, such as IFN-α and IFN-γ, which have direct anti-proliferative effects on tumor cells and further activate the immune system.[3][4]
-
Regulation of Glutamine Metabolism: In pancreatic cancer cells, Alloferon has been shown to downregulate the expression of the glutamine transporter SLC6A14, leading to reduced glutamine uptake and potentially increased sensitivity to chemotherapy.[5][6]
Data Presentation: Efficacy of Alloferon in Combination with Chemotherapy
The following tables summarize quantitative data from preclinical studies on the combination of Alloferon with various chemotherapeutic agents.
Table 1: In Vitro Efficacy of Alloferon in Combination with Gemcitabine (B846) in Pancreatic Cancer Cells
| Cell Line | Treatment | Alloferon Concentration | Gemcitabine IC50 | Fold Change in Chemosensitivity | Reference |
| Panc-1 | Gemcitabine alone | N/A | >1000 µM | N/A | [7] |
| Gemcitabine + Alloferon | 4 µg/mL | Significantly Reduced | Increased | [7] | |
| AsPC-1 | Gemcitabine alone | N/A | ~100 µM | N/A | [7] |
| Gemcitabine + Alloferon | 4 µg/mL | Reduced | Increased | [7] |
Table 2: In Vivo Efficacy of Alloferon in Combination with Chemotherapy in a Murine Leukemia Model
| Treatment Group | Animal Model | Tumor Cell Line | Outcome | Reference |
| Alloferon Monotherapy | DBA/2 Mice | P388 Murine Leukemia | Moderate tumoristatic and tumoricidal activity, comparable to low-dose chemotherapy. | [8] |
| Chemotherapy Alone (Cyclophosphamide, Doxorubicin, Vincristine) | DBA/2 Mice | P388 Murine Leukemia | Moderate anti-tumor activity. | [8] |
| Alloferon + Chemotherapy (Pulse Immunochemotherapy) | DBA/2 Mice | P388 Murine Leukemia | Anti-tumor activity evidently exceeded that of individual treatments. | [8] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Alloferon's Effect on Chemosensitivity
Objective: To determine the effect of Alloferon on the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Panc-1, AsPC-1)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Alloferon (lyophilized powder)
-
Chemotherapeutic agent (e.g., Gemcitabine)
-
96-well plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Alloferon Pre-treatment (Optional): For long-term effect studies, culture cells with a sub-lethal concentration of Alloferon (e.g., 4 µg/mL) for a specified period (e.g., 3 weeks) before the chemosensitivity assay, changing the medium with fresh Alloferon every 2-3 days.[7]
-
Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent in complete culture medium.
-
For the combination treatment group, add Alloferon to the medium containing the chemotherapeutic agent at a fixed concentration (e.g., 4 µg/mL).
-
Remove the old medium from the cells and add 100 µL of the prepared drug solutions (chemotherapy alone and chemotherapy + Alloferon) to the respective wells. Include a vehicle control group (medium only).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value for each treatment group using non-linear regression analysis.
-
Protocol 2: In Vivo Assessment of Alloferon and Chemotherapy Combination in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of Alloferon in combination with chemotherapy in a murine cancer model.
Materials:
-
Immunocompromised mice (e.g., Nude, NOD/SCID)
-
Human cancer cells (e.g., Panc-1) or syngeneic tumor cells (e.g., P388)
-
Alloferon
-
Chemotherapeutic agent(s) (e.g., Gemcitabine, or a combination of Cyclophosphamide, Doxorubicin, and Vincristine)
-
Sterile PBS
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Inoculation:
-
Harvest cancer cells and resuspend them in sterile PBS or Matrigel.
-
Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells into the flank of each mouse.
-
-
Animal Grouping: Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to the following treatment groups (n=5-10 mice per group):
-
Vehicle Control (e.g., PBS)
-
Alloferon alone
-
Chemotherapy alone
-
Alloferon + Chemotherapy
-
-
Treatment Administration:
-
Alloferon: Administer Alloferon intraperitoneally or subcutaneously at a predetermined dose (e.g., 10-50 µ g/mouse ) and schedule (e.g., daily or every other day).
-
Chemotherapy: Administer the chemotherapeutic agent(s) according to established protocols for the specific drug and cancer model. For a "pulse immunochemotherapy" regimen, chemotherapy could be administered in cycles, with Alloferon given during the rest periods or concurrently.[8]
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the experiment.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Plot the average tumor growth curves for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control.
Protocol 3: NK Cell-Mediated Cytotoxicity Assay
Objective: To assess the effect of Alloferon on the cytotoxic activity of Natural Killer (NK) cells against cancer cells.
Materials:
-
Effector cells: Human or mouse NK cells (isolated from peripheral blood mononuclear cells (PBMCs) or spleen, or NK cell lines like NK-92).
-
Target cells: Cancer cell line (e.g., K562, a cell line sensitive to NK cell-mediated lysis).
-
Alloferon
-
Cell labeling dye (e.g., Calcein-AM for target cells)
-
Complete RPMI-1640 medium
-
96-well V-bottom plates
-
Fluorometer or flow cytometer
Procedure:
-
Effector Cell Preparation:
-
Isolate NK cells using a negative selection kit.
-
Culture NK cells in complete RPMI-1640 medium supplemented with IL-2 (100 U/mL).
-
Treat NK cells with various concentrations of Alloferon (e.g., 1-100 ng/mL) for 24-48 hours.
-
-
Target Cell Preparation:
-
Label the target cancer cells with Calcein-AM according to the manufacturer's protocol.
-
-
Co-culture:
-
Plate the labeled target cells in a 96-well V-bottom plate at a density of 1 x 10⁴ cells per well.
-
Add the Alloferon-treated or untreated NK cells at different effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1).
-
Include control wells:
-
Spontaneous release: Target cells only (for measuring baseline fluorescence).
-
Maximum release: Target cells with a lysis buffer (e.g., 1% Triton X-100).
-
-
-
Incubation: Centrifuge the plate briefly to facilitate cell-to-cell contact and incubate for 4 hours at 37°C in a 5% CO₂ incubator.
-
Measurement of Cytotoxicity:
-
After incubation, centrifuge the plate and transfer the supernatant to a new 96-well black plate.
-
Measure the fluorescence of the released Calcein-AM in the supernatant using a fluorometer.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualization of Pathways and Workflows
Alloferon's Mechanism of Action on NK Cells
Caption: Alloferon enhances NK cell anti-tumor activity.
Experimental Workflow for In Vivo Combination Therapy Study
Caption: Workflow for in vivo Alloferon and chemotherapy studies.
Signaling Pathway of Alloferon in Pancreatic Cancer Chemosensitization
Caption: Alloferon enhances gemcitabine efficacy in pancreatic cancer.
References
- 1. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biomedicines | Special Issue : Pancreatic Cancer: From Mechanisms to Therapeutic Approaches [mdpi.com]
- 4. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]
- 5. Alloferon Affects the Chemosensitivity of Pancreatic Cancer by Regulating the Expression of SLC6A14 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Anti-tumor activity of immunomodulatory peptide alloferon-1 in mouse tumor transplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for Evaluating the Anti-Inflammatory Effects of Alloferon 2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloferon (B14017460) 2 is a peptide that has demonstrated significant immunomodulatory and anti-inflammatory properties. Derived from Alloferon 1, an immunomodulatory peptide isolated from the blow fly Calliphora vicina, Alloferon 2 presents a promising candidate for the development of novel anti-inflammatory therapeutics. This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory effects of this compound, targeting researchers, scientists, and professionals in the field of drug development. The methodologies described herein cover both in vivo and in vitro models, offering a comprehensive framework for a thorough investigation of this compound's therapeutic potential.
Mechanism of Action: Modulation of Key Inflammatory Pathways
This compound exerts its anti-inflammatory effects through the modulation of critical signaling pathways and the suppression of pro-inflammatory mediators. Key mechanisms include:
-
Inhibition of the NF-κB Pathway: this compound has been shown to interfere with the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. By inhibiting the NF-κB signaling cascade, this compound can effectively reduce the production of inflammatory cytokines and chemokines.[1]
-
Modulation of the MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of the inflammatory response. This compound can modulate the phosphorylation of key MAPK proteins, such as p38, thereby dampening the downstream inflammatory cascade.[1][2]
-
Suppression of Pro-inflammatory Cytokines: this compound has been observed to significantly decrease the production of a range of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-17 (IL-17).[1][3]
-
Immunomodulation via Natural Killer (NK) Cells: this compound can enhance the cytotoxic activity of Natural Killer (NK) cells, which play a role in regulating the immune response and can contribute to the resolution of inflammation.[1]
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from various studies.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in a Murine Model of Ovalbumin-Induced Asthma
| Treatment Group | Eosinophils (x10⁴ cells/mL) | Macrophages (x10⁴ cells/mL) | Neutrophils (x10⁴ cells/mL) |
| Control (OVA-induced) | 8.5 ± 1.2 | 12.3 ± 1.8 | 3.1 ± 0.5 |
| This compound (2.5 mg/kg) | 3.2 ± 0.6 | 5.8 ± 0.9 | 1.2 ± 0.3 |
| Prednisolone (2.5 mg/kg) | 3.5 ± 0.7 | 6.1 ± 1.0 | 1.4 ± 0.4 |
*p < 0.05 compared to the control group. Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Model System | Cytokine | Treatment | % Inhibition / Fold Change |
| UVB-induced skin inflammation in HaCaT cells | IL-6 | This compound | Significant decrease |
| UVB-induced skin inflammation in HaCaT cells | IL-1β | This compound | Significant decrease |
| λ-carrageenan-induced paw edema in mice | TNF-α | This compound | Significant suppression |
| Ovalbumin-induced asthma in mice | IL-5 | This compound | Significant downregulation |
| Ovalbumin-induced asthma in mice | IL-17 | This compound | Significant downregulation |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anti-inflammatory effects of this compound.
In Vivo Model: λ-Carrageenan-Induced Paw Edema in Mice
This model is widely used to assess the acute anti-inflammatory activity of novel compounds.
Materials:
-
Male BALB/c mice (20-25 g)
-
This compound
-
λ-Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Plethysmometer or digital calipers
-
Sterile saline
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Divide the mice into the following groups (n=6-8 per group):
-
Vehicle control (saline)
-
This compound (various doses, e.g., 1, 5, 10 mg/kg, administered intraperitoneally)
-
Positive control (Indomethacin, 10 mg/kg, administered intraperitoneally)
-
-
Drug Administration: Administer this compound or Indomethacin 30 minutes before carrageenan injection. Administer the vehicle control at the same time.
-
Induction of Edema: Inject 0.1 mL of 1% λ-carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers immediately before carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro Assay: Lipopolysaccharide (LPS)-Induced Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay evaluates the ability of this compound to suppress the production of pro-inflammatory cytokines from immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Ficoll-Paque PLUS
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µg/mL) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS) and an LPS-only control group.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-only control group.
Mandatory Visualization
Signaling Pathway Diagrams
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the p38 MAPK signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for evaluating this compound.
References
- 1. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory effect of alloferon on UVB-induced skin inflammation through the down-regulation of pro-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. suntextreviews.org [suntextreviews.org]
Application Notes and Protocols for Alloferon as an Adjuvant in Experimental Cancer Vaccines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloferon (B14017460) is a cationic peptide, first isolated from insects, with demonstrated immunomodulatory, antiviral, and antitumor properties.[1][2] Its mechanism of action, primarily centered on the activation of Natural Killer (NK) cells and modulation of the NF-κB signaling pathway, makes it a compelling candidate for use as an adjuvant in therapeutic cancer vaccines.[3][4] Adjuvants are critical components of vaccine formulations, enhancing the magnitude and directing the nature of the immune response to the target antigen.[3] These application notes provide a comprehensive overview of the scientific rationale and detailed protocols for utilizing Alloferon as an adjuvant in preclinical cancer vaccine research.
Alloferon's potential as a vaccine adjuvant stems from its ability to:
-
Enhance NK Cell Cytotoxicity: Alloferon activates NK cells, a crucial component of the innate immune system that provides a first line of defense against tumor cells.[1] This is achieved by upregulating activating receptors such as 2B4 and NKG2D on the surface of NK cells.[3]
-
Stimulate Cytokine and Effector Molecule Production: Activated NK cells, under the influence of Alloferon, increase their production and secretion of key antitumor molecules including Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), perforin, and granzymes.[1][3] IFN-γ, in particular, can promote a Th1-type adaptive immune response, which is critical for effective cell-mediated tumor immunity.
-
Modulate the NF-κB Pathway: Alloferon can influence the NF-κB signaling pathway, which plays a central role in immunity and inflammation. Depending on the cellular context, this can lead to the enhanced expression of genes involved in the immune response.[3][4]
These notes will detail the known signaling pathways of Alloferon, provide quantitative data on its immunological effects, and present detailed protocols for its application and the subsequent evaluation of the immune response in a preclinical setting.
Alloferon Signaling Pathways and Mechanism of Action
Alloferon's immunomodulatory effects are primarily mediated through the activation of NK cells. The key signaling events are depicted below.
Caption: Alloferon-mediated activation of NK cells leading to enhanced anti-tumor activity.
Quantitative Data on Alloferon's Immunomodulatory Effects
The following tables summarize quantitative data from preclinical studies, illustrating the effects of Alloferon on various immunological parameters relevant to its function as a vaccine adjuvant.
Table 1: In Vitro Effects of Alloferon on NK Cell-Mediated Cytotoxicity and Cytokine Production
| Cell Type | Alloferon Concentration | Treatment Duration | Endpoint Measured | Result | Reference |
| Human NK cells | 2 and 4 µg/mL | 6 and 12 hours | Cytotoxicity against PC3 cells | Dose- and time-dependent increase in cytotoxicity | [5] |
| Human NK cells | 2 and 4 µg/mL | 6 and 12 hours | IFN-γ Production | Dose- and time-dependent increase | [5] |
| Human NK cells | 2 and 4 µg/mL | 6 and 12 hours | TNF-α Production | Dose- and time-dependent increase | [5] |
| Human NK cells | 2 and 4 µg/mL | 6 and 12 hours | Granzyme B Secretion | Dose- and time-dependent increase | [5] |
| Human NK cells | 2 and 4 µg/mL | 6 and 12 hours | CD107a Expression (Degranulation) | Dose- and time-dependent increase | [5] |
Table 2: In Vivo Antitumor and Adjuvant Effects of Alloferon-1 and its Analogue Allostatine
| Animal Model | Treatment Group | Key Findings | Reference |
| DBA/2 mice with P388D1 leukemia | Alloferon-1 (25 µ g/mouse ) | Moderate tumoristatic effect | [6] |
| DBA/2 mice with P388D1 leukemia | Allostatine (25 µ g/mouse ) | Superior tumoristatic activity compared to Alloferon-1 | [6] |
| DBA/2 mice with P388D1 leukemia | P388D1 vaccine + Alloferon-1 | No significant enhancement of vaccine efficacy | [6] |
| DBA/2 mice with P388D1 leukemia | P388D1 vaccine + Allostatine | Dramatically enhanced vaccine efficacy: 65% tumoristatic effect, 30% complete cure | [6] |
Experimental Protocols
This section provides detailed protocols for using Alloferon as an adjuvant in a preclinical cancer vaccine study, based on published research and standard immunological methods.
Protocol 1: In Vivo Cancer Vaccine Study Using Alloferon as an Adjuvant
This protocol is adapted from the study by Chernysh et al. (2013), which investigated the adjuvant effect of an Alloferon analogue (Allostatine) in a mouse leukemia model.
Objective: To evaluate the in vivo efficacy of a whole-cell tumor vaccine combined with Alloferon as an adjuvant.
Materials:
-
Animals: DBA/2 mice (female, 2-month-old, 20-22g body mass).
-
Tumor Cells: P388D1 murine leukemia cell line (syngeneic to DBA/2 mice).
-
Vaccine Antigen: Irradiated P388D1 cells.
-
Adjuvant: Alloferon-1 or its analogues (e.g., Allostatine), purity >98%.
-
Reagents: HEPES buffer, sterile PBS, cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Equipment: X-ray irradiator, syringes, needles, calipers, cell counter.
Experimental Workflow:
Caption: Experimental workflow for a preclinical cancer vaccine study using Alloferon as an adjuvant.
Procedure:
-
Vaccine Preparation:
-
Culture P388D1 cells in appropriate medium.
-
Harvest and wash the cells with sterile PBS.
-
Inactivate the cells using X-ray irradiation (e.g., 15,000 rad) to create the whole-cell tumor antigen vaccine.
-
Resuspend the irradiated cells in HEPES buffer at the desired concentration.
-
-
Animal Grouping:
-
Randomly assign mice to experimental groups (e.g., n=10-15 per group):
-
Group 1: Control (HEPES buffer only)
-
Group 2: Vaccine only
-
Group 3: Alloferon only
-
Group 4: Vaccine + Alloferon
-
-
-
Vaccination and Adjuvant Administration:
-
Day 1 (Primary Vaccination):
-
For Groups 2 and 4, inoculate each mouse with 3000 irradiated P388D1 cells into the groin lymphatic nodes.
-
For Groups 3 and 4, inject each mouse intraperitoneally (i.p.) with 25 µg of Alloferon diluted in 200 µL of HEPES solution.
-
-
Day 13 (Booster Vaccination):
-
Repeat the vaccination for Groups 2 and 4.
-
Repeat the Alloferon injection for Groups 3 and 4.
-
-
Day 22:
-
Administer a final dose of Alloferon to Groups 3 and 4.
-
-
-
Tumor Challenge:
-
On Day 22, challenge all mice by subcutaneous (s.c.) inoculation in the spinal region with 3000 live P388D1 cells suspended in 200 µL of HEPES solution.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice for tumor appearance and measure tumor size (average of the shortest and longest diameters) twice a week using calipers for up to 60 days.
-
Record survival data for all groups.
-
At the end of the experiment, or when tumors reach a predetermined size, euthanize the mice and collect tissues (spleen, tumor, draining lymph nodes) for immunological analysis (see Protocol 2 and 3).
-
Protocol 2: IFN-γ ELISpot Assay for Quantifying Antigen-Specific T-Cells
Objective: To measure the frequency of tumor antigen-specific IFN-γ-producing T-cells in splenocytes from vaccinated mice.
Materials:
-
Mouse IFN-γ ELISpot kit.
-
96-well PVDF membrane plates.
-
Sterile PBS, cell culture medium (cRPMI: RPMI-1640, 10% FBS, L-glutamine, Pen/Strep).
-
Tumor antigen (e.g., irradiated P388D1 cells or specific peptides).
-
Positive control (e.g., Concanavalin A or anti-CD3 antibody).
-
Single-cell suspension of splenocytes from experimental mice.
-
ELISpot reader.
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 35% ethanol (B145695) (15 µL/well) for 1 minute, then wash 5 times with sterile water.
-
Coat the plate with anti-mouse IFN-γ capture antibody (diluted in sterile PBS) at 100 µL/well.
-
Incubate overnight at 4-8°C.
-
-
Cell Preparation and Plating:
-
The next day, wash the plate 5 times with sterile PBS to remove unbound antibody.
-
Block the plate by adding 200 µL/well of cRPMI and incubating for at least 30 minutes at room temperature.
-
Prepare a single-cell suspension of splenocytes from each mouse. Count live cells.
-
Remove the blocking medium from the plate. Add 2x10^5 to 5x10^5 splenocytes per well.
-
Add stimulants to the appropriate wells:
-
Test wells: Tumor antigen (e.g., irradiated tumor cells or specific peptide).
-
Negative control wells: Medium only.
-
Positive control wells: Con A or anti-CD3 antibody.
-
-
Culture the plate in a 37°C humidified incubator with 5% CO2 for 18-24 hours.
-
-
Detection and Development:
-
Wash the plate 5 times with PBS to remove cells.
-
Add biotinylated anti-mouse IFN-γ detection antibody (diluted in PBS with 0.5% FCS) at 100 µL/well. Incubate for 2 hours at room temperature.
-
Wash the plate 5 times.
-
Add Streptavidin-Alkaline Phosphatase (ALP) conjugate (100 µL/well). Incubate for 1 hour at room temperature.
-
Wash the plate 5 times.
-
Add BCIP/NBT substrate solution (100 µL/well) and develop until distinct spots emerge.
-
Stop the reaction by washing extensively with tap water.
-
Allow the plate to dry completely in the dark.
-
-
Analysis:
-
Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
-
Protocol 3: Intracellular Cytokine Staining (ICS) by Flow Cytometry
Objective: To identify and phenotype cytokine-producing T-cell subsets (e.g., CD4+ and CD8+) in response to the vaccine.
Materials:
-
Single-cell suspension of splenocytes.
-
Cell culture medium (cRPMI).
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Tumor antigen (as above).
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8).
-
Fixation/Permeabilization buffer kit.
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α).
-
Flow cytometer.
Procedure:
-
In Vitro Restimulation:
-
Plate 1-2 x 10^6 splenocytes per well in a 96-well plate.
-
Stimulate cells with tumor antigen, positive control (e.g., PMA/Ionomycin), or medium alone for 4-6 hours at 37°C.
-
Add a protein transport inhibitor for the final 4 hours of incubation to allow cytokines to accumulate intracellularly.
-
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer (PBS + 2% FBS).
-
Block Fc receptors with anti-CD16/32 antibody to reduce non-specific binding.
-
Stain with the cocktail of surface marker antibodies for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing the intracellular cytokine antibody cocktail.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer, then once with FACS buffer.
-
-
Acquisition and Analysis:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to gate on T-cell populations (e.g., CD3+CD4+ and CD3+CD8+) and determine the percentage of cells expressing IFN-γ and/or TNF-α.
-
Conclusion
Alloferon presents a promising profile as a novel adjuvant for cancer vaccines due to its well-defined mechanism of activating the innate immune system, particularly NK cells. The provided protocols, based on existing preclinical evidence and standard immunological techniques, offer a framework for researchers to explore and validate the use of Alloferon in enhancing the efficacy of experimental cancer immunotherapies. Further research is warranted to optimize dosing, timing, and combination strategies to fully harness the adjuvant potential of this immunomodulatory peptide.
References
- 1. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. en.allokin.ru [en.allokin.ru]
- 6. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for Evaluating the Efficacy of Alloferon 2 Against Human Papillomavirus (HPV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloferon 2 is an immunomodulatory peptide with demonstrated antiviral and antitumor properties.[1][2] Its mechanism of action involves the stimulation of the innate immune system, primarily through the activation of Natural Killer (NK) cells and the induction of endogenous interferons.[1] This activity suggests its potential as a therapeutic agent against viral infections, including those caused by the Human Papillomavirus (HPV), a primary etiological agent of cervical cancer and other malignancies. The oncoproteins E6 and E7 of high-risk HPV types are crucial for the transformation of normal cells into cancerous ones.[3] Therefore, therapeutic strategies often aim to inhibit the expression or function of these oncoproteins.
These application notes provide a comprehensive guide for the in vitro evaluation of this compound's efficacy against HPV using established cervical cancer cell lines. The protocols outlined below detail methods for assessing cytotoxicity, and antiviral activity by quantifying the expression of key viral oncogenes.
Suitable Cell Lines for Testing this compound Efficacy
The selection of an appropriate cell line is critical for the in vitro assessment of antiviral compounds against HPV. HPV-positive cervical cancer cell lines are essential as they endogenously express the target viral oncoproteins E6 and E7. The following cell lines are widely used and recommended for these studies:
| Cell Line | HPV Type | Key Characteristics |
| CaSki | HPV-16 | Contains approximately 600 copies of the HPV-16 genome per cell, with both integrated and episomal forms. |
| HeLa | HPV-18 | The first established human cancer cell line, containing integrated HPV-18 DNA.[4] |
| SiHa | HPV-16 | Contains 1-2 integrated copies of the HPV-16 genome. |
This compound Signaling Pathway
This compound's antiviral effect is primarily mediated through the modulation of the host immune response. It is hypothesized to activate the NF-κB signaling pathway, a central regulator of immune and inflammatory responses. This activation leads to the production of interferons (IFNs), which in turn initiate a cascade of antiviral mechanisms. A key outcome of this pathway is the enhanced cytotoxic activity of NK cells, which can recognize and eliminate virus-infected cells.
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and proliferative cultures of CaSki, HeLa, and SiHa cells for use in subsequent assays.
Materials:
-
CaSki, HeLa, or SiHa cells
-
Complete growth medium (e.g., RPMI-1640 for CaSki, DMEM for HeLa and SiHa) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture cells in T-75 flasks with complete growth medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor cell growth and subculture when cells reach 80-90% confluency.
-
To subculture, aspirate the medium, wash the cell monolayer with PBS, and detach the cells using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on the selected cell lines and to establish a non-toxic concentration range for subsequent antiviral assays.
Materials:
-
CaSki, HeLa, or SiHa cells
-
This compound (stock solution of known concentration)
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
Antiviral Efficacy Assay: Quantification of HPV E6/E7 mRNA by qRT-PCR
Objective: To quantify the effect of this compound on the expression of HPV oncoproteins E6 and E7.
Materials:
-
CaSki, HeLa, or SiHa cells
-
This compound
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers and probes for HPV-16/18 E6 and E7, and a housekeeping gene (e.g., GAPDH or β-actin)
-
Real-time PCR instrument
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 48 hours. Include untreated controls.
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers and probes specific for HPV E6, E7, and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in E6 and E7 mRNA expression in this compound-treated cells compared to untreated controls.
Advanced Model: Organotypic Raft Cultures
For a more physiologically relevant model that mimics the differentiation of epithelial tissue, organotypic raft cultures can be employed. This 3D culture system allows for the complete HPV life cycle to be recapitulated.
Brief Protocol Outline:
-
Prepare a dermal equivalent by embedding fibroblasts in a collagen matrix.
-
Seed HPV-positive keratinocytes (e.g., CaSki or SiHa) onto the dermal equivalent.
-
Lift the culture to the air-liquid interface to induce stratification and differentiation.
-
Treat the raft cultures with this compound topically or in the medium.
-
After the treatment period, harvest the rafts and analyze for viral replication, protein expression (E6/E7), and tissue morphology through histology and immunohistochemistry.
Data Presentation
Quantitative data from the antiviral efficacy studies should be summarized for clear comparison. While specific data for this compound is not yet publicly available, the following table provides a template and includes representative data for Interferon-alpha, which has a related mechanism of action, to illustrate the expected format and potential range of effects.
Table 1: Representative Antiviral Activity of Immunomodulatory Agents against HPV-Positive Cell Lines
| Cell Line | Agent | Parameter | Value | Reference |
| HeLa | Interferon-alpha | E6/E7 mRNA reduction | Dose-dependent decrease | [5][6] |
| CaSki | Interferon-gamma | E6/E7 mRNA reduction | Significant decrease | [5] |
| SiHa | Interferon-gamma | E6/E7 mRNA modulation | Variable (increase reported) | [5] |
| HeLa | Interferon-alpha | Growth Inhibition | Dose-dependent inhibition | [7][8] |
| CaSki | Interferon-alpha | Growth Inhibition | Reversible inhibition | [7] |
| SiHa | Interferon-alpha | Growth Inhibition | Reversible inhibition | [7] |
Note: The effects of interferons on HPV oncogene expression and cell proliferation can be cell-line specific.[5] It is crucial to empirically determine the efficacy of this compound in each cell line.
Conclusion
The protocols and guidelines presented here provide a robust framework for the preclinical evaluation of this compound's efficacy against HPV. By utilizing appropriate HPV-positive cervical cancer cell lines and employing quantitative assays, researchers can systematically assess the antiviral potential of this promising immunomodulatory peptide. The use of advanced models like organotypic raft cultures can further enhance the translational relevance of these in vitro findings.
References
- 1. Interferon inhibition of neoplastic phenotype in cell lines harbouring human papillomavirus sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pblassaysci.com [pblassaysci.com]
- 3. Frontiers | Human Papillomavirus E6 and E7: The Cervical Cancer Hallmarks and Targets for Therapy [frontiersin.org]
- 4. Cellosaurus cell line HeLa AG (CVCL_2933) [cellosaurus.org]
- 5. The effects of interferon on the expression of human papillomavirus oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interferon-alpha elicits downregulation of human papillomavirus 18 mRNA in HeLa cells by selective repression of endogenous viral transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interferon-alpha and all-trans-retinoic acid reversibly inhibit the in vitro proliferation of cell lines derived from cervical cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Alloferon 2 for In Vitro Antiviral Assays
Welcome to the technical support center for Alloferon (B14017460) 2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Alloferon 2 in in vitro antiviral assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an immunomodulatory peptide that exhibits antiviral and antitumor properties.[1] Its primary mechanism of action is the stimulation of the innate immune system, particularly by activating Natural Killer (NK) cells.[2][3] This activation enhances their ability to recognize and eliminate virally infected cells. This compound also induces the synthesis of endogenous interferons (IFNs), which are critical for establishing an antiviral state in host cells.[4]
Q2: Which signaling pathways are involved in this compound's antiviral activity?
A2: this compound's antiviral effects are mediated through several signaling pathways. It upregulates the expression of NK cell activating receptors such as 2B4 and NKG2D.[2][5] Additionally, it can modulate the NF-κB signaling pathway, which plays a central role in the production of pro-inflammatory cytokines like IFN-γ and TNF-α, further enhancing the antiviral response.[2][6]
Q3: What is a typical effective concentration range for this compound in in vitro assays?
A3: The effective concentration of this compound can vary depending on the virus, cell line, and assay system used. Published studies have reported antiviral activity at concentrations ranging from 0.5 µg/mL to 90 µg/mL.[2][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound cytotoxic to cells?
A4: this compound has been reported to have low to no cytotoxicity in various cell lines at effective antiviral concentrations.[8] However, it is always recommended to perform a cytotoxicity assay, such as an MTT assay, in parallel with your antiviral experiments to determine the non-toxic concentration range for your specific cell line.
Q5: Can this compound be used in combination with other antiviral agents?
A5: Yes, studies have shown that this compound can be used in combination with other antiviral drugs to enhance their effectiveness. For example, it has been shown to work synergistically with zanamivir (B325) against the influenza A virus (H1N1).[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low antiviral activity observed. | - this compound concentration is too low.- The chosen cell line is not responsive to this compound's immunomodulatory effects.- The virus is not susceptible to an NK cell-mediated or interferon-mediated antiviral response.- Incorrect timing of this compound addition. | - Perform a dose-response experiment with a wider range of this compound concentrations.- Use a cell line known to be responsive to immunomodulators or co-culture with NK cells.- Confirm the virus's sensitivity to interferons.- Optimize the timing of this compound treatment (pre-treatment, co-treatment, or post-treatment). |
| High cytotoxicity observed. | - this compound concentration is too high.- The cell line is particularly sensitive to the peptide. | - Perform a cytotoxicity assay (e.g., MTT assay) to determine the maximum non-toxic concentration.- Use a lower, non-toxic concentration of this compound. |
| High variability between experimental replicates. | - Inconsistent cell seeding density.- Inaccurate pipetting of this compound or virus.- Variation in incubation times. | - Ensure a homogenous cell suspension and consistent cell numbers per well.- Use calibrated pipettes and follow a consistent pipetting technique.- Strictly adhere to the defined incubation periods. |
| Plaque formation is unclear or difficult to count. | - Suboptimal cell monolayer confluency.- Incorrect agar (B569324) or methylcellulose (B11928114) overlay concentration.- Inappropriate staining or destaining times. | - Ensure the cell monolayer is 80-90% confluent at the time of infection.- Optimize the concentration of the overlay to prevent viral spread while allowing for clear plaque formation.- Adjust staining and destaining times to achieve optimal contrast between plaques and the cell monolayer. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound from various in vitro studies.
| Virus | Cell Line | Assay Type | Effective Concentration (IC50) | Reference |
| Human Herpesvirus 1 (HHV-1) | HEp-2 | Viral Replication Inhibition | 90 µg/mL | [2] |
| Influenza A Virus (H1N1) | MDCK & A549 | Viral Replication Inhibition (in combination with zanamivir) | 0.5 µg/mL | [7] |
| Human Herpesviruses & Coxsackievirus B2 | Vero, HEp-2, LLC-MK2 | Viral Replication Inhibition | IC50 = 38 µM for an analog | [10] |
Experimental Protocols
Detailed Protocol for In Vitro Antiviral Assay: Plaque Reduction Assay
This protocol outlines the steps to assess the antiviral activity of this compound using a plaque reduction assay.
1. Materials:
-
This compound (lyophilized powder)
-
Appropriate host cell line (e.g., Vero, MDCK)
-
Virus stock of known titer (Plaque Forming Units/mL)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Overlay medium (e.g., 1:1 mixture of 2X medium and 1.2% carboxymethylcellulose or low-melting-point agarose)
-
Crystal Violet staining solution (0.1% w/v in 20% ethanol)
-
Formalin (10% in PBS) for fixing
-
Sterile 6-well or 12-well plates
-
Sterile microcentrifuge tubes and serological pipettes
2. Procedure:
-
Cell Seeding:
-
Culture host cells to ~90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed the cells into 6-well or 12-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (37°C, 5% CO2).
-
-
Preparation of this compound Dilutions:
-
Reconstitute lyophilized this compound in sterile water or PBS to create a stock solution.
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in serum-free medium. The concentration range should be determined based on preliminary experiments or literature data (e.g., 0.1 µg/mL to 100 µg/mL).
-
-
Virus Dilution:
-
Dilute the virus stock in serum-free medium to a concentration that will yield 50-100 plaques per well.
-
-
Treatment and Infection:
-
Remove the culture medium from the confluent cell monolayers and wash once with PBS.
-
Add the prepared this compound dilutions to the respective wells. Include a "no-drug" control (medium only) and a "cell" control (no virus, no drug).
-
Incubate for a predetermined time (e.g., 1-2 hours) to allow for this compound to exert its effect.
-
Add the diluted virus to all wells except the cell control.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay Application:
-
Gently aspirate the inoculum from each well.
-
Overlay the cell monolayer with the overlay medium containing the corresponding concentration of this compound.
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
After the incubation period, fix the cells with 10% formalin for at least 30 minutes.
-
Gently remove the overlay and the formalin.
-
Stain the cells with Crystal Violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the "no-drug" control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the this compound concentration.
-
Protocol for Cytotoxicity Assay: MTT Assay
This protocol is to determine the cytotoxic effect of this compound on the host cell line.
1. Materials:
-
This compound
-
Host cell line
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well plates
2. Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours (37°C, 5% CO2).
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a "no-drug" control.
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration compared to the "no-drug" control.
-
Determine the 50% cytotoxic concentration (CC50).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qyaobio.com [qyaobio.com]
- 5. en.allokin.ru [en.allokin.ru]
- 6. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]
- 7. Alloferon and Zanamivir Show Effective Antiviral Activity against Influenza A Virus (H1N1) Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Further studies on the antiviral activity of alloferon and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alloferon and Zanamivir Show Effective Antiviral Activity against Influenza A Virus (H1N1) Infection In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New alloferon analogues: synthesis and antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low NK Cell Activation with Alloferon 2 Treatment
For researchers, scientists, and drug development professionals utilizing Alloferon (B14017460) 2 to modulate Natural Killer (NK) cell activity, this technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Alloferon 2 in NK cell activation?
This compound enhances the cytotoxic activity of NK cells through a multi-faceted approach. It upregulates the expression of key activating receptors on the NK cell surface, notably 2B4 (CD244) and to a lesser extent, NKG2D.[1][2][3][4] This increased expression of activating receptors leads to a more robust response upon encountering target cells. Consequently, this compound-treated NK cells exhibit enhanced granule exocytosis, releasing perforin (B1180081) and granzyme B to induce target cell apoptosis.[1][3][4] Furthermore, this compound stimulates the production and secretion of crucial cytokines, including Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), which further contribute to the anti-tumor and antiviral immune response.[1][2][5]
Q2: What are the recommended starting concentrations and incubation times for this compound in in vitro NK cell activation assays?
Based on published studies, effective concentrations of this compound for in vitro NK cell activation range from 2 µg/mL to 4 µg/mL.[2] Optimal incubation times for observing enhanced cytotoxicity and cytokine production are typically between 6 and 12 hours.[2] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup, including the source of NK cells and the target cell line used.
Q3: How should this compound be stored and handled to ensure its stability and activity?
For optimal performance, this compound should be stored at -20°C for long-term storage (up to one year). For short-term use, it can be stored at 4°C. It is typically shipped at 4°C. Before use, the lyophilized powder should be reconstituted according to the manufacturer's instructions.
Troubleshooting Guide for Low NK Cell Activation
This guide addresses common issues that may lead to lower-than-expected NK cell activation following treatment with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Cytotoxicity | Suboptimal this compound Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation period may be insufficient for optimal NK cell activation. | Perform a dose-response experiment with this compound concentrations ranging from 1 to 10 µg/mL. Conduct a time-course experiment with incubation times from 4 to 24 hours to identify the optimal conditions for your specific NK cells and target cells. |
| Poor NK Cell Viability: The NK cell isolation process or prolonged in vitro culture may have resulted in a high percentage of non-viable effector cells. | Assess NK cell viability using a trypan blue exclusion assay or a viability stain (e.g., 7-AAD, Propidium Iodide) before and after the experiment. Optimize cell handling and culture conditions to maintain high viability (>90%). | |
| Target Cell Resistance: The target cell line used may be resistant to NK cell-mediated killing due to low expression of activating ligands or high expression of inhibitory ligands (e.g., MHC class I). | Use a well-characterized NK-sensitive target cell line, such as K562, as a positive control. If using other cell lines, verify the expression of relevant activating and inhibitory ligands. | |
| Incorrect Effector-to-Target (E:T) Ratio: An inappropriate ratio of NK cells to target cells can affect the observed cytotoxicity. | Optimize the E:T ratio for your assay. Common starting ratios are 10:1, 20:1, and 40:1. A titration of the E:T ratio is recommended to find the most sensitive range for detecting changes in cytotoxicity. | |
| Low Degranulation (CD107a Expression) | Insufficient Stimulation: The level of stimulation may not be adequate to induce significant degranulation. | Ensure optimal this compound concentration and incubation time. Confirm the viability and responsiveness of your target cells. Include a positive control for degranulation, such as PMA/Ionomycin stimulation. |
| Timing of CD107a Staining: The CD107a antibody needs to be present during the co-culture period to capture the transient externalization of the marker. | Add the fluorescently labeled anti-CD107a antibody at the beginning of the co-incubation of effector and target cells. | |
| Low Cytokine Production (IFN-γ, TNF-α) | Inadequate Incubation Time for Cytokine Synthesis: Cytokine production and secretion require several hours of stimulation. | For intracellular cytokine staining, ensure a sufficiently long co-culture period (typically 4-6 hours) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last few hours of culture. For measuring secreted cytokines by ELISA, a longer incubation period (12-24 hours) may be necessary. |
| Low Purity of NK Cell Population: Contaminating cells in the effector population may not produce the cytokines of interest or may suppress NK cell function. | If using PBMCs, consider enriching for NK cells to increase the purity of the effector population. The purity of isolated NK cells should be assessed by flow cytometry (e.g., CD3-CD56+). | |
| High Background Activation in Negative Control | Spontaneous NK Cell Activation: NK cells can become activated due to handling, culture conditions, or the presence of activating cytokines in the serum. | Handle cells gently and minimize centrifugation steps. Use heat-inactivated serum in your culture medium. Include an "NK cells alone" control to assess baseline activation. |
| Target Cell-Induced Spontaneous Lysis: Some target cell lines may have a high rate of spontaneous death. | Measure the spontaneous lysis of target cells in the absence of effector cells. This value should be subtracted from the lysis observed in the presence of NK cells. |
Data Presentation
Table 1: Expected Outcomes of this compound Treatment on NK Cell Activating Receptor Expression
| Marker | Treatment | Incubation Time | Expected Change | Reference |
| 2B4 (CD244) | 2-4 µg/mL this compound | 12 hours | Significant Upregulation | [2][6] |
| NKG2D | 2-4 µg/mL this compound | 12 hours | Slight Upregulation | [2][6] |
Table 2: Expected Outcomes of this compound Treatment on NK Cell Effector Functions
| Assay | Treatment | Incubation Time | Expected Outcome | Reference |
| Cytotoxicity (% Lysis) | 2-4 µg/mL this compound | 12 hours | Dose-dependent increase | [2] |
| Degranulation (% CD107a+) | 2-4 µg/mL this compound | 6-12 hours | Dose-dependent increase | [2] |
| IFN-γ Secretion | 2-4 µg/mL this compound | 6-12 hours | Dose-dependent increase | [2] |
| TNF-α Secretion | 2-4 µg/mL this compound | 6-12 hours | Dose-dependent increase | [2] |
Experimental Protocols
Protocol 1: In Vitro NK Cell Cytotoxicity Assay
-
Effector Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) by Ficoll-Paque density gradient centrifugation. For a purer population, enrich for NK cells (CD3-CD56+) using a negative selection kit.
-
This compound Treatment: Resuspend the effector cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium. Add this compound to the desired final concentration (e.g., 2 or 4 µg/mL). Incubate for 6 to 12 hours at 37°C in a 5% CO2 incubator.
-
Target Cell Preparation: While effector cells are incubating, label your target cells (e.g., K562) with a fluorescent dye like CFSE or a radioactive label like 51Cr according to the manufacturer's protocol.
-
Co-culture: After this compound treatment, wash the effector cells to remove residual this compound. Co-culture the treated effector cells with the labeled target cells at various Effector-to-Target (E:T) ratios (e.g., 10:1, 20:1, 40:1) in a 96-well U-bottom plate.
-
Incubation: Centrifuge the plate briefly to facilitate cell-cell contact and incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
Data Acquisition:
-
For fluorescent dye-based assays: Add a viability dye (e.g., 7-AAD or Propidium Iodide) and acquire samples on a flow cytometer. The percentage of target cell lysis is determined by the proportion of target cells (CFSE+) that are also positive for the viability dye.
-
For 51Cr release assays: Centrifuge the plate and collect the supernatant. Measure the radioactivity in the supernatant using a gamma counter.
-
-
Controls:
-
Spontaneous release: Target cells incubated without effector cells.
-
Maximum release: Target cells lysed with a detergent (e.g., Triton X-100).
-
Untreated control: Effector cells incubated without this compound.
-
Protocol 2: NK Cell Degranulation (CD107a) and Intracellular Cytokine Staining Assay
-
Effector Cell Preparation and this compound Treatment: Follow steps 1 and 2 from Protocol 1.
-
Co-culture and Staining:
-
In a 96-well U-bottom plate, co-culture the this compound-treated effector cells with target cells at an appropriate E:T ratio.
-
At the beginning of the co-culture, add a fluorescently labeled anti-CD107a antibody to each well.
-
After 1 hour of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
-
Incubation: Incubate for an additional 4-5 hours at 37°C in a 5% CO2 incubator.
-
Surface Staining: After incubation, wash the cells and stain for surface markers to identify NK cells (e.g., anti-CD3, anti-CD56).
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Intracellular Staining: Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α).
-
Data Acquisition: Wash the cells and acquire samples on a flow cytometer. Analyze the percentage of CD107a+ NK cells and the percentage of IFN-γ+ or TNF-α+ NK cells.
Mandatory Visualizations
Caption: this compound signaling pathway in NK cells.
Caption: Troubleshooting workflow for low NK cell activation.
References
- 1. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. en.allokin.ru [en.allokin.ru]
- 3. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]
- 5. What is the mechanism of Alloferon? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
Alloferon 2 Stability in Cell Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues with Alloferon (B14017460) 2 in cell culture media. By understanding the factors that can influence its stability, you can ensure the reproducibility and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Alloferon 2 and what is its primary mechanism of action?
This compound is a synthetic peptide with antiviral and antitumoral properties.[1] Its primary mechanism of action involves the stimulation of the innate immune system, particularly by enhancing the cytotoxic activity of Natural Killer (NK) cells.[2][3] This is achieved through the upregulation of NK cell activating receptors like 2B4 and NKG2D, leading to increased production of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), and the release of cytotoxic granules containing perforin (B1180081) and granzyme B.[2][4][5] this compound has also been shown to modulate the NF-κB signaling pathway.[6][7]
Q2: I am not observing the expected biological effect of this compound in my cell culture experiments. Could this be due to instability?
Yes, a lack of biological effect is a primary indicator of potential degradation of this compound in your cell culture medium. Peptides can be susceptible to various degradation pathways in the complex environment of cell culture media, especially when supplemented with serum.[8]
Q3: What are the common causes of this compound instability in cell culture media?
Several factors can contribute to the degradation of this compound:
-
Enzymatic Degradation: Cell culture media supplemented with serums, such as Fetal Bovine Serum (FBS), contain various proteases that can cleave peptides.[9][10]
-
pH Instability: The optimal pH for peptide stability can be narrow. Shifts in the pH of the culture medium, which can occur due to cellular metabolism, can lead to hydrolysis or other chemical modifications.
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can be accelerated by exposure to air and certain metal ions present in the media.
-
Adsorption to Plasticware: Peptides can adsorb to the surface of plastic labware, reducing the effective concentration in the medium.
Q4: How can I minimize the degradation of this compound in my experiments?
Several strategies can be employed to improve the stability of this compound:
-
Use Serum-Free or Reduced-Serum Media: If your cell line permits, using serum-free media or reducing the serum concentration can significantly decrease proteolytic degradation.
-
Heat-Inactivate Serum: Heat-inactivating the serum before use can denature some of the proteases.
-
Optimize pH: Ensure your cell culture medium is properly buffered and maintain a stable pH within the optimal range for your cells and the peptide.
-
Minimize Freeze-Thaw Cycles: Prepare single-use aliquots of your this compound stock solution to avoid repeated freezing and thawing, which can degrade the peptide.
-
Use Low-Binding Labware: For sensitive applications, consider using low-protein-binding tubes and plates to minimize adsorption.
-
Fresh Preparation: Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.
Troubleshooting Guide
If you suspect this compound instability is affecting your results, use the following guide to identify and address the potential cause.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or no biological effect | Enzymatic degradation by serum components. | 1. Reduce the concentration of Fetal Bovine Serum (FBS) in your culture medium. 2. Switch to a serum-free medium if compatible with your cell line. 3. Heat-inactivate the FBS prior to use. |
| pH of the medium has shifted outside the optimal range. | 1. Regularly monitor the pH of your cell culture medium. 2. Ensure your incubator's CO₂ levels are correctly calibrated. 3. Consider using a medium with a stronger buffering capacity. | |
| Oxidation of the peptide. | 1. Prepare fresh solutions of this compound for each experiment. 2. Avoid vigorous vortexing which can introduce excess oxygen. 3. Store stock solutions under an inert gas (e.g., argon or nitrogen) if possible. | |
| Adsorption to plasticware. | 1. Use low-protein-binding microplates and tubes. 2. Consider pre-treating plates with a blocking agent like bovine serum albumin (BSA). | |
| Inconsistent results between experiments | Variability in serum lots. | 1. Test new lots of FBS for their effect on this compound activity before use in critical experiments. 2. Purchase larger batches of a single FBS lot to ensure consistency. |
| Inconsistent preparation of this compound solutions. | 1. Standardize your protocol for dissolving and diluting this compound. 2. Prepare a large batch of stock solution and store in single-use aliquots. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol allows you to determine the half-life of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with and without serum
-
High-Performance Liquid Chromatography (HPLC) system
-
Incubator (37°C, 5% CO₂)
-
Sterile, low-protein-binding microcentrifuge tubes
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) at a known concentration.
-
Dilute the this compound stock solution into your cell culture medium (with and without serum) to the final working concentration used in your experiments.
-
Aliquot the this compound-containing medium into sterile, low-protein-binding microcentrifuge tubes.
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove one aliquot for each condition.
-
Immediately stop any potential degradation by adding a quenching agent (e.g., trifluoroacetic acid to a final concentration of 0.1%) or by snap-freezing in liquid nitrogen and storing at -80°C until analysis.
-
Analyze the concentration of intact this compound in each sample using a validated HPLC method.
-
Plot the concentration of intact this compound versus time and calculate the half-life (t½) for each condition.
Protocol 2: Evaluating the Impact of Serum on this compound Activity
This protocol helps determine if serum components are inhibiting the biological activity of this compound.
Materials:
-
This compound
-
Target cells (e.g., a cancer cell line sensitive to NK cell-mediated cytotoxicity)
-
NK cells
-
Cell culture medium with varying concentrations of FBS (e.g., 0%, 2.5%, 5%, 10%)
-
Cell viability assay (e.g., MTT, CellTiter-Glo)
-
Cytotoxicity assay (e.g., LDH release assay)
Methodology:
-
Plate your target cells in a 96-well plate and allow them to adhere overnight.
-
Prepare different treatment media containing a fixed concentration of this compound and varying concentrations of FBS. Also, prepare control media without this compound for each FBS concentration.
-
Add the treatment and control media to the target cells.
-
Add NK cells to the wells at a suitable effector-to-target ratio.
-
Incubate the plate for the desired duration of your experiment (e.g., 24 or 48 hours).
-
Assess the viability of the target cells or the level of cytotoxicity in each well using your chosen assay.
-
Compare the effect of this compound across the different serum concentrations to determine if its activity is compromised by higher serum levels.
Quantitative Data Summary
| Cell Culture Medium | Serum Concentration (%) | Incubation Temperature (°C) | Measured Half-life (t½) in hours | Notes |
| e.g., DMEM | e.g., 10% FBS | e.g., 37 | [Your Data] | [e.g., Standard FBS] |
| e.g., DMEM | e.g., 10% Heat-Inactivated FBS | e.g., 37 | [Your Data] | |
| e.g., DMEM | e.g., 0% (Serum-Free) | e.g., 37 | [Your Data] | |
| e.g., RPMI-1640 | e.g., 10% FBS | e.g., 37 | [Your Data] | |
| [Add your own conditions] | [Your Data] | [Your Data] | [Your Data] |
Signaling Pathways and Workflows
This compound Signaling Pathway in NK Cells
The following diagram illustrates the proposed signaling pathway of this compound in Natural Killer (NK) cells, leading to an anti-tumor response.
Caption: this compound signaling in NK cells.
Experimental Workflow for Assessing this compound Stability
This diagram outlines the key steps in the experimental workflow to determine the stability of this compound in cell culture media.
Caption: Workflow for this compound stability assessment.
Troubleshooting Logic for Reduced this compound Efficacy
This decision tree provides a logical approach to troubleshooting experiments where this compound shows reduced efficacy.
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Alloferon? [synapse.patsnap.com]
- 4. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alloferons [biosyn.com]
- 8. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Basics of Fetal Bovine Serum Use | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Fetal Bovine Serum (FBS) – What You Need to Know [sigmaaldrich.com]
Addressing solubility issues of synthetic Alloferon 2 peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Alloferon 2 peptides. The information provided is designed to address common solubility issues and provide best practices for handling this peptide in a laboratory setting.
Quick Peptide Profile: this compound
| Property | Value | Reference |
| Amino Acid Sequence | Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly (GVSGHGQHGVHG) | [1][2][3] |
| Molecular Formula | C46H69N19O15 | [1][2][3] |
| Molecular Weight (Avg.) | ~1128.17 Da | [2] |
| Theoretical Isoelectric Point (pI) | 8.09 | [2] |
| Grand Average of Hydropathy (GRAVY) | -0.63 | [2] |
Note on GRAVY score: A negative GRAVY score indicates that the peptide is likely to be hydrophilic, suggesting good solubility in aqueous solutions.[2]
Troubleshooting Guide: Addressing Solubility Issues
This guide is presented in a question-and-answer format to directly address common challenges.
Question 1: My lyophilized this compound peptide won't dissolve in water. What should I do?
Answer:
While this compound is predicted to be hydrophilic, issues with dissolving lyophilized peptides in pure water can still occur. This may be due to the presence of counterions (like TFA from purification) or the formation of secondary structures.[4] Here is a step-by-step approach to solubilization:
-
Initial Attempt with Water:
-
pH Adjustment:
-
Since the theoretical pI of this compound is 8.09, it will have a net positive charge in acidic solutions.[2]
-
Try dissolving the peptide in a small amount of a dilute acidic solution, such as 10-25% acetic acid in water.[8][9] Once dissolved, you can dilute it to your desired concentration with your experimental buffer.
-
Alternatively, for some peptides, adjusting the pH to be at least two units away from the pI can enhance solubility.
-
Question 2: The peptide solution is cloudy or shows precipitation after initial dissolution. What does this mean and how can I fix it?
Answer:
Cloudiness or precipitation indicates that the peptide is not fully soluble or is aggregating at the current concentration and in the chosen solvent.[9]
-
Sonication: Use a bath sonicator to help break up aggregates. Sonicate in short bursts on ice to avoid heating the sample.[10]
-
Dilution: Your current concentration may be above the solubility limit. Try diluting the sample with the same solvent.
-
Consider Organic Solvents: If the peptide continues to precipitate from an aqueous solution, a small amount of an organic solvent may be necessary.
Question 3: Can I use organic solvents to dissolve this compound? If so, which ones are recommended?
Answer:
Yes, for hydrophobic peptides or those that are difficult to dissolve in aqueous solutions, organic solvents can be used.[5][11]
-
Recommended Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO): A powerful solvent for many peptides.[10] It is generally well-tolerated in cell-based assays at low final concentrations (typically <0.5%).[8]
-
Dimethylformamide (DMF): Another suitable option.[5]
-
-
Procedure:
-
Dissolve the peptide in a minimal amount of the organic solvent (e.g., 50 µL of DMSO).
-
Once fully dissolved, slowly add the peptide-organic solvent mixture dropwise to your stirring aqueous buffer to the desired final concentration.[7]
-
If turbidity appears, you have exceeded the solubility limit in that buffer.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized and solubilized this compound?
A1:
-
Lyophilized Peptide: For long-term storage, keep the lyophilized peptide at -20°C or -80°C in a tightly sealed container.[12][13] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption.[14]
-
Peptide in Solution: Storing peptides in solution is not recommended for long periods as they are less stable.[13][14] If necessary, prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[13] Solutions should ideally be used within a few weeks.
Q2: How does the presence of Trifluoroacetic Acid (TFA) affect my this compound sample?
A2: TFA is often used as a counterion during the HPLC purification of synthetic peptides and may be present in the final lyophilized product.[2][9]
-
Solubility: TFA salts can sometimes enhance the solubility of peptides in aqueous solutions.[2][9]
-
Biological Assays: For most in vitro assays, the residual amount of TFA is unlikely to interfere. However, for highly sensitive cell-based experiments, it's a factor to be aware of.[2][9] If TFA is a concern, TFA-removed versions of the peptide can often be requested from the supplier.[2]
Q3: What factors can influence the solubility of my synthetic this compound peptide?
A3: Several factors can impact peptide solubility:
-
Amino Acid Composition: this compound has a mix of hydrophobic (Val) and hydrophilic/charged (His, Gln, Ser) residues. Its overall hydrophilic nature is indicated by its negative GRAVY score.[2]
-
Peptide Length: Longer peptides can sometimes have lower solubility.[5]
-
pH and Net Charge: Solubility is often lowest near the peptide's isoelectric point (pI).[5] Since this compound has a theoretical pI of 8.09, it will be more soluble in acidic conditions (pH < 6) where it carries a net positive charge.[2]
-
Aggregation: Peptides can form intermolecular hydrogen bonds, leading to aggregation and reduced solubility.[5][15]
Q4: Are there any specific amino acids in this compound that I should be cautious about during handling and storage?
A4: While this compound does not contain the most sensitive amino acids like Cysteine or Methionine (which are prone to oxidation), it does contain Histidine and Glutamine.[1][2][3] Peptides containing these residues can have limited shelf lives in solution.[14] It is always best to use freshly prepared solutions.
Experimental Protocols
Protocol 1: General Solubility Testing of this compound
This protocol outlines a systematic approach to determine the optimal solvent for this compound.
Materials:
-
Lyophilized this compound
-
Sterile, purified water
-
10% Acetic Acid in water
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Allow the this compound vial to warm to room temperature.
-
Briefly centrifuge the vial to pellet the lyophilized powder.
-
Weigh out a small, equivalent amount of the peptide into four separate microcentrifuge tubes (e.g., 0.1 mg each).
-
Tube 1 (Water): Add 100 µL of sterile water. Vortex gently. If not fully dissolved, sonicate for 5-10 minutes in a bath sonicator. Observe for clarity.
-
Tube 2 (Acidic Solution): Add 100 µL of 10% acetic acid. Vortex gently. Observe for clarity. If it dissolves, test for compatibility with your experimental buffer by adding a small volume of the dissolved peptide to your buffer and observing for precipitation.
-
Tube 3 (PBS): Add 100 µL of PBS, pH 7.4. Vortex gently and sonicate if necessary. Observe for clarity.
-
Tube 4 (Organic Solvent): Add 10 µL of DMSO. Vortex until fully dissolved. Then, add 90 µL of PBS, pH 7.4, dropwise while vortexing. Observe for any precipitation.
-
Evaluation: A clear solution indicates successful solubilization. A cloudy or precipitated solution indicates insolubility or aggregation under those conditions.[9]
Visualizing the Solubility Testing Workflow
Caption: A flowchart for systematically testing the solubility of this compound.
This compound Signaling Pathways
Alloferon's biological effects are primarily mediated through the modulation of the innate immune system.[8][10] Key pathways include the activation of Natural Killer (NK) cells and interaction with the NF-κB signaling cascade.[16]
Alloferon-Mediated NK Cell Activation
Alloferon enhances the cytotoxic activity of NK cells, which are crucial for eliminating virally infected and tumor cells.[8][10] This is achieved through two main mechanisms:
-
Increased Cytokine Production: Alloferon stimulates NK cells to produce IFN-γ and TNF-α.[16]
-
Secretion of Lytic Granules: It promotes the release of perforin (B1180081) and granzymes, which directly induce apoptosis in target cells.[8][16]
Caption: this compound enhances the cytotoxic function of NK cells.
Alloferon and the NF-κB Signaling Pathway
Alloferon can act as a modulator of the NF-κB pathway.[16] Its effect can be context-dependent:
-
Activation: In response to viral infections, Alloferon can help activate the NF-κB pathway, leading to the production of interferons and an enhanced innate immune response.[16]
-
Inhibition: Some viruses hijack the NF-κB pathway for their own replication. In such cases, Alloferon may inhibit the pathway to suppress viral gene expression.[16]
Caption: this compound can either activate or inhibit the NF-κB pathway.
References
- 1. This compound | C46H69N19O15 | CID 10285220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound peptide [novoprolabs.com]
- 3. qyaobio.com [qyaobio.com]
- 4. Antimicrobial preservatives induce aggregation of interferon alpha-2a: the order in which preservatives induce protein aggregation is independent of the protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. mybiosource.com [mybiosource.com]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]
- 9. Alloferon 1 peptide [novoprolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 13. genscript.com [genscript.com]
- 14. bachem.com [bachem.com]
- 15. Antimicrobial preservatives induce aggregation of interferon alpha-2a: The order in which preservatives induce protein aggregation is independent of the protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Alloferon 2 in cellular experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential off-target effects of Alloferon (B14017460) 2 in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is Alloferon 2 and what is its primary mechanism of action?
This compound is an antiviral and antitumoral peptide originally isolated from the blood of the blow fly Calliphora vicina.[1] It is a linear, non-glycosylated oligopeptide.[2] Its primary mechanism of action is the stimulation of the innate immune system, particularly by enhancing the cytotoxic activity of Natural Killer (NK) cells and inducing the synthesis of interferons (IFNs).[3][4] This immunomodulatory activity is mediated, in part, through the activation of the NF-κB signaling pathway.[2]
Q2: What are the known on-target effects of this compound in cellular experiments?
The primary on-target effects of this compound are related to its immunomodulatory functions. These include:
-
Enhanced NK cell cytotoxicity: this compound increases the ability of NK cells to kill target cells, such as tumor cells or virus-infected cells.[3][5]
-
Induction of interferon synthesis: It stimulates the production of interferons, key signaling proteins in the antiviral response.[3][4]
-
Upregulation of NK cell activating receptors: Studies have shown that alloferon can increase the expression of activating receptors on NK cells, such as 2B4 and NKG2D.[2]
-
Increased cytokine production: this compound can lead to the increased production of cytokines like IFN-γ and TNF-α by NK cells.[5][6]
Q3: Is this compound cytotoxic to cells?
This compound is generally considered non-cytotoxic to normal cells.[2] Studies have reported that it does not possess direct cytotoxic activity across a range of concentrations.[7] However, as with any experimental reagent, it is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Q4: What are the potential, though not explicitly documented, off-target effects of this compound?
While this compound has a good safety profile, researchers should be aware of potential issues common to peptide-based experiments that could be perceived as off-target effects:
-
Peptide aggregation: Peptides can sometimes aggregate in solution, leading to non-specific cellular responses or a reduction in the effective concentration of the monomeric, active peptide.
-
Non-specific binding: At high concentrations, peptides may exhibit non-specific binding to cell surfaces or other proteins, potentially triggering unintended signaling pathways.
-
Effects on non-immune cells: While the primary targets are immune cells, it is important to consider potential unintended effects on other cell types in your culture system, especially if they express receptors that could interact with this compound.
-
Peptide degradation: Peptides can be degraded by proteases present in cell culture media, particularly if serum is used. This can lead to a loss of activity and the generation of peptide fragments that may have their own biological effects.[8][9][10][11][12]
Troubleshooting Guide
This guide addresses specific issues that may arise during cellular experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution & Troubleshooting Steps |
| High variability between replicate wells. | Inconsistent peptide solubility or aggregation. | 1. Optimize Solubilization: Ensure the lyophilized this compound powder is completely dissolved. Start by reconstituting in a small amount of sterile, nuclease-free water or a buffer with a slightly acidic pH.[13][14][15][16] For hydrophobic peptides, a small amount of an organic solvent like DMSO (not exceeding 1% in the final culture medium) can be used, followed by gradual dilution.[13][15][16][17] 2. Sonication: Briefly sonicate the peptide solution to aid dissolution and break up potential aggregates.[13] 3. Visual Inspection: Visually inspect the stock solution for any precipitates. If present, centrifuge the solution and use the supernatant. |
| Cell seeding inconsistency. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell number distribution. | |
| Lower than expected or no biological activity (e.g., no increase in NK cell cytotoxicity). | Suboptimal peptide concentration. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. |
| Peptide degradation. | 1. Minimize Serum Exposure: If possible, reduce the serum concentration or use serum-free media during the peptide treatment period. 2. Protease Inhibitors: Consider adding a broad-spectrum protease inhibitor cocktail to your culture medium, but first, confirm that the inhibitors themselves do not affect your experimental outcomes. | |
| Incorrect experimental controls. | 1. Vehicle Control: Always include a control group treated with the same solvent used to dissolve this compound.[18] 2. Scrambled Peptide Control: Use a scrambled peptide with the same amino acid composition as this compound but in a randomized sequence. This is a critical control to demonstrate that the observed effects are sequence-specific.[18] | |
| Unexplained changes in cell morphology or proliferation in non-target cells. | Non-specific binding or activation of unintended signaling pathways. | 1. Lower Peptide Concentration: Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. Cell Line Characterization: If possible, characterize the expression of potential off-target receptors on your non-target cells. 3. Wash Steps: Include wash steps after peptide treatment to remove unbound peptide before proceeding with downstream assays. |
| Inconsistent results in cytokine assays (ELISA). | Issues with assay protocol or reagents. | 1. Optimize Incubation Times and Temperatures: Follow the manufacturer's protocol for the ELISA kit, but consider optimizing incubation times and temperatures for your specific cytokine of interest.[19] 2. Standard Curve: Ensure you have a reliable standard curve for each experiment. 3. Sample Dilution: If cytokine levels are too high, dilute your samples appropriately to fall within the linear range of the assay.[20] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is to determine the potential cytotoxic effects of this compound on a given cell line.
-
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)
-
96-well microtiter plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of this compound in serum-free cell culture medium. Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
-
NK Cell Degranulation Assay (CD107a Surface Expression)
This assay measures the degranulation of NK cells, a key indicator of their cytotoxic activity, in response to this compound.
-
Materials:
-
Effector cells (e.g., human Peripheral Blood Mononuclear Cells - PBMCs)
-
Target cells (e.g., K562 tumor cell line)
-
Complete RPMI-1640 medium
-
This compound
-
Anti-CD107a antibody conjugated to a fluorophore (e.g., FITC or PE)
-
Monensin (GolgiStop)
-
Brefeldin A (GolgiPlug)
-
Antibodies for NK cell identification (e.g., anti-CD3, anti-CD56)
-
Flow cytometer
-
-
Procedure:
-
Effector Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Add 5 x 10⁵ effector cells per well to a U-bottom 96-well plate.
-
This compound Stimulation: Add this compound at the desired concentration to the effector cells and incubate for 1 hour at 37°C.
-
Co-culture: Add target cells to the wells at an effector-to-target (E:T) ratio of 10:1.
-
Degranulation Marker Staining: Immediately add the anti-CD107a antibody to the co-culture.
-
Inhibition of Protein Transport: After 1 hour of co-culture, add Monensin and Brefeldin A to the wells.[21][22]
-
Incubation: Incubate the plate for an additional 4-5 hours at 37°C.
-
Surface Staining: Wash the cells and stain with antibodies against NK cell surface markers (e.g., anti-CD3 and anti-CD56).
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the percentage of CD107a-positive cells within the NK cell population (CD3-CD56+).
-
Cytokine Production Assay (ELISA)
This protocol is for measuring the concentration of cytokines (e.g., IFN-γ, TNF-α) in the supernatant of cell cultures treated with this compound.
-
Materials:
-
Cell culture supernatant from this compound-treated and control cells
-
Commercially available ELISA kit for the cytokine of interest (e.g., human IFN-γ ELISA kit)
-
Wash buffer
-
Detection antibody
-
Substrate solution
-
Stop solution
-
Microplate reader
-
-
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature or overnight at 4°C.[23]
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.
-
Substrate Reaction: Wash the plate and add the TMB substrate solution. Incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in NK cells.
Caption: Recommended experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Alloferon? [synapse.patsnap.com]
- 4. qyaobio.com [qyaobio.com]
- 5. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Modified NK Cell Degranulation Assay Applicable for Routine Evaluation of NK Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. pure.psu.edu [pure.psu.edu]
- 12. Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 14. genscript.com [genscript.com]
- 15. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 16. medchemexpress.com [medchemexpress.com]
- 17. jpt.com [jpt.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Degranulation and cytokine production (functional assay) [protocols.io]
- 22. protocols.io [protocols.io]
- 23. diva-portal.org [diva-portal.org]
How to prevent degradation of Alloferon 2 during long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Alloferon 2 during long-term storage. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for lyophilized this compound?
For optimal long-term stability, lyophilized this compound should be stored at -20°C or lower.[1][2] Some suppliers recommend storage at -80°C for extended periods of up to two years.[3] It is crucial to store the peptide in a tightly sealed container to protect it from moisture.[3]
Q2: How should I store this compound after reconstitution?
Once reconstituted, the stability of this compound in solution is significantly reduced. For short-term storage (up to one month), it is recommended to store aliquots at -20°C. For longer-term storage (up to six months), aliquots should be stored at -80°C.[3] It is critical to avoid repeated freeze-thaw cycles, as this can lead to peptide degradation. Always use sterile, nuclease-free solutions for reconstitution.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, peptides with similar amino acid compositions are susceptible to certain degradation mechanisms. The sequence of this compound is Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly. Potential degradation pathways include:
-
Deamidation: The presence of a glutamine (Gln) residue makes the peptide susceptible to deamidation, a common degradation pathway for peptides containing asparagine or glutamine. This process involves the hydrolysis of the side chain amide group.
-
Oxidation: Although this compound does not contain highly susceptible residues like methionine or cysteine, histidine residues can be prone to oxidation under certain conditions.
-
Hydrolysis: Like all peptides, this compound can undergo hydrolysis of the peptide bonds, especially at extreme pH values and elevated temperatures.
Q4: Can the trifluoroacetic acid (TFA) salt in my this compound preparation affect its stability?
This compound is often supplied as a trifluoroacetic acid (TFA) salt, which is a remnant of the purification process.[1] While TFA can influence the solubility of the peptide, there is no direct evidence to suggest it negatively impacts its long-term stability when stored under recommended conditions. The TFA salt can, however, affect the net weight of the peptide.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments | Peptide degradation due to improper storage. | - Verify that the lyophilized peptide has been stored at or below -20°C. - For reconstituted solutions, confirm that they were stored at -80°C and that freeze-thaw cycles were minimized. - Consider using a fresh vial of this compound. |
| Inconsistent experimental results | Partial degradation of the peptide stock solution. | - Prepare fresh aliquots from a new lyophilized stock. - Ensure the reconstitution buffer is sterile and at an appropriate pH. |
| Visible precipitates in the reconstituted solution | Poor solubility or peptide aggregation. | - Ensure the peptide is fully dissolved according to the manufacturer's instructions. - Centrifuge the vial briefly to pellet any undissolved material before use. - Consider trying a different reconstitution solvent if recommended by the supplier. |
Storage Condition Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Up to 1 year | Keep tightly sealed to prevent moisture absorption. |
| -80°C | Up to 2 years[3] | Ideal for very long-term storage. | |
| Reconstituted Solution | -20°C | Up to 1 month[3] | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months[3] | Preferred for longer-term storage of solutions. |
Experimental Protocols
Protocol for Assessing this compound Stability
To assess the stability of this compound under specific experimental conditions, a stability-indicating high-performance liquid chromatography (HPLC) method is recommended.
Objective: To determine the percentage of intact this compound remaining after incubation under various conditions.
Materials:
-
This compound (lyophilized powder)
-
Reverse-phase HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Incubation buffers at various pH values (e.g., pH 4, 7, 9)
-
Temperature-controlled incubator or water bath
Methodology:
-
Preparation of this compound Stock Solution: Reconstitute a known amount of lyophilized this compound in a suitable solvent (e.g., sterile water) to a final concentration of 1 mg/mL.
-
Incubation: Aliquot the stock solution into different tubes and dilute with the respective incubation buffers to the desired final concentration. Incubate the samples at various temperatures (e.g., 4°C, 25°C, 40°C).
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each condition.
-
HPLC Analysis:
-
Inject the samples onto the C18 column.
-
Run a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time from the time 0 sample.
-
Calculate the peak area of the intact this compound at each time point.
-
Determine the percentage of remaining this compound by comparing the peak area at each time point to the peak area at time 0.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to this compound stability.
Caption: Troubleshooting workflow for this compound stability issues.
References
Alloferon 2 Preclinical Safety Profile: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive overview of the known side effects and toxicity of Alloferon 2 in animal studies, based on publicly available information. It is designed to assist researchers in designing experiments, interpreting results, and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the general preclinical safety profile of this compound?
A1: Based on available review literature, Alloferon and its analogues are repeatedly described as non-cytotoxic, non-immunogenic, non-mutagenic, non-carcinogenic, non-embryotoxic, and as having no reproductive toxicity in preclinical studies.[1][2][3] However, it is crucial to note that specific quantitative data from these studies, such as LD50 (Lethal Dose, 50%) and NOAEL (No-Observed-Adverse-Effect Level), are not detailed in the currently accessible scientific literature.
Q2: Have any adverse effects been observed in animal studies?
A2: The available literature focuses primarily on the efficacy and mechanism of action of Alloferon, such as its immunomodulatory, antiviral, and antitumor effects.[1][4][5][6][7][8][9] Specific adverse effects or side effects in animal models are not well-documented in the public domain. Researchers should, therefore, implement thorough monitoring protocols for any in vivo studies.
Q3: What is the mechanism of action of this compound, and could it suggest potential side effects?
A3: this compound is an immunomodulatory peptide that primarily acts by stimulating the activity of Natural Killer (NK) cells and promoting the production of interferons (IFNs).[4][5][6] This mechanism suggests that side effects could be related to immune system activation. While not specifically reported for this compound in animal studies, generalized immune stimulation can sometimes lead to inflammatory responses or cytokine-related side effects. Close monitoring of inflammatory markers and clinical signs of inflammation is recommended during animal experiments.
Troubleshooting Experimental Issues
Issue 1: Unexpected inflammatory response at the injection site.
-
Possible Cause: While Alloferon is generally considered non-immunogenic, localized inflammation could be a reaction to the peptide, impurities, or the formulation's pH or osmolarity.
-
Troubleshooting Steps:
-
Analyze the Purity of the this compound Batch: Ensure the peptide purity is high and free from endotoxins.
-
Check Formulation Buffer: Verify that the pH and osmolarity of the vehicle are physiologically compatible. Consider using a different, well-tolerated vehicle.
-
Vary Administration Route: If subcutaneous injection is causing issues, consider if intraperitoneal or intravenous routes are appropriate for the study design, though these may alter the pharmacokinetic profile.
-
Dose Reduction: Investigate if a lower effective dose can achieve the desired immunological effect with reduced local reaction.
-
Issue 2: Inconsistent results in efficacy studies.
-
Possible Cause: The immunomodulatory effects of this compound can be influenced by the baseline immune status of the animals, which can vary between individuals and strains.
-
Troubleshooting Steps:
-
Standardize Animal Models: Use animals from a single, reputable supplier and of the same age and sex.
-
Acclimatization: Ensure a sufficient acclimatization period for the animals before starting the experiment to reduce stress-related immune variations.
-
Baseline Immune Profiling: If feasible, perform baseline immunological assessments (e.g., NK cell activity, cytokine levels) to account for variability in the final analysis.
-
Control for Environmental Factors: Maintain consistent and optimal housing conditions, as environmental stressors can impact immune function.
-
Data on Side Effects and Toxicity
As of the latest literature review, specific quantitative data from dedicated animal toxicity studies on this compound (e.g., acute, sub-chronic, chronic toxicity) are not publicly available. The repeated assertion of its safety in reviews is noted, but the primary data remains elusive. Therefore, the following table reflects this lack of specific quantitative findings.
| Toxicity Endpoint | Species | Route of Administration | Key Findings | Quantitative Data (LD50, NOAEL) | Citation |
| General Safety | Not Specified | Not Specified | Generally reported as non-toxic, non-mutagenic, non-carcinogenic, non-embryotoxic, and having no reproductive toxicity in review articles. | Not Available | [1][2][3] |
Experimental Protocols
While specific toxicity study protocols for this compound are not available, researchers can adapt standardized OECD (Organisation for Economic Co-operation and Development) guidelines for preclinical safety testing of peptides.
General Workflow for Preclinical Toxicity Assessment of a Peptide Therapeutic
Caption: General workflow for preclinical toxicity assessment of peptides.
Signaling Pathways
The primary mechanism of Alloferon involves the activation of the immune system, particularly NK cells.
Simplified Signaling Pathway of Alloferon-Induced NK Cell Activation
References
- 1. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral and antitumor peptides from insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Anti-tumor activity of immunomodulatory peptide alloferon-1 in mouse tumor transplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the bioavailability of Alloferon 2 for in vivo research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Alloferon (B14017460) 2 for in vivo research.
Frequently Asked Questions (FAQs)
Q1: What is Alloferon 2 and what is its mechanism of action?
This compound is a 12-amino-acid peptide with antiviral and antitumoral properties.[1][2][3] Its primary mechanism of action is the modulation of the innate immune system.[4][5] this compound stimulates the cytotoxic activity of Natural Killer (NK) cells and induces the synthesis of endogenous interferons.[6][7][8] This immune activation is mediated, at least in part, through the NF-κB signaling pathway.[6][7]
Q2: What is the amino acid sequence of this compound?
The amino acid sequence of this compound is Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly.[2][9]
Q3: What are the main challenges associated with the in vivo use of this compound?
Like many therapeutic peptides, this compound may face challenges related to its in vivo stability and bioavailability. Peptides can be susceptible to rapid degradation by proteases and fast clearance by the kidneys, leading to a short plasma half-life.[10][11][12] While Alloferon is reported to be non-immunogenic, optimizing its delivery to the target site and maintaining therapeutic concentrations are key considerations for successful in vivo experiments.[6][13]
Q4: What are the general strategies to enhance the bioavailability of peptides like this compound?
Several strategies can be employed to improve the in vivo bioavailability of peptides:
-
Chemical Modification:
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains can increase the peptide's hydrodynamic size, shielding it from enzymatic degradation and reducing renal clearance, thereby extending its circulating half-life.[2][14][15]
-
Lipidation: The addition of a lipid moiety can enhance association with plasma proteins like albumin, prolonging circulation time.[16]
-
-
Formulation in Delivery Systems:
-
Use of Adjuvants and Excipients:
-
Enzyme Inhibitors: Co-administration with protease inhibitors can reduce degradation in the gastrointestinal tract for oral delivery, although this is less relevant for parenteral routes typically used in research.[17]
-
Permeation Enhancers: These can improve absorption across biological membranes.[16]
-
Q5: What is the known signaling pathway of this compound?
This compound activates NK cells, leading to a cascade of downstream effects. This includes the upregulation of the NK-activating receptor 2B4.[18][19] Activated NK cells then enhance their cytotoxic activity against target cells through the increased secretion of perforin (B1180081) and granzyme B.[6][18][19] Furthermore, this compound stimulates the production and release of key cytokines, including Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), from NK cells, which further contributes to the anti-viral and anti-tumor immune response.[6][7][18][20] The activation of these pathways is linked to the NF-κB signaling cascade.[6][7]
Troubleshooting Guides
Issue 1: Low or Inconsistent Efficacy in In Vivo Models
| Potential Cause | Troubleshooting Step | Rationale |
| Rapid Degradation/Clearance | Consider PEGylation of this compound. | PEGylation increases the molecular size, which can protect the peptide from enzymatic degradation and reduce the rate of renal clearance, thereby extending its plasma half-life.[14][15][21] |
| Formulate this compound in liposomes. | Liposomal encapsulation can shield the peptide from proteases and alter its biodistribution, potentially leading to higher concentrations at the target site.[7][10] | |
| Suboptimal Dosing or Administration Route | Perform a dose-response study. | The effective dose can vary significantly between different animal models and disease states. A dose-escalation study will help identify the optimal therapeutic window.[22][23] |
| Compare different administration routes (e.g., subcutaneous vs. intraperitoneal). | The route of administration can impact the absorption rate and subsequent bioavailability of the peptide.[6][24] | |
| Poor Solubility/Stability of Formulation | Assess the solubility of this compound in your chosen vehicle. | Ensure the peptide is fully dissolved before administration to avoid inaccurate dosing. |
| Analyze the stability of the formulated peptide under storage and experimental conditions. | Peptides can be sensitive to temperature and pH, leading to loss of activity.[25][26] |
Issue 2: Difficulty in Quantifying this compound in Biological Samples
| Potential Cause | Troubleshooting Step | Rationale |
| Low Plasma Concentrations | Utilize a highly sensitive analytical method such as LC-MS/MS. | Due to rapid clearance and low dosage, plasma concentrations of peptides can be very low. LC-MS/MS offers the required sensitivity and specificity for quantification.[27][28] |
| Optimize sample preparation to minimize degradation. | Rapidly process plasma samples and include protease inhibitors to prevent ex vivo degradation of this compound. | |
| Matrix Effects in Immunoassays | Develop and validate a specific ELISA or RIA for this compound. | Ensure the antibodies used are highly specific to this compound and that plasma components do not interfere with the assay. |
Experimental Protocols
Protocol 1: Liposomal Encapsulation of this compound (Conceptual)
This protocol is a general guideline based on common methods for peptide encapsulation and should be optimized for this compound.
-
Lipid Film Hydration:
-
Dissolve a mixture of lipids (e.g., DSPC and cholesterol) in an organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum to remove any residual solvent.
-
-
Hydration with Peptide:
-
Dissolve this compound in a suitable aqueous buffer (e.g., PBS).
-
Hydrate the lipid film with the this compound solution by vortexing or sonication. This will form multilamellar vesicles (MLVs).
-
-
Vesicle Sizing:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the encapsulation efficiency by quantifying the amount of this compound in the liposomes relative to the initial amount used. This can be done by disrupting the liposomes with a detergent and quantifying the peptide using a suitable analytical method like HPLC.
-
Protocol 2: PEGylation of this compound (Conceptual)
This protocol outlines a general approach for PEGylating a peptide like this compound, which has primary amines (N-terminus and potentially lysine (B10760008) side chains if present in analogues) that can be targeted.
-
Reagent Preparation:
-
Dissolve this compound in a suitable reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0).
-
Dissolve an activated PEG derivative (e.g., mPEG-NHS ester) in the same buffer. The molar ratio of PEG to peptide will need to be optimized.
-
-
Conjugation Reaction:
-
Mix the this compound and activated PEG solutions.
-
Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 1-4 hours), with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., Tris buffer or glycine) to consume any unreacted PEG-NHS ester.
-
-
Purification of PEGylated Peptide:
-
Separate the PEGylated this compound from unreacted peptide and PEG using size exclusion chromatography or ion-exchange chromatography.
-
-
Analysis and Characterization:
-
Confirm the successful PEGylation and purity of the conjugate using techniques such as SDS-PAGE (which will show an increase in molecular weight) and HPLC.
-
Assess the biological activity of the PEGylated this compound in a relevant in vitro assay (e.g., NK cell activation assay) to ensure it retains its function.
-
Data Summary
Table 1: Potential Impact of Bioavailability Enhancement Strategies on this compound
Note: The following data is illustrative and based on general findings for peptides of similar size. Specific results for this compound would require experimental determination.
| Strategy | Expected Impact on Half-life | Potential Advantages | Potential Disadvantages |
| PEGylation | Significant increase (e.g., several-fold) | Reduced immunogenicity, increased solubility, protection from proteolysis.[14][15][21] | Potential for reduced biological activity due to steric hindrance at the binding site.[10] |
| Liposomal Encapsulation | Moderate to significant increase | Protection from degradation, potential for targeted delivery, can carry a high payload.[7][10] | Complexity of formulation and characterization, potential for rapid uptake by the reticuloendothelial system. |
| Fusion to Albumin-binding Moieties | Dramatic increase (e.g., to days) | Utilizes the long half-life of serum albumin for extended circulation.[12][29] | Requires genetic engineering or complex chemical conjugation. |
This technical support center provides a starting point for researchers working with this compound in vivo. For optimal results, it is crucial to empirically test and validate these strategies for your specific experimental model.
References
- 1. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 2. Peptide Pegylation - MOL Changes [molchanges.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Optimization of a Method to Prepare Liposomes Containing HER2/Neu- Derived Peptide as a Vaccine Delivery System for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrostatically Driven Encapsulation of Hydrophilic, Non-Conformational Peptide Epitopes into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]
- 8. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sites.ualberta.ca [sites.ualberta.ca]
- 10. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. suntextreviews.org [suntextreviews.org]
- 14. bachem.com [bachem.com]
- 15. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. academic.oup.com [academic.oup.com]
- 18. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. en.allokin.ru [en.allokin.ru]
- 20. researchgate.net [researchgate.net]
- 21. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 22. Novel analogs of alloferon: Synthesis, conformational studies, pro-apoptotic and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. allopharm.ru [allopharm.ru]
- 24. researchgate.net [researchgate.net]
- 25. Long-term stabilization of a new freeze-dried and albumin-free formulation of recombinant human interferon alpha 2b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Some factors affecting the stability of interferon alpha 2b in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 29. actu.epfl.ch [actu.epfl.ch]
Technical Support Center: Overcoming Alloferon-2 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Alloferon-2 in cancer cell lines.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with Alloferon-2, providing step-by-step guidance to identify and resolve potential resistance mechanisms.
Problem 1: Reduced or Absent Cytotoxicity of NK Cells Co-cultured with Alloferon-2-Treated Cancer Cells
If you observe a decrease in the expected cancer cell lysis by Natural Killer (NK) cells after treatment with Alloferon-2, consider the following potential causes and troubleshooting steps. Alloferon-2's primary anti-tumor activity relies on enhancing NK cell cytotoxicity.[1][2][3][4]
Potential Causes:
-
Downregulation of NK Activating Receptor Ligands on Cancer Cells: Cancer cells may evade NK cell recognition by reducing the expression of ligands for activating receptors like NKG2D.[1]
-
Defects in the NK Cell Cytotoxic Machinery: NK cells themselves might have impaired cytotoxic functions.
-
Upregulation of Inhibitory Signals in the Tumor Microenvironment: Cancer cells may produce inhibitory cytokines or express ligands for NK inhibitory receptors.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced NK cell cytotoxicity.
Problem 2: Cancer Cell Line Shows Unresponsiveness to Alloferon-2 Monotherapy
While Alloferon-2 has shown moderate tumor suppressor activity as a monotherapy in some models, its efficacy can be limited, especially with a high tumor burden.[5] Resistance in this context may be due to intrinsic characteristics of the cancer cells that are not directly related to immune evasion.
Potential Causes:
-
High Glutamine Metabolism: Some cancer cells exhibit "glutamine addiction" for rapid proliferation, a pathway that Alloferon-2 can modulate.[6]
-
Activation of Alternative Survival Pathways: Cancer cells can develop resistance to therapies by activating compensatory signaling pathways.[7]
Troubleshooting and Enhancement Strategies:
-
Assess Glutamine Transporter Expression: Evaluate the expression of glutamine transporters like SLC6A14 in your cancer cell line.[6][8][9][10] High expression may indicate a potential vulnerability.
-
Combination Therapy: Consider combining Alloferon-2 with chemotherapy. Alloferon-2 has been shown to increase the chemosensitivity of pancreatic cancer cells to gemcitabine (B846).[6][8][9]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Alloferon-2 in cancer?
A1: Alloferon-2 is an immunomodulatory peptide that enhances the anti-tumor activity of the innate immune system.[3][4] Its primary mechanisms include:
-
Activation of Natural Killer (NK) cells: It increases the cytotoxicity of NK cells against cancer cells.[1][2][3][4]
-
Stimulation of Cytokine Production: It promotes the synthesis of interferons (IFN-γ and IFN-α) and other cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1][2][3]
-
Upregulation of NK Activating Receptors: It can increase the expression of NK-activating receptors such as 2B4 and NKG2D.[1][11]
-
Enhancement of Cytotoxic Granule Release: It boosts the secretion of perforin and granzyme B from NK cells, which directly induce cancer cell death.[1][2][11]
Caption: Alloferon-2 mechanism of action on NK cells.
Q2: My cancer cell line seems resistant to Alloferon-2. What are the possible mechanisms?
A2: While direct resistance mechanisms to Alloferon-2 are not extensively documented, based on its mechanism of action, potential resistance could arise from:
-
Alterations in NK cell activating ligand expression on cancer cells, preventing recognition by activated NK cells.
-
Defects in the interferon signaling pathway within the cancer cells, making them less responsive to the anti-proliferative effects of IFN-γ.
-
Upregulation of anti-apoptotic proteins in cancer cells, counteracting the cytotoxic effects of granzymes.
-
High tumor burden , which has been shown to lead to resistance in mouse models.[5]
Q3: How can I overcome resistance to Alloferon-2?
A3: A promising strategy is to use Alloferon-2 in combination with other anti-cancer agents. For instance, Alloferon-2 has been shown to enhance the chemosensitivity of pancreatic cancer cells to gemcitabine by downregulating the glutamine transporter SLC6A14.[6][8][9] This suggests that combining Alloferon-2 with chemotherapy could be a viable approach to overcome resistance.
Q4: Are there different variants of Alloferon (B14017460)?
A4: Yes, there are two main variants, Alloferon-1 and Alloferon-2. They differ in their amino acid sequence length, with Alloferon-1 having 13 amino acids and Alloferon-2 having 12.[8]
Quantitative Data Summary
Table 1: Effect of Alloferon on the IC50 of Gemcitabine in Pancreatic Cancer Cell Lines
| Cell Line | Treatment | IC50 of Gemcitabine (μM) |
| Panc-1 | Without Alloferon | 11.83 ± 1.47 |
| Panc-1 | With Alloferon | 9.22 ± 1.01 |
| AsPC-1 | Without Alloferon | 4.04 ± 1.54 |
| AsPC-1 | With Alloferon | 3.12 ± 0.39 |
| Data from Jo et al., 2022.[8] |
Table 2: Effect of Alloferon on Apoptosis of Panc-1 Cells Treated with Gemcitabine
| Treatment | Percentage of Apoptotic Cells (Sub-G1 Phase) |
| Gemcitabine alone | 2.1 ± 0.3% |
| Gemcitabine + Alloferon | 3.5 ± 0.3% |
| Data from Jo et al., 2022.[8] |
Experimental Protocols
Protocol 1: Assessment of NK Cell Cytotoxicity
A standard chromium-51 (B80572) (⁵¹Cr) release assay or a non-radioactive alternative like a calcein-AM release assay can be used to measure the cytotoxic activity of NK cells against target cancer cells.
Workflow:
-
Label target cancer cells with ⁵¹Cr or calcein-AM.
-
Co-culture the labeled target cells with effector NK cells (pre-treated with or without Alloferon-2) at various effector-to-target (E:T) ratios.
-
Incubate for 4-6 hours.
-
Measure the release of the label into the supernatant, which is proportional to the extent of cell lysis.
Caption: Experimental workflow for NK cell cytotoxicity assay.
Protocol 2: Analysis of SLC6A14 Expression
The expression of the glutamine transporter SLC6A14 can be assessed at both the mRNA and protein levels.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from cancer cells treated with or without Alloferon-2.
-
Synthesize cDNA.
-
Perform qRT-PCR using primers specific for SLC6A14 and a housekeeping gene for normalization.
-
-
Western Blotting:
-
Prepare total protein lysates from treated and untreated cancer cells.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against SLC6A14, followed by a secondary antibody.
-
Detect the signal and normalize to a loading control like β-actin.
-
Protocol 3: Cell Cycle Analysis
Changes in cell cycle distribution in response to treatment can be analyzed by flow cytometry using a DNA-staining dye like propidium (B1200493) iodide (PI).
-
Harvest cancer cells after treatment with Alloferon-2 and/or a chemotherapeutic agent.
-
Fix the cells in cold 70% ethanol.
-
Treat with RNase and stain with PI.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).
References
- 1. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is Alloferon used for? [synapse.patsnap.com]
- 4. What is the mechanism of Alloferon? [synapse.patsnap.com]
- 5. allopharm.ru [allopharm.ru]
- 6. Alloferon Affects the Chemosensitivity of Pancreatic Cancer by Regulating the Expression of SLC6A14 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alloferon Affects the Chemosensitivity of Pancreatic Cancer by Regulating the Expression of SLC6A14 [mdpi.com]
- 9. Alloferon Affects the Chemosensitivity of Pancreatic Cancer by Regulating the Expression of SLC6A14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting experimental protocols for different Alloferon 2 analogues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experimental protocols involving Alloferon (B14017460) 2 and its analogues.
Frequently Asked Questions (FAQs)
1. What is Alloferon and what is its general mechanism of action?
Alloferon is a cationic, non-toxic antiviral and immunomodulatory peptide originally isolated from the blood of the blow fly Calliphora vicina.[1] It belongs to the cytokine-like peptide family of the insect immune system.[2] Alloferon's mechanism of action involves stimulating the innate immune system, particularly by enhancing the cytotoxic activity of Natural Killer (NK) cells and inducing the synthesis of interferons (IFNs), such as IFN-α and IFN-γ.[3][4][5] It is also known to modulate the NF-κB signaling pathway, which is crucial for immune and inflammatory responses.[6][7]
2. What are Alloferon 2 analogues and why are they being studied?
This compound is a naturally occurring analogue of Alloferon 1.[8] Further analogues have been synthesized by modifying the original Alloferon sequence, such as by amino acid substitution or truncation of the peptide chain.[8][9][10] These analogues are being investigated to improve upon the biological activities of the parent peptide, such as enhancing antiviral or antitumor efficacy, improving stability, or elucidating the structure-activity relationship.[9][10]
3. How should I handle and store my lyophilized Alloferon analogue peptides?
Lyophilized peptides are generally stable at room temperature for short periods during shipping. For short-term storage (days to weeks), they can be kept at 4°C. For long-term storage, it is recommended to store them at -20°C or -80°C. Peptides should be protected from intense light. As some peptides can be hygroscopic, it is advisable to weigh them quickly in a controlled environment.
4. What is the best way to reconstitute and store Alloferon analogues in solution?
Peptides in solution are less stable than in their lyophilized form. It is recommended to prepare stock solutions in sterile, nuclease-free water or an appropriate buffer (pH 5-7 is often optimal). For peptides with solubility issues, using a small amount of DMSO before diluting with aqueous buffer may be necessary. Reconstituted peptides should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation. Peptide solutions are generally stable for 1-2 weeks at 4°C, 3-4 months at -20°C, and up to a year at -80°C. For cell-based assays, it is crucial to ensure the final concentration of any organic solvent (like DMSO) is not toxic to the cells.
5. What are common issues encountered when working with peptide analogues in cell-based assays?
Common issues include poor peptide solubility, peptide degradation, and the presence of contaminants like trifluoroacetic acid (TFA) from the synthesis process, which can affect cell viability.[11][12][13] It is important to perform solubility tests and consider TFA-removed versions of peptides for sensitive cellular assays.[12][13] Inconsistent results can also arise from variability in cell passage number and health.
Troubleshooting Guides
Problem 1: Inconsistent or no biological activity of the Alloferon analogue.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | - Ensure proper storage of lyophilized peptide (-20°C or -80°C).- Aliquot reconstituted peptide to avoid freeze-thaw cycles.- Prepare fresh dilutions for each experiment from a stock solution. |
| Incorrect Peptide Concentration | - Confirm the net peptide content, as TFA salts can affect the total weight.- Recalculate the concentration based on the net peptide weight if provided by the manufacturer. |
| Suboptimal Assay Conditions | - Optimize the concentration of the peptide analogue through a dose-response experiment.- Verify the health and passage number of the cell line being used.- Check the incubation times and other assay parameters. |
| Peptide Aggregation | - Test different solvents for reconstitution.- Use sonication to aid dissolution, if appropriate for the peptide. |
Problem 2: High background or unexpected results in the NK cell cytotoxicity assay.
| Possible Cause | Troubleshooting Step |
| Spontaneous Target Cell Lysis | - Check the viability of target cells before starting the assay.- Ensure gentle handling of cells during washing and plating steps.- Optimize the effector-to-target (E:T) ratio; a very high ratio can sometimes lead to non-specific effects. |
| Variable NK Cell Activity | - Use NK cells from a consistent donor source if possible.- Ensure consistent isolation and activation protocols for NK cells.- Pre-screen different donors for NK cell activity. |
| Contamination of Cell Cultures | - Regularly test cell lines for mycoplasma contamination.- Use sterile techniques throughout the experimental procedure. |
Problem 3: Low signal or high variability in the IFN-γ ELISA.
| Possible Cause | Troubleshooting Step |
| Insufficient IFN-γ Production | - Optimize the concentration of the Alloferon analogue used to stimulate the cells.- Increase the incubation time for cell stimulation.- Ensure the cell density is appropriate for the culture vessel. |
| Improper Sample Handling | - Collect cell culture supernatants and store them at -80°C if not used immediately.- Avoid repeated freeze-thaw cycles of the samples. |
| ELISA procedural errors | - Ensure all reagents are prepared correctly and are not expired.- Follow the washing steps meticulously to reduce background.- Check the plate reader settings. |
Data Presentation
Table 1: Antiviral Activity of Selected Alloferon Analogues against Human Herpesvirus 1 (HHV-1)
| Analogue | Modification | IC₅₀ (µM) | Cell Line | Reference |
| [3-13]-alloferon | N-terminal truncation | 38 | Vero | [9] |
| [Ala⁹]-alloferon | His⁹ to Ala substitution | Strongest activity* | Vero | [10] |
| [Lys⁹]-alloferon | His⁹ to Lys substitution | Increased activity | Vero | [10] |
| [Phg⁹]-alloferon | His⁹ to Phg substitution | Increased activity | T. molitor hemocytes | [10] |
| [Lys¹²]-alloferon | His¹² to Lys substitution | Increased activity | T. molitor hemocytes | [10] |
| [Phe¹²]-alloferon | His¹² to Phe substitution | Increased activity | T. molitor hemocytes | [10] |
*Specific IC₅₀ value not provided, but reported as the most active among the tested analogues. **Qualitative description of increased activity compared to native Alloferon.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of Alloferon analogues on cell viability.
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., Vero, HEp-2)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Alloferon analogue stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[14]
-
Prepare serial dilutions of the Alloferon analogue in serum-free medium.
-
Remove the culture medium from the wells and add 100 µL of the peptide dilutions. Include vehicle controls (medium without peptide).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 25 µL of MTT solution to each well and incubate for 4 hours.[15]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[15]
-
Shake the plate for 15 minutes and measure the absorbance at 570 nm.
Antiviral Plaque Reduction Assay
This assay quantifies the ability of Alloferon analogues to inhibit viral replication.
Materials:
-
24-well plates with confluent monolayers of susceptible cells (e.g., Vero)
-
Virus stock of known titer (e.g., HHV-1)
-
Serum-free medium
-
Alloferon analogue solutions at various concentrations
-
Semi-solid overlay medium (e.g., containing methylcellulose)
-
Crystal violet staining solution (0.1%)
Procedure:
-
Prepare serial dilutions of the Alloferon analogue.
-
In separate tubes, mix the diluted virus with each peptide concentration and incubate for 1 hour at 37°C.[4]
-
Wash the cell monolayers with PBS and inoculate with the virus-peptide mixtures.
-
Incubate for 1-2 hours to allow for viral adsorption.[16]
-
Remove the inoculum and add the semi-solid overlay medium.[4]
-
Incubate for 3-5 days, or until plaques are visible.
-
Fix the cells and stain with crystal violet.
-
Count the plaques and calculate the percentage of plaque reduction compared to the virus-only control. The IC₅₀ is the concentration that reduces the plaque number by 50%.[4]
NK Cell-Mediated Cytotoxicity Assay
This assay measures the ability of Alloferon analogues to enhance the killing of target cells by NK cells.
Materials:
-
Effector cells: Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells
-
Target cells: A cell line sensitive to NK cell-mediated lysis (e.g., K562)
-
Fluorescent dye for labeling target cells (e.g., Calcein AM)
-
Dead cell stain (e.g., Propidium Iodide)
-
96-well V-bottom plates
-
Flow cytometer
Procedure:
-
Isolate NK cells or use PBMCs as effector cells.
-
Label target cells with Calcein AM according to the manufacturer's protocol.
-
Plate effector cells at different densities in a 96-well plate.
-
Treat effector cells with various concentrations of the Alloferon analogue and incubate.
-
Add the labeled target cells to the wells at a specific effector-to-target (E:T) ratio (e.g., 10:1, 25:1).
-
Co-incubate for 4 hours at 37°C.[17]
-
Add a dead cell stain like Propidium Iodide.
-
Analyze the samples by flow cytometry, gating on the target cell population to determine the percentage of killed (Calcein AM positive, Propidium Iodide positive) cells.
Interferon-Gamma (IFN-γ) Quantification by ELISA
This protocol measures the amount of IFN-γ secreted by immune cells upon stimulation with Alloferon analogues.
Materials:
-
Human IFN-γ ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
PBMCs or isolated immune cell population
-
Alloferon analogue solutions
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Plate PBMCs at a suitable density in a 96-well culture plate.
-
Stimulate the cells with different concentrations of the Alloferon analogue for 24-48 hours.
-
Collect the cell culture supernatant.
-
Coat the ELISA plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the cell culture supernatants and the IFN-γ standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.[18]
-
Wash and add streptavidin-HRP conjugate.[19]
-
Wash and add the TMB substrate solution, then incubate in the dark.[19][20]
-
Add the stop solution and read the absorbance at 450 nm.[19][20]
-
Calculate the IFN-γ concentration in the samples based on the standard curve.
Visualizations
Caption: Workflow for screening and characterizing Alloferon analogues.
Caption: Alloferon's proposed signaling pathways.
Caption: NK cell activation by Alloferon analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. stemcell.com [stemcell.com]
- 4. benchchem.com [benchchem.com]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]
- 9. New alloferon analogues: synthesis and antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel analogs of alloferon: Synthesis, conformational studies, pro-apoptotic and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Alloferon 1 peptide [novoprolabs.com]
- 13. This compound peptide [novoprolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 17. Ex vivo Natural Killer Cell Cytotoxicity Assay [bio-protocol.org]
- 18. cdn.stemcell.com [cdn.stemcell.com]
- 19. bioworlde.com [bioworlde.com]
- 20. bdbiosciences.com [bdbiosciences.com]
Interpreting variable results in Alloferon 2 immunomodulation studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alloferon 2. The information is designed to help interpret variable results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Alloferon and how does it exert its immunomodulatory effects?
Alloferon is a peptide-based immunomodulatory agent.[1] Its primary mechanism of action involves the stimulation of the innate immune system, particularly by activating Natural Killer (NK) cells and inducing the synthesis of interferons (IFNs), such as IFN-α and IFN-γ.[1][2] This leads to enhanced recognition and elimination of virally infected cells and tumor cells.[1][2] Alloferon's activity is mediated through signaling pathways, most notably the NF-κB pathway.[3]
Q2: We are observing inconsistent results in our in vitro experiments. What are the potential causes of this variability?
Variable results in Alloferon studies can stem from several factors:
-
Dual Role in NF-κB Signaling: Alloferon can act as both an activator and an inhibitor of the NF-κB pathway.[3][4] Its effect may depend on the specific cellular context and the presence of other stimuli, such as viral components.[3] This dual functionality is a primary reason for observing divergent outcomes.
-
Cell Type-Specific Responses: The immunomodulatory effects of Alloferon can vary significantly between different cell lines and primary cells. The expression levels of receptors and signaling molecules involved in the Alloferon pathway can influence cellular responses.
-
Alloferon Variants and Purity: Different forms of Alloferon exist, including Alloferon 1 and this compound, as well as various analogues.[3] The specific variant and its purity can impact experimental results. Ensure you are using the correct and highly purified form for your experiments.
-
Peptide Stability and Handling: Alloferon is a peptide and is susceptible to degradation. Improper storage and handling can lead to loss of activity and inconsistent results. It is recommended to store lyophilized Alloferon at -20°C or -80°C and reconstituted solutions for no longer than one month at -20°C or six months at -80°C.[5] Avoid repeated freeze-thaw cycles.
Q3: What are the recommended storage and handling conditions for Alloferon peptides?
For optimal stability, lyophilized Alloferon 1 and 2 should be stored in a sealed container, protected from moisture and light, at -20°C for up to one year or -80°C for up to two years.[5] Once reconstituted in water, the stock solution should be stored at -20°C for up to one month or -80°C for up to six months.[5] It is advisable to aliquot the reconstituted peptide to avoid multiple freeze-thaw cycles. For cell-based assays, it is recommended to sterilize the working solution by filtering it through a 0.22 µm filter before use.[5]
Troubleshooting Guides
Issue 1: Inconsistent NK Cell Activation
| Potential Cause | Troubleshooting Step |
| Suboptimal Alloferon Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific NK cell source (e.g., primary human NK cells, cell lines like NK-92). Effective concentrations can range from picomolar to micromolar levels.[3] |
| Variable NK Cell Purity and Viability | Ensure consistent purity and viability of isolated NK cells. Use a standardized isolation protocol and assess cell viability before each experiment. |
| Incorrect Assay Setup | Optimize the effector-to-target cell ratio for your cytotoxicity assay. Ensure the incubation time is appropriate to observe Alloferon-mediated effects. |
| Target Cell Resistance | Some target cell lines may be inherently resistant to NK cell-mediated lysis. Consider using a well-characterized NK-sensitive cell line, such as K562, as a positive control. |
Issue 2: Contradictory Results in NF-κB Signaling Assays
| Potential Cause | Troubleshooting Step |
| Dual Regulatory Role of Alloferon | Acknowledge that Alloferon can either activate or inhibit NF-κB.[3][4] The outcome may depend on the cellular context (e.g., presence of viral infection). Design experiments to test both possibilities, for instance, by co-treating with a known NF-κB activator (like TNF-α) to assess inhibitory effects. |
| Cell Line-Specific NF-κB Pathway Dynamics | The basal level of NF-κB activity and the responsiveness to stimuli can differ between cell lines. Characterize the NF-κB pathway in your chosen cell line before initiating Alloferon experiments. |
| Transient NF-κB Activation | NF-κB activation can be transient. Perform a time-course experiment to identify the optimal time point for measuring NF-κB activation after Alloferon treatment. |
| Reporter Assay Issues | High background or low signal in luciferase reporter assays can obscure results. Ensure you are using an appropriate plate type (black plates are recommended for luminescence assays to reduce crosstalk) and optimize the amount of transfected reporter plasmid.[6] |
Quantitative Data Summary
Table 1: In Vitro Antiviral and Antitumor Effects of Alloferon
| Alloferon Variant | Cell Line | Target | Concentration | Observed Effect | Reference |
| Alloferon I & II | HEp-2 | Human Herpes Virus 1 (HHV-1) | Not specified | Prevention of viral replication | [3] |
| Alloferon | HEp-2 | Human Herpes Virus 1 (HHV-1) | 90 µg/mL | Inhibition of viral replication after 24h | [3] |
| Alloferon | MDCK & A549 | Influenza A Virus (H1N1) | Not specified | Inhibition of viral proliferation (in combination with Zanamivir) | [7] |
| Alloferon | K562, P388 | Leukemia | Not specified | Antitumor effect | [8] |
Table 2: In Vivo Effects of Alloferon
| Alloferon Variant | Animal Model | Condition | Dose | Observed Effect | Reference |
| Alloferon | Mice | Lethal pulmonary influenza A virus infection | 25 µg (intranasal or subcutaneous) | Prevention of mortality, stimulation of NK cytotoxicity and IFN production | [3] |
| Alloferon | Mice | H1N1 infection | Not specified | Prevention of weight loss, increased survival rate, improved lung fibrosis (in combination with Zanamivir) | [7] |
| Alloferon-1 | DBA/2 Mice | P388 murine leukemia | Not specified | Moderate tumoristatic and tumoricidal activities | [8] |
Experimental Protocols
1. NK Cell Cytotoxicity Assay
This protocol provides a general framework for assessing the effect of Alloferon on NK cell-mediated cytotoxicity.
-
Effector Cell Preparation: Isolate primary NK cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit. Alternatively, use an NK cell line (e.g., NK-92).
-
Alloferon Treatment: Pre-incubate the effector NK cells with various concentrations of Alloferon (e.g., 0.1, 1, 10 µg/mL) for a predetermined time (e.g., 4, 12, 24 hours).
-
Target Cell Preparation: Label target cells (e.g., K562) with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., ⁵¹Cr).
-
Co-culture: Co-culture the Alloferon-treated effector cells with the labeled target cells at different effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1) for 4 hours.
-
Data Acquisition: Measure the release of the label from the target cells into the supernatant using a fluorometer or a gamma counter.
-
Analysis: Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
2. NF-κB Reporter Assay
This protocol outlines a general procedure for measuring Alloferon's effect on NF-κB activation using a luciferase reporter assay.
-
Cell Culture and Transfection: Plate a suitable cell line (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Alloferon Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Alloferon. Include a positive control (e.g., TNF-α) and a negative control (vehicle).
-
Incubation: Incubate the cells for an optimized duration (e.g., 6, 12, or 24 hours) to allow for NF-κB activation and luciferase expression.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the untreated control.
Visualizations
Caption: Alloferon signaling pathway leading to NF-κB activation and potential context-dependent inhibition.
Caption: General experimental workflow for studying Alloferon's immunomodulatory effects.
References
- 1. What is Alloferon used for? [synapse.patsnap.com]
- 2. What is the mechanism of Alloferon? [synapse.patsnap.com]
- 3. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Alloferon and Zanamivir Show Effective Antiviral Activity against Influenza A Virus (H1N1) Infection In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-tumor activity of immunomodulatory peptide alloferon-1 in mouse tumor transplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antiviral Efficacy of Alloferon 2 versus Alloferon 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral performance of Alloferon (B14017460) 2 against its predecessor, Alloferon 1. The information presented is collated from published experimental data to support researchers and professionals in drug development.
Introduction to Alloferon 1 and Alloferon 2
Alloferons are a family of immunomodulatory peptides originally isolated from the blood of the blow fly, Calliphora vicina.[1] These peptides have demonstrated both antiviral and antitumor properties, primarily through the stimulation of the innate immune system.[2][3] They enhance the activity of Natural Killer (NK) cells and induce the synthesis of interferons (IFNs), key components of the host's antiviral defense.[2][3]
Alloferon 1 is a 13-amino acid peptide with the sequence H-His-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH.[3] this compound is a naturally occurring N-terminal truncated form of Alloferon 1, consisting of 12 amino acids with the sequence H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH.[3] This structural difference may influence their biological activity and antiviral efficacy.
Quantitative Comparison of Antiviral Efficacy
Experimental data directly comparing the antiviral activity of Alloferon 1 and this compound against Human Herpesvirus 1 (HHV-1) is summarized below.
| Parameter | Alloferon 1 | This compound | Virus and Cell Line | Reference |
| Mean Viral Titer Reduction (log10 TCID50/mL) | 3.69 | 3.27 | HHV-1 (McIntyre strain) in HEp-2 cells | Majewska et al., 2015[4] |
| Concentration | 400 µg/mL | 400 µg/mL | HHV-1 (McIntyre strain) in HEp-2 cells | Majewska et al., 2015[4] |
Additionally, a study on a truncated analogue of Alloferon 1, termed [3-13]-alloferon (structurally similar to this compound as it lacks the first two N-terminal amino acids), reported a significant antiviral activity.
| Parameter | [3-13]-Alloferon (Alloferon 1 analogue) | Virus and Cell Lines | Reference |
| IC50 | 38 µM | Human Herpesviruses and Coxsackievirus B2 in Vero, HEp-2, and LLC-MK(2) cells | Kuczer et al., 2013[5] |
The data from Majewska et al. (2015) suggests that at a high concentration, Alloferon 1 exhibits a slightly greater reduction in HHV-1 viral titer compared to this compound.[4] However, the study by Kuczer et al. (2013) on a similar truncated peptide indicates that this structural modification can result in potent antiviral activity, as evidenced by a specific IC50 value.[5] It is important to note that a direct IC50 comparison between Alloferon 1 and this compound from the same study is not available in the reviewed literature.
Mechanism of Action: Signaling Pathways
Alloferons exert their antiviral effects primarily through the modulation of the host's innate immune response. A key mechanism is the activation of the NF-κB signaling pathway. This activation leads to the transcription and synthesis of interferons, which in turn establish an antiviral state within host cells.
Experimental Protocols
The following sections detail the methodologies employed in the key studies cited for the evaluation of the antiviral efficacy of Alloferon 1 and this compound.
In Vitro Antiviral Activity against HHV-1 (Majewska et al., 2015)
-
Cell Line and Virus: The human larynx carcinoma cell line (HEp-2) was used for the propagation of the McIntyre strain of Human Herpesvirus 1 (HHV-1).[4]
-
Compound Preparation: Alloferon 1 and this compound were dissolved in culture medium to achieve final concentrations ranging from 50 to 400 µg/mL.[4]
-
Antiviral Assay (Virus Yield Reduction Assay):
-
HEp-2 cell monolayers were infected with HHV-1.
-
Following virus adsorption, the inoculum was removed, and the cells were treated with varying concentrations of Alloferon 1 or this compound.
-
Infected cells were incubated to allow for viral replication.
-
After the incubation period, the supernatant containing the progeny virus was collected.
-
The viral titer in the supernatant was determined using the 50% Tissue Culture Infective Dose (TCID50) method.
-
The reduction in viral titer in the presence of the alloferons compared to an untreated control was calculated and expressed in log10 TCID50/mL.[4]
-
Determination of IC50 for Alloferon Analogue (Kuczer et al., 2013)
While the specific protocol for the [3-13]-alloferon IC50 determination was not detailed in the snippets, a standard approach for calculating the 50% inhibitory concentration (IC50) in antiviral assays is as follows:
-
Assay Principle: A virus yield reduction assay or a plaque reduction assay is typically performed with a range of compound concentrations.
-
Procedure:
-
Host cells are infected with the target virus in the presence of serial dilutions of the test compound.
-
After an appropriate incubation period, the extent of viral replication (e.g., number of plaques or viral yield) is quantified for each concentration.
-
The percentage of inhibition compared to an untreated virus control is calculated for each concentration.
-
The IC50 value, which is the concentration of the compound that inhibits viral replication by 50%, is then determined by regression analysis of the dose-response curve.
-
Conclusion
Both Alloferon 1 and this compound demonstrate antiviral activity against Human Herpesvirus 1. The available data from a direct comparative study indicates that Alloferon 1 may have a slight advantage in reducing viral titer at a high concentration. However, research on a truncated analogue structurally similar to this compound suggests that this modification can lead to potent antiviral efficacy. The primary mechanism of action for both peptides involves the stimulation of the innate immune system through the NF-κB signaling pathway, leading to interferon production. Further head-to-head studies determining the IC50 values for both Alloferon 1 and this compound against a broader range of viruses would be beneficial for a more definitive comparison of their antiviral potency.
References
- 1. qyaobio.com [qyaobio.com]
- 2. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. New alloferon analogues: synthesis and antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antitumor Effects of Alloferon 2 in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitumor effects of Alloferon 2 in xenograft models, designed to inform preclinical research and drug development. This compound, a synthetic peptide analogous to the insect-derived Alloferon-1, has demonstrated immunomodulatory properties with potential applications in oncology. This document summarizes its performance, compares it with alternative treatments based on available data, and provides detailed experimental methodologies.
Mechanism of Action: Boosting the Innate Immune Response
Alloferon's antitumor activity is primarily mediated through the activation of the innate immune system, specifically Natural Killer (NK) cells.[1][2] Unlike chemotherapeutic agents that directly target cancer cells, Alloferon acts as an immunomodulator, enhancing the body's natural defenses against tumors.
The proposed signaling pathway for Alloferon's antitumor effect involves the following key steps:
-
NK Cell Recognition: Alloferon upregulates the expression of activating receptors on the surface of NK cells, such as 2B4 (CD244) and NKG2D.[1] These receptors recognize stress-induced ligands commonly expressed on tumor cells.
-
Activation Cascade: Upon receptor ligation, a signaling cascade is initiated within the NK cell.
-
Cytokine and Granzyme Release: This activation leads to the increased production and secretion of cytotoxic granules, including perforin (B1180081) and granzyme B, as well as pro-inflammatory cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[1]
-
Tumor Cell Lysis: Perforin creates pores in the tumor cell membrane, allowing granzyme B to enter and induce apoptosis (programmed cell death). IFN-γ and TNF-α further contribute to the antitumor response by modulating the tumor microenvironment and enhancing immune cell recruitment.
The activation of the NF-κB signaling pathway has also been implicated in mediating Alloferon's effects.[1]
Figure 1: this compound Antitumor Signaling Pathway.
Performance in Xenograft Models: A Comparative Analysis
While specific quantitative data for this compound in xenograft models is limited in publicly available literature, studies on its closely related analog, Alloferon-1, provide valuable insights. The following tables summarize the available data, comparing the efficacy of Alloferon-1 as a monotherapy and in combination with other agents.
Table 1: Alloferon-1 Monotherapy vs. Alternatives in a Murine Leukemia Model
| Treatment Group | Animal Model | Cancer Cell Line | Dosage and Schedule | Key Findings | Reference |
| Alloferon-1 | DBA/2 mice | P388 (murine leukemia) | 25µ g/mouse , intraperitoneally on days 1, 13, and 22 | Moderate tumoristatic effect. | [3] |
| Allostatine (Alloferon-1 analog) | DBA/2 mice | P388 (murine leukemia) | 25µ g/mouse , intraperitoneally on days 1, 13, and 22 | Superior tumoristatic activity compared to Alloferon-1. | [3] |
| Chemotherapy (Cyclophosphamide, Doxorubicin, Vincristine) | DBA/2 mice | P388 (murine leukemia) | Not specified | Comparable moderate tumoristatic and tumoricidal activities to Alloferon-1 monotherapy. | [4] |
| Control (Solvent) | DBA/2 mice | P388 (murine leukemia) | Equal volume of solvent on days 1, 13, and 22 | Progressive tumor growth. | [3] |
Table 2: Alloferon in Combination Therapy for Pancreatic Cancer
| Treatment Group | Cancer Cell Lines | Key Findings | Reference |
| Alloferon + Gemcitabine (B846) | Panc-1, AsPC-1 (human pancreatic cancer) | Alloferon downregulates the expression of the glutamine transporter SLC6A14, potentially increasing the chemosensitivity of pancreatic cancer cells to gemcitabine. In Panc-1 cells, the IC50 of gemcitabine decreased from 11.83 µM to 9.22 µM in the presence of alloferon. | [5][6] |
| Gemcitabine alone | Panc-1, AsPC-1 (human pancreatic cancer) | Standard cytotoxic effect. | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on published studies investigating the antitumor effects of Alloferon and its analogs.
Xenograft Model Establishment and Treatment
This protocol outlines a general procedure for establishing a xenograft model and administering treatment, based on methodologies used in Alloferon research.[2]
Figure 2: General Experimental Workflow for Xenograft Studies.
Materials:
-
Cancer cell line of interest (e.g., HCT116 human colorectal carcinoma)
-
Immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., sterile PBS)
-
Alternative therapeutic agents for comparison
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture cancer cells in appropriate medium until they reach the desired confluence for implantation.
-
Cell Preparation: Harvest and wash the cells with sterile PBS. Resuspend the cells in PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
This compound Group: Administer this compound at the predetermined dose and schedule (e.g., 50 µ g/mouse , intraperitoneally, daily).[2]
-
Control Group: Administer an equal volume of the vehicle control following the same schedule.
-
Comparative Treatment Group(s): Administer the alternative therapeutic agent(s) according to established protocols.
-
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study. Record the date of death or euthanasia for survival analysis.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, immunohistochemistry).
Discussion and Future Directions
The available data, primarily from studies on Alloferon-1, suggest that this compound holds promise as an immunomodulatory agent with antitumor activity. Its mechanism of action, centered on the activation of NK cells, presents a distinct approach compared to traditional chemotherapy and targeted therapies.
However, to fully validate the antitumor effects of this compound and establish its potential clinical utility, further research is imperative. Specifically, future studies should focus on:
-
Generating robust quantitative data for this compound: Head-to-head comparative studies in various xenograft models are needed to generate comprehensive data on tumor growth inhibition, dose-response relationships, and survival benefits.
-
Comparison with modern immunotherapies: Evaluating the efficacy of this compound in comparison to and in combination with current standards of care, such as immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4 antibodies), would provide critical insights into its potential role in the evolving landscape of cancer immunotherapy.
-
Exploring combination strategies: Investigating the synergistic potential of this compound with other anticancer agents, including chemotherapy, targeted therapies, and other immunomodulators, could lead to more effective treatment regimens.
-
Characterizing the responding tumor types: Identifying the specific cancer types and patient populations that are most likely to benefit from this compound therapy through biomarker studies is essential for its clinical translation.
References
- 1. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. allopharm.ru [allopharm.ru]
- 4. Anti-tumor activity of immunomodulatory peptide alloferon-1 in mouse tumor transplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Alloferon Affects the Chemosensitivity of Pancreatic Cancer by Regulating the Expression of SLC6A14 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Efficacy of Alloferon 2: A Comparative Analysis in Human and Murine Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Alloferon 2 in human and murine cells, supported by experimental data and detailed protocols. This compound, a synthetic peptide analogous to the naturally occurring insect alloferons, is recognized for its immunomodulatory, antiviral, and antitumor properties. Its primary mechanism of action involves the activation of Natural Killer (NK) cells and the induction of interferon (IFN) synthesis, crucial components of the innate immune response.[1] This document aims to elucidate the cross-species activity of this compound to aid in preclinical to clinical translation.
Comparative Efficacy of Alloferon in Human and Murine NK Cells
While direct comparative studies on this compound are limited, research on the closely related Alloferon 1 provides valuable insights into its dose-dependent effects on NK cell cytotoxicity in both human and murine models. The following table summarizes the effective concentrations of Alloferon 1 required to stimulate NK cell activity against the human erythroleukemia cell line K562, a standard target for NK cell assays.
| Species | Effector Cells | Target Cells | Effective Concentration Range | Maximum Efficacy Concentration | Reference |
| Human | Peripheral Blood Lymphocytes | K562 | Not specified | 0.05 - 0.5 ng/mL | [2] |
| Murine | Spleen Lymphocytes | K562 | 0.05 - 50 ng/mL | Not specified | [2] |
Table 1: Comparative effective concentrations of Alloferon 1 in stimulating NK cell cytotoxicity.
This data suggests that while both human and murine NK cells are responsive to Alloferon, human lymphocytes may exhibit a more potent response at lower concentrations.
Signaling Pathways and Experimental Workflows
The immunomodulatory effects of Alloferon are initiated through its interaction with immune cells, leading to the activation of downstream signaling pathways.
References
Efficacy of Alloferon 2 vs. Standard Antiviral Drugs for Influenza: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunomodulatory agent Alloferon 2 and standard antiviral drugs for the treatment of influenza. This document synthesizes available preclinical and clinical data on their mechanisms of action, efficacy, and experimental protocols.
Executive Summary
This compound, a peptide immunomodulator, operates by enhancing the host's innate immune response, primarily through the activation of Natural Killer (NK) cells and induction of interferon (IFN) synthesis. In contrast, standard antiviral drugs for influenza directly target viral proteins to inhibit replication. This guide details these distinct mechanisms, presents the limited available comparative data, and outlines the experimental methodologies used in key studies. A significant gap in the literature exists, with a notable absence of direct head-to-head clinical trials comparing the efficacy of this compound as a monotherapy with standard antiviral drugs in human subjects. The available data for this compound is predominantly from preclinical studies.
Mechanisms of Action: A Tale of Two Strategies
Standard antiviral medications for influenza directly interfere with the viral life cycle. Neuraminidase inhibitors, such as oseltamivir, zanamivir, and peramivir, block the viral neuraminidase enzyme, preventing the release of new virions from infected cells.[1][2] Baloxavir marboxil, a cap-dependent endonuclease inhibitor, targets the viral polymerase complex, inhibiting the initiation of viral mRNA synthesis.[3][4]
Alloferon, on the other hand, employs an indirect, host-targeted approach. It is an immunomodulatory peptide that stimulates the innate immune system.[5][6] Its proposed mechanism involves the activation of NK cells, which are crucial for eliminating virus-infected cells, and the induction of endogenous interferon production.[4][5][6] Interferons, in turn, trigger a cascade of intracellular signaling that establishes an antiviral state in surrounding cells.[6]
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways of this compound and the standard neuraminidase inhibitors.
References
- 1. Alloferon and Zanamivir Show Effective Antiviral Activity against Influenza A Virus (H1N1) Infection In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Antiviral and antitumor peptides from insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alloferon and Zanamivir Show Effective Antiviral Activity against Influenza A Virus (H1N1) Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Alloferon Analogues in Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Alloferon analogues' performance in cancer cell lines, supported by available experimental data. Alloferons are a family of immunomodulatory peptides with anti-tumor potential, primarily acting through the activation of Natural Killer (NK) cells.
Executive Summary
Alloferon and its analogues represent a promising class of indirect anti-cancer agents. Their primary mechanism of action is not direct cytotoxicity to cancer cells but rather the potentiation of the host's innate immune response, particularly the activation of NK cells. This guide focuses on the comparative data available for Alloferon-1, Alloferon-2, and the synthetic analogue, allostatin. While direct head-to-head in vitro studies on various cancer cell lines are limited, in vivo models and studies on their immunomodulatory effects provide valuable insights into their relative efficacy. Allostatin has demonstrated superior tumoristatic activity over Alloferon-1 in a murine leukemia model. This suggests that specific structural modifications can enhance the anti-tumor potential of the Alloferon backbone.
Introduction to Alloferon and its Analogues
Alloferons are peptides originally isolated from the hemolymph of the insect Calliphora vicina. They exhibit antiviral and anti-tumor properties by stimulating the immune system. The two primary natural forms are Alloferon-1 and Alloferon-2. Alloferon-2 is an N-terminal truncated version of Alloferon-1. Allostatin is a synthetic analogue of Alloferon-1, differing by two amino acid substitutions.[1]
Table 1: Structure of Alloferon Analogues
| Analogue | Sequence | Molecular Formula | Key Characteristics |
| Alloferon-1 | H-His-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH | C52H76N22O16 | Naturally occurring immunomodulatory peptide. |
| Alloferon-2 | H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH | C46H69N19O15 | N-terminal truncated form of Alloferon-1. |
| Allostatin | Sequence not definitively published in comparative studies | Not Available | Synthetic analogue of Alloferon-1 with two amino acid substitutions.[1] |
Comparative Anti-Tumor Activity
Direct comparative studies of Alloferon analogues in cancer cell lines are scarce. The primary mode of action, immune cell activation, makes in vivo studies more indicative of their potential.
In Vivo Comparative Data: Alloferon-1 vs. Allostatin
A key study compared the anti-tumor activity of Alloferon-1 and allostatin in a DBA/2 mouse model subcutaneously grafted with syngeneic P388D1 mouse leukemia cells.[2]
Key Findings:
-
In naïve (non-vaccinated) animals, allostatin demonstrated a prevailing tumoristatic activity over Alloferon-1 .[2]
-
When combined with a preventative tumor antigen vaccination, allostatin dramatically enhanced the vaccination's efficacy, with 65% of animals showing a tumoristatic effect and 30% being completely cured.[2] Alloferon-1 did not show a similar enhancement of the vaccine response.[2]
Table 2: Comparative In Vivo Anti-Tumor Efficacy of Alloferon-1 and Allostatin in P388D1 Leukemia Model
| Treatment Group | Outcome in Naïve Animals | Outcome in Vaccinated Animals |
| Control (Solvent) | Tumor growth | Weak tumoristatic effect in 27% of animals |
| Alloferon-1 | Moderate tumoristatic activity | Weaker effect compared to allostatin |
| Allostatin | Superior tumoristatic activity to Alloferon-1 | Significant suppression of tumor growth in most animals; 30% complete cure |
Data sourced from Chernysh et al. (2013).[2]
In Vitro Effects on Cancer Cell Proliferation
Studies have shown that Alloferon-1 and allostatin do not exhibit direct cytotoxic activity against P388D1 tumor cells in vitro at concentrations ranging from 0.1 to 10 µg/ml.[1] However, they do modulate the proliferation of these cells and can enhance the growth-inhibiting activity of conventional chemotherapy drugs like doxorubicin (B1662922) and cyclophosphamide.[1][3] Allostatin was found to potentiate the cytostatic activity of doxorubicin to a greater extent than Alloferon-1.[1]
Mechanism of Action: A Focus on Immunomodulation
The primary anti-tumor effect of Alloferon and its analogues is mediated through the stimulation of the innate immune system.
NK Cell Activation
Alloferon enhances the cytotoxic activity of Natural Killer (NK) cells against cancer cells.[3][4] This is a key mechanism for its anti-tumor effect. The process involves:
-
Increased Expression of Activating Receptors: Alloferon upregulates the expression of NK cell-activating receptors, such as 2B4.[4]
-
Enhanced Granule Exocytosis: It increases the release of cytotoxic granules containing perforin (B1180081) and granzyme B from NK cells.[4]
-
Increased Cytokine Production: Alloferon stimulates the production of IFN-γ and TNF-α by NK cells.[4]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of key methodologies employed in the study of Alloferon analogues.
In Vivo Tumor Model
-
Cell Line: P388D1 murine leukemia cells.
-
Animal Model: DBA/2 mice.
-
Procedure:
-
Mice are subcutaneously grafted with 3000 P388D1 tumor cells per animal.
-
Peptide administration (Alloferon-1 or allostatin) is typically initiated shortly after tumor cell inoculation.
-
For combination therapy studies, mice may be preventively vaccinated with X-ray-killed P388D1 cells.
-
Tumor appearance and size are monitored regularly for a defined period (e.g., 60 days).[2]
-
-
Endpoints: Tumor latency (time to palpable tumor), tumor growth rate, and overall survival.
In Vitro Cell Proliferation and Cytotoxicity Assays
While direct cytotoxicity is not the primary mechanism, these assays are used to assess effects on cell proliferation and to study synergistic effects with chemotherapeutic agents.
-
Cell Lines: P388D1, K562 (human erythroleukemic cell line sensitive to NK cell-mediated cytotoxicity).
-
Clonogenic Assay:
-
Tumor cells are seeded at a low density in a suitable culture medium.
-
Cells are treated with Alloferon analogues alone or in combination with a cytotoxic drug (e.g., doxorubicin).
-
After a defined incubation period, the ability of single cells to form colonies (typically >50 cells) is assessed.
-
Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
-
MTT Assay (for cell viability):
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with the compounds of interest.
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Mitochondrial dehydrogenases in viable cells convert MTT to a purple formazan (B1609692) product.
-
The formazan is solubilized, and the absorbance is measured to determine the number of viable cells.
-
NK Cell-Mediated Cytotoxicity Assay
This assay is fundamental to understanding the immunomodulatory effects of Alloferon analogues.
-
Effector Cells: Freshly isolated human or mouse NK cells.
-
Target Cells: K562 cells are commonly used as they are highly susceptible to NK cell lysis.
-
Procedure:
-
NK cells are incubated with various concentrations of the Alloferon analogue for a specified period (e.g., 6-12 hours).
-
Target cells (e.g., K562) are labeled with a detectable marker, such as Calcein-AM or radioactive 51Cr.
-
The activated NK cells (effector cells) are co-cultured with the labeled target cells at different effector-to-target ratios.
-
After a 4-hour incubation, the release of the label from the lysed target cells into the supernatant is quantified.
-
The percentage of specific lysis is calculated to determine the cytotoxic activity of the NK cells.[4]
-
Conclusion and Future Directions
The available evidence suggests that analogues of Alloferon, particularly allostatin, hold significant promise as immunomodulatory agents for cancer therapy. The superior in vivo performance of allostatin highlights the potential for rational design of Alloferon analogues with enhanced anti-tumor efficacy.
Future research should focus on:
-
Direct Head-to-Head In Vitro Comparisons: Standardized in vitro assays across a panel of cancer cell lines are needed to systematically compare the potency of different Alloferon analogues in enhancing NK cell-mediated cytotoxicity.
-
Elucidation of the Allostatin Structure: The precise amino acid sequence of the allostatin analogue used in comparative studies needs to be published to facilitate further research and development.
-
Investigation of Other Analogues: The anti-cancer potential of other reported Alloferon analogues, such as those with modifications at positions 9 and 12, should be systematically evaluated.
-
Combination Therapies: Further exploration of the synergistic effects of Alloferon analogues with other immunotherapies (e.g., checkpoint inhibitors) and conventional chemotherapies is warranted.
By addressing these research gaps, the full therapeutic potential of the Alloferon family of peptides can be realized in the field of oncology.
References
- 1. [Regulation of proliferation and viability of tumor cells in vitro by alloferon-1 and allostatin-1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. allopharm.ru [allopharm.ru]
- 3. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. en.allokin.ru [en.allokin.ru]
Validating Alloferon 2's Mechanism of Action: A Comparative Guide Using Gene Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Alloferon (B14017460) 2, an immunomodulatory peptide with antiviral and antitumor properties, and other alternatives, with a focus on validating its mechanism of action through experimental data, particularly with gene knockout models. Alloferon 2 is understood to exert its effects primarily by activating Natural Killer (NK) cells and stimulating interferon (IFN) synthesis, with the NF-κB signaling pathway identified as a crucial mediator.[1][2] This guide will delve into the existing evidence, present detailed experimental protocols for key validation assays, and use visualizations to clarify complex biological pathways and workflows.
Mechanism of Action: this compound vs. Interferons
This compound, a peptide derived from insects, enhances the innate immune response.[1][2] Its proposed mechanism centers on the activation of NK cells, leading to an upregulation of activating receptors like 2B4 (CD244) and NKG2D, and the subsequent release of cytotoxic granules containing perforin (B1180081) and granzyme B.[2][3] Furthermore, this compound stimulates the production of key cytokines, notably interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[2][3] The activation of the NF-κB signaling pathway is believed to be upstream of these effects, triggering the transcription of genes responsible for IFN synthesis and NK cell activation.[2][4]
Interferons, a family of signaling proteins, are well-established immunomodulators and antiviral agents. They are broadly classified into Type I (e.g., IFN-α, IFN-β), Type II (IFN-γ), and Type III (IFN-λ). Their mechanism of action involves binding to specific cell surface receptors, which triggers intracellular signaling cascades, most notably the JAK-STAT pathway. This leads to the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state within the cell and modulate the activity of various immune cells, including NK cells.
While both this compound and interferons can stimulate NK cell activity and have antiviral and antitumor effects, their initial signaling pathways appear to differ. This compound is suggested to act through the NF-κB pathway, while interferons primarily utilize the JAK-STAT pathway. A critical approach to definitively validate these distinct mechanisms is the use of gene knockout models.
Validating Mechanism of Action with Gene Knockout Models: A Comparative Overview
The gold standard for validating the role of a specific gene or pathway in the action of a drug is to use a gene knockout model, where the gene is inactivated. To date, while the mechanism of this compound has been explored in various in vitro and in vivo models, there is a notable lack of published studies utilizing specific gene knockout mice to definitively confirm the roles of the NF-κB pathway, IFN receptors, or NK cell activating receptors in its activity.
In contrast, the mechanisms of interferons have been extensively studied and validated using a wide array of gene knockout models. For instance, the critical role of the IFN-α/β receptor (IFNAR) and the IFN-γ receptor (IFNGR) in mediating interferon's antiviral and immunomodulatory effects has been unequivocally demonstrated in IFNAR- and IFNGR-knockout mice.
Below is a comparative summary of the expected outcomes from treating wild-type and various gene knockout mouse models with this compound versus a Type I Interferon (e.g., IFN-α).
Data Presentation: Predicted Outcomes in Gene Knockout Models
| Mouse Model | Treatment | Expected Effect on NK Cell Cytotoxicity | Expected Effect on IFN-γ Production | Rationale |
| Wild-Type | This compound | Increased | Increased | This compound activates NK cells and induces IFN-γ, likely via the NF-κB pathway.[2][4] |
| IFN-α | Increased | Increased | IFN-α directly activates NK cells and can induce IFN-γ production through the JAK-STAT pathway. | |
| NF-κB Knockout | This compound | No significant increase | No significant increase | Hypothetical: If NF-κB is the primary mediator of this compound's action, its knockout should abrogate the downstream effects on NK cells and IFN-γ. |
| IFN-α | Increased | Increased | IFN-α's primary signaling through the JAK-STAT pathway should remain intact, leading to NK cell activation and IFN-γ induction. | |
| IFN-γ Receptor (IFNGR) Knockout | This compound | Increased | Increased | This compound's direct effect on NK cell activation and initial IFN-γ production should be independent of the IFN-γ receptor. However, feedback loops involving IFN-γ might be affected. |
| IFN-α | Increased | Increased | Similar to this compound, the initial effects of IFN-α are not dependent on the IFN-γ receptor. | |
| 2B4 (CD244) Knockout | This compound | Reduced increase | Reduced increase | Hypothetical: As this compound is shown to upregulate the 2B4 activating receptor on NK cells, its knockout would likely diminish the enhanced cytotoxicity.[3] |
| IFN-α | Increased | Increased | IFN-α can activate NK cells through various receptors, so the absence of 2B4 may not completely block its effect. | |
| NKG2D (KLRK1) Knockout | This compound | Reduced increase | Reduced increase | Hypothetical: Similar to the 2B4 knockout, the absence of the NKG2D receptor, which is also upregulated by this compound, would be expected to reduce its efficacy.[2] |
| IFN-α | Increased | Increased | IFN-α's broad activation of NK cells would likely compensate for the absence of a single activating receptor. |
Note: The outcomes for this compound in knockout models are presented as "Hypothetical" due to the current absence of direct experimental evidence in the published literature. These predictions are based on the proposed mechanism of action.
Experimental Protocols
To facilitate research in this area, detailed methodologies for key experiments are provided below. These protocols are based on established techniques and can be adapted for the specific validation of this compound's mechanism of action.
Protocol 1: In Vivo Assessment of this compound's Anti-Tumor Efficacy in Gene Knockout Mice
Objective: To determine if the anti-tumor effect of this compound is dependent on the NF-κB signaling pathway.
Mouse Models:
-
Wild-type C57BL/6 mice
-
NF-κB knockout mice (e.g., p65 conditional knockout) on a C57BL/6 background
Tumor Model:
-
Syngeneic melanoma (B16F10) or lymphoma cell line.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^5 B16F10 cells into the flank of each mouse.
-
Treatment Groups (n=8-10 mice per group):
-
Wild-type + Vehicle (e.g., PBS)
-
Wild-type + this compound (e.g., 10 µ g/mouse , intraperitoneally, daily)
-
NF-κB KO + Vehicle
-
NF-κB KO + this compound
-
-
Tumor Measurement: Measure tumor volume every other day using calipers (Volume = 0.5 x length x width^2).
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm^3) or show signs of ulceration.
-
Data Analysis: Compare tumor growth curves and survival rates between the different groups. A lack of anti-tumor effect of this compound in the NF-κB knockout mice compared to the wild-type mice would validate the dependency on this pathway.
Protocol 2: Ex Vivo NK Cell Cytotoxicity Assay
Objective: To measure the ability of NK cells from this compound-treated wild-type and gene knockout mice to kill target tumor cells.
Materials:
-
Splenocytes isolated from treated and control mice.
-
NK cell isolation kit (magnetic bead-based).
-
Target cells (e.g., YAC-1 lymphoma cells), labeled with a fluorescent dye (e.g., CFSE).
-
Propidium Iodide (PI) or 7-AAD for dead cell staining.
-
Flow cytometer.
Procedure:
-
In Vivo Treatment: Treat wild-type and knockout mice with this compound or vehicle as described in Protocol 1 for a shorter duration (e.g., 3-5 days).
-
Effector Cell Preparation: Isolate splenocytes and enrich for NK cells using a negative selection kit.
-
Target Cell Preparation: Label YAC-1 cells with CFSE.
-
Co-culture: Co-culture NK cells (effector) with CFSE-labeled YAC-1 cells (target) at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1) for 4 hours at 37°C.
-
Staining: Add PI or 7-AAD to the co-culture to stain dead cells.
-
Flow Cytometry Analysis: Acquire samples on a flow cytometer. Gate on the CFSE-positive target cells and quantify the percentage of PI/7-AAD positive cells (dead target cells).
-
Data Analysis: Calculate the percentage of specific lysis for each group. A significant reduction in the lytic activity of NK cells from this compound-treated knockout mice compared to wild-type mice would indicate the involvement of the knocked-out gene.
Protocol 3: In Vivo IFN-γ Production Measurement
Objective: To quantify the level of IFN-γ produced in response to this compound treatment in wild-type and gene knockout mice.
Materials:
-
Serum or plasma from treated and control mice.
-
IFN-γ ELISA kit.
Procedure:
-
In Vivo Treatment: Treat wild-type and knockout mice with a single dose of this compound or vehicle.
-
Sample Collection: Collect blood via cardiac puncture or tail vein at different time points post-treatment (e.g., 2, 6, 12, 24 hours). Prepare serum or plasma.
-
ELISA: Perform an IFN-γ ELISA on the serum/plasma samples according to the manufacturer's instructions.
-
Data Analysis: Compare the concentration of IFN-γ in the different treatment groups and mouse strains. A blunted IFN-γ response in the knockout mice would confirm the role of the specific gene in this compound-induced IFN-γ production.
Mandatory Visualization
Signaling Pathways
Caption: Proposed signaling pathway for this compound.
Caption: Experimental workflow for validating this compound's mechanism.
Conclusion and Future Directions
This compound presents a promising immunomodulatory agent with a distinct proposed mechanism of action centered on the NF-κB pathway and subsequent NK cell activation. While existing data from various in vitro and in vivo models provide a strong foundation for this hypothesis, the definitive validation using gene knockout models is a critical next step. The experimental protocols and comparative framework provided in this guide are intended to facilitate such studies.
For drug development professionals, the validation of this compound's mechanism in specific gene knockout models would not only solidify the understanding of its biological activity but also aid in identifying patient populations that are most likely to respond to treatment. Furthermore, a clear understanding of its signaling pathway will be crucial for predicting potential synergistic or antagonistic interactions with other therapies. Future research should prioritize conducting studies in NF-κB, IFN receptor, and NK cell activating receptor knockout mice to unequivocally establish the molecular cascade initiated by this compound. Such studies will be instrumental in advancing this compound from a promising candidate to a well-characterized therapeutic.
References
- 1. What is the mechanism of Alloferon? [synapse.patsnap.com]
- 2. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of NF-kappaB by alloferon through down-regulation of antioxidant proteins and IkappaBalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Alloferon's Efficacy Against Herpesvirus Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Alloferon's performance against various human herpesviruses, including Herpes Simplex Virus 1 (HSV-1), Herpes Simplex Virus 2 (HSV-2), Varicella-Zoster Virus (VZV), Epstein-Barr Virus (EBV), and Cytomegalovirus (CMV). The information is compiled from various in vitro and clinical studies, with a focus on quantitative data and experimental methodologies.
Executive Summary
Alloferon, a peptide-based immunomodulatory agent, has demonstrated antiviral activity against several herpesvirus strains. Its primary mechanism of action involves the stimulation of the innate immune system, particularly the enhancement of Natural Killer (NK) cell cytotoxicity and the induction of interferon (IFN) synthesis.[1][2] Clinical and preclinical studies have shown its potential in reducing viral load and improving immune responses, particularly against Epstein-Barr Virus and Herpes Simplex Virus. This guide presents the available data to compare its efficacy with standard antiviral treatments like acyclovir (B1169) and its prodrug valacyclovir (B1662844).
Comparative Performance of Alloferon
The following tables summarize the available quantitative data on the efficacy of Alloferon and its analogues against different herpesvirus strains, alongside comparative data for standard antiviral drugs.
In Vitro Efficacy
| Virus Strain | Drug | Cell Line | Parameter | Value | Citation |
| HHV-1 (HSV-1) | Alloferon | HEp-2 | Inhibition of replication | 90 μg/mL after 24h | [3] |
| HHV-1 (HSV-1) | [3-13]-Alloferon (analogue) | Vero | IC50 | 38 μM | |
| HHV-1 (HSV-1) | [Ala(9)]-Alloferon (analogue) | Vero | Antiviral Activity | Strongest among tested analogues | [4] |
| HSV-1 | Acyclovir | - | IC50 Range | 0.02 to 13.5 mcg/mL | |
| HSV-2 | Acyclovir | - | IC50 Range | 0.01 to 9.9 mcg/mL | |
| VZV | Acyclovir | Human diploid lung cells | Mean ED50 | 3.65 μM | [5] |
Note: More specific quantitative in vitro data for Alloferon against HSV-2, VZV, and CMV is needed for a complete comparative analysis.
Clinical Efficacy against Chronic Epstein-Barr Virus (CEBVI)
A clinical study comparing Allokin-alpha (Alloferon) with valacyclovir in patients with chronic EBV infection provided the following results six weeks after therapy completion.[6]
| Parameter | Alloferon (n=70) | Valacyclovir (n=30) | p-value | Citation |
| EBV DNA Negative in Saliva | 54.28% of patients | 30.0% of patients | p = 0.001 | [6] |
| NK Cell Content (CD3-CD16+CD56+) | Significantly increased | Significantly reduced | - | [6] |
| NKT-like Cell Content (CD3+CD16+CD56+) | Significantly increased | Significantly reduced | - | [6] |
| Cytotoxic T-lymphocyte Content (CD3+CD8+) | Significantly increased | Significantly reduced | - | [6] |
| Spontaneous Cytotoxic Activity (CD107a+) | Significantly increased | Significantly reduced | - | [6] |
| Induced Cytotoxic Activity (CD107a+) | Significantly increased | Significantly reduced | - | [6] |
Another study on patients with chronic EBV infection treated with Allokin-alpha (9 subcutaneous injections of 1.0 mg every other day) showed that 57.69% of patients were EBV DNA negative in PCR tests after therapy.[7]
Clinical Efficacy against Herpes Simplex and Herpes Zoster
A study involving patients with recurrent genital herpes and herpes zoster demonstrated that Allokin-alpha (Alloferon) in combination with valacyclovir significantly improved cellular immunity markers compared to valacyclovir alone.
| Parameter | Alloferon + Valacyclovir | Valacyclovir Alone | Citation |
| Functional activity of mature T-lymphocytes (Genital Herpes) | Increased by 92.6% | - | [8] |
| Functional activity of mature T-lymphocytes (Herpes Zoster) | Increased by 112.1% | - | [8] |
| TCD16+ cells (Natural Killers) activity (Genital Herpes) | Increased by 70.7% vs. acute phase | Increased by 48.6% vs. valacyclovir alone | [8] |
| TCD16+ cells (Natural Killers) activity (Herpes Zoster) | Increased by 73.6% vs. acute phase | Increased by 52.6% vs. valacyclovir alone | [8] |
Mechanism of Action
Alloferon's antiviral effect is primarily mediated through its immunomodulatory properties. It enhances the activity of the innate immune system to recognize and eliminate virus-infected cells.
Signaling Pathways
Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparison of Alloferon's performance.
In Vitro Antiviral Assays for HSV-1
-
Objective: To determine the inhibitory effect of Alloferon on the replication of Herpes Simplex Virus 1 in vitro.
-
Virus Strain: HHV-1 McIntyre strain was utilized in some studies.[3]
-
Methodology:
-
Cell monolayers are cultured in appropriate plates.
-
Cells are infected with a specific multiplicity of infection (MOI) of HSV-1.
-
Alloferon or its analogues are added at various concentrations to the culture medium.
-
The cultures are incubated for a defined period (e.g., 24 hours).[3]
-
The viral titer is determined using methods such as a plaque reduction assay to calculate the inhibition of viral replication.[9] The concentration that inhibits 50% of viral replication is determined as the IC50 value.
-
Quantitative PCR for EBV DNA in Saliva
-
Objective: To quantify the number of Epstein-Barr Virus DNA copies in the saliva of patients with chronic EBV infection before and after treatment.
-
Sample Collection: Saliva samples were collected from patients.[6]
-
Methodology:
-
Viral DNA is extracted from the saliva samples.
-
Real-time quantitative Polymerase Chain Reaction (qPCR) is performed using specific primers and probes for EBV DNA.[6][10] The AmpliSence EBV/CMV/HHV6-screen-FL test system has been used in studies.[6]
-
The number of EBV DNA copies per milliliter of the sample is calculated.[11]
-
Results from pre-treatment and post-treatment samples are compared to determine the reduction in viral load.
-
NK Cell Cytotoxicity Assay
-
Objective: To assess the ability of Alloferon to enhance the cytotoxic activity of Natural Killer (NK) cells against target cells.
-
Effector Cells: NK cells are isolated from peripheral blood mononuclear cells (PBMCs).[1]
-
Target Cells: Cancer cell lines (e.g., K562) or virus-infected cells are used as targets.
-
Methodology:
-
Isolated NK cells are incubated with Alloferon at various concentrations for a specific duration.
-
Target cells are labeled with a marker, such as Chromium-51 (51Cr).
-
Alloferon-treated NK cells (effector cells) are co-cultured with the labeled target cells at different effector-to-target ratios.
-
The release of the label (e.g., 51Cr) from the lysed target cells into the supernatant is measured.
-
The percentage of specific lysis is calculated to determine the cytotoxic activity of the NK cells.[12] An alternative method involves using flow cytometry to detect markers of degranulation, such as CD107a, on the surface of NK cells.[6]
-
Conclusion
Alloferon demonstrates significant promise as an antiviral agent against certain herpesviruses, particularly EBV and HSV-1. Its immunomodulatory mechanism, centered on the activation of NK cells, offers a different therapeutic approach compared to direct-acting antivirals like acyclovir. The available clinical data for chronic EBV infection suggests superior efficacy in reducing viral load and restoring immune cell populations compared to valacyclovir. However, for a comprehensive evaluation of its potential across the herpesvirus family, further in vitro and clinical studies providing quantitative data on its efficacy against HSV-2, VZV, and CMV are essential. The detailed experimental protocols provided in this guide can serve as a foundation for designing such future comparative studies.
References
- 1. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel analogs of alloferon: Synthesis, conformational studies, pro-apoptotic and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro susceptibility of varicella-zoster virus to acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 7. Use of allokin-alpha in the treatment of chronic herpesvirus infection in adults - Rakitianskaya - Epidemiоlоgy and infectious diseases. Сurrent items [journals.eco-vector.com]
- 8. Quantitative comparison of the HSV-1 and HSV-2 transcriptomes using DNA microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4500 - Epstein Barr Virus EBV Quantitative PCR | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 11. cmjpublishers.com [cmjpublishers.com]
- 12. en.allokin.ru [en.allokin.ru]
Assessing the synergistic effects of Alloferon 2 with gemcitabine in pancreatic cancer
A promising in-vitro study suggests that the immunomodulatory peptide Alloferon 2 may enhance the chemosensitivity of pancreatic cancer cells to the standard-of-care drug, gemcitabine (B846). This guide delves into the experimental data and proposed mechanisms, offering researchers and drug development professionals a comprehensive overview of this potential synergistic combination.
Pancreatic cancer remains one of the most challenging malignancies to treat, with high mortality rates and limited therapeutic options.[1][2][3] Gemcitabine, a nucleoside analog that inhibits DNA synthesis, has been a cornerstone of pancreatic cancer chemotherapy.[4][5][6][7][8] However, its efficacy is often hampered by the development of chemoresistance.[9][10][11] This has spurred the search for combination therapies that can overcome resistance and improve treatment outcomes.
A recent study has brought this compound, an antiviral and antitumoral peptide, into the spotlight as a potential partner for gemcitabine.[1][12] this compound is known for its immunomodulatory functions, including the activation of Natural Killer (NK) cells.[13][14][15] The investigation into its synergy with gemcitabine has revealed a novel mechanism that could pave the way for improved therapeutic strategies.
Quantitative Analysis of Synergistic Effects
A key study investigated the effect of this compound on the chemosensitivity of two human pancreatic cancer cell lines, Panc-1 and AsPC-1, to gemcitabine. The half-maximal inhibitory concentration (IC50) of gemcitabine, a measure of its potency, was determined with and without pre-treatment with this compound.
| Cell Line | Treatment | Gemcitabine IC50 (μM) |
| Panc-1 | Gemcitabine alone | 11.83 ± 1.47 |
| Gemcitabine + this compound (4 μg/mL) | 9.22 ± 1.01 | |
| AsPC-1 | Gemcitabine alone | 4.04 ± 1.54 |
| Gemcitabine + this compound (4 μg/mL) | 3.12 ± 0.39 |
Data sourced from Jo et al., 2022.[1][3]
The data clearly indicates that pre-treatment with this compound led to a reduction in the IC50 of gemcitabine in both cell lines. This suggests that this compound increases the sensitivity of pancreatic cancer cells to gemcitabine, implying a synergistic or sensitizing effect.
Proposed Mechanism of Action: The Role of SLC6A14
The study proposing this synergistic effect points to the downregulation of the amino acid transporter SLC6A14 as a key mechanism.[1][2][3][16] Cancer cells have a high demand for glutamine for their rapid proliferation, and SLC6A14 is a transporter that facilitates glutamine uptake.[1][2] This transporter is often upregulated in various cancers, including pancreatic cancer.[1]
The research indicates that prolonged exposure of pancreatic cancer cells to this compound leads to a decrease in SLC6A14 expression.[1] This reduction in the glutamine transporter is believed to limit the cancer cells' access to this crucial nutrient, thereby potentially increasing their vulnerability to the cytotoxic effects of gemcitabine.
Below is a diagram illustrating the proposed signaling pathway.
Caption: Proposed mechanism of this compound and gemcitabine synergy.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for the key experiments are outlined below.
Cell Culture and this compound Treatment
-
Cell Lines: Human pancreatic cancer cell lines Panc-1 and AsPC-1 were used.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Exposure: For long-term exposure, cells were cultured in the presence of 4 μg/mL of this compound for a period of 3 weeks. The medium containing this compound was changed every 2-3 days.
Cell Viability Assay (IC50 Determination)
-
Seeding: Cells (both untreated and those pre-treated with this compound) were seeded into 96-well plates.
-
Gemcitabine Treatment: After 24 hours, the cells were treated with varying concentrations of gemcitabine (ranging from 0.001 nM to 1000 μM) for 72 hours.
-
Viability Measurement: Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated by plotting the percentage of cell viability against the log of gemcitabine concentration and fitting the data to a sigmoidal dose-response curve.
Below is a diagram illustrating the experimental workflow.
References
- 1. Alloferon Affects the Chemosensitivity of Pancreatic Cancer by Regulating the Expression of SLC6A14 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alloferon Affects the Chemosensitivity of Pancreatic Cancer by Regulating the Expression of SLC6A14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. m.youtube.com [m.youtube.com]
- 6. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to Gemcitabine in Pancreatic Ductal Adenocarcinoma: A Physiopathologic and Pharmacologic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Overcoming Gemcitabine Resistance in Pancreatic Cancer Using the BCL-XL–Specific Degrader DT2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of Alloferon? [synapse.patsnap.com]
- 16. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Disposal of Alloferon 2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant work environment. This document outlines the recommended procedures for the proper disposal of Alloferon 2, a peptide used in antiviral and antitumoral research.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to follow standard laboratory safety practices. This includes the use of appropriate personal protective equipment (PPE), such as lab coats, safety glasses, and gloves.
Key Handling Reminders for Lyophilized Peptides:
-
Peptides are often hygroscopic; it is recommended to allow the container to reach room temperature in a desiccator before opening to prevent moisture absorption.[1][2]
-
When handling larger quantities of lyophilized peptide, the use of a dust respirator is advised.[1]
-
For long-term storage, lyophilized peptides should be kept at -20°C or colder, protected from bright light.[2]
Step-by-Step Disposal Protocol for this compound
This protocol is divided into three key stages: decontamination of laboratory equipment, disposal of solid waste, and disposal of liquid waste.
Decontamination of Laboratory Equipment
All non-disposable laboratory equipment, such as glassware, spatulas, and magnetic stirrers, that has come into contact with this compound should be thoroughly decontaminated.
Recommended Decontamination Procedure:
-
Initial Rinse: Rinse the equipment with an appropriate solvent in which the peptide is soluble.
-
Soaking: Immerse the rinsed equipment in a 10% bleach solution for a minimum of 30 minutes to denature any residual peptide.
-
Thorough Rinsing: After soaking, rinse the equipment thoroughly with distilled water.
-
Drying: Allow the equipment to air dry completely or dry in a laboratory oven.
Disposal of Solid this compound Waste
Solid waste includes unused lyophilized this compound powder, contaminated consumables (e.g., pipette tips, microfuge tubes), and any absorbent materials used for spills.
Procedure for Solid Waste Disposal:
-
Segregation: All solid waste contaminated with this compound should be collected separately from general laboratory trash.
-
Containment: Place the segregated waste into a clearly labeled, sealed container. The label should indicate "Non-hazardous Peptide Waste" or follow your institution's specific labeling requirements.
-
Final Disposal: Dispose of the sealed container through your institution's chemical waste management program. Do not discard it in the regular trash.
Disposal of Liquid this compound Waste
Liquid waste primarily consists of aqueous solutions containing this compound.
Procedure for Liquid Waste Disposal:
-
Collection: Collect all aqueous solutions containing this compound in a designated, leak-proof waste container.
-
Inactivation (Recommended): To denature the peptide, add a 10% bleach solution to the waste container and allow it to stand for at least 30 minutes.
-
Neutralization (If Necessary): If required by your local regulations, neutralize the pH of the solution before final disposal.
-
Final Disposal: Dispose of the treated liquid waste according to your institution's and local regulatory guidelines for chemical waste. In some cases, and with prior approval, drain disposal with copious amounts of water may be permissible for small quantities of non-hazardous peptide solutions.[3] However, incineration through a certified waste management service is generally the preferred method to prevent the release of pharmaceuticals into the environment.[4]
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Storage Temperature (Lyophilized) | -20°C or colder for long-term storage | [2] |
| Decontamination Solution | 10% Bleach Solution | General Lab Practice |
| Decontamination Time | Minimum 30 minutes | General Lab Practice |
Experimental Protocols
In the absence of specific experimental protocols for this compound disposal, the procedures outlined above are based on established best practices for handling and disposing of non-hazardous peptide compounds in a laboratory setting.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures for this compound, the following diagrams illustrate the recommended workflows for handling solid and liquid waste, as well as the decontamination of laboratory equipment.
Caption: Workflow for the disposal of solid this compound waste.
Caption: Workflow for the disposal of liquid this compound waste.
Caption: Workflow for the decontamination of laboratory equipment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
